LP-533401 hydrochloride
描述
属性
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWZCUMIXCDPM-CHXZROHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LP-533401 Hydrochloride: A Deep Dive into its Function as a Tryptophan Hydroxylase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin in the periphery.[1][2] Primarily targeting gut-derived serotonin (GDS), LP-533401 has emerged as a significant research tool and potential therapeutic agent, particularly for its anabolic effects on bone.[3][4] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing its operational pathways.
Core Function and Mechanism of Action
LP-533401 functions as a direct inhibitor of TPH1, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, the precursor to serotonin (5-hydroxytryptamine or 5-HT).[1] TPH1 is predominantly expressed in the gastrointestinal tract and the pineal gland, accounting for over 90% of peripheral serotonin synthesis.[1] A second isoform, TPH2, is primarily found in the central nervous system and is responsible for the majority of serotonin production in the brain.[1]
Crucially, pharmacokinetic studies in rodents have demonstrated that LP-533401 has negligible brain penetration, meaning it does not readily cross the blood-brain barrier.[4][5][6] This peripheral selectivity is a key characteristic, allowing for the targeted reduction of serotonin in the gut and circulation without significantly impacting central serotonin levels.[4][5]
The inhibitory action of LP-533401 on TPH1 leads to a dose-dependent reduction in peripheral serotonin levels.[4] This reduction in circulating serotonin has been shown to stimulate osteoblast proliferation and bone formation, representing a novel anabolic approach to bone health.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
| In Vitro Activity | Value | Reference |
| IC50 vs. purified human TPH1 | 0.7 µM | [2] |
| IC50 for 5-HT synthesis in RBL-2H3 cells | 0.4 µM | [2] |
| Ki value (uncompetitive inhibition vs. 6-MePH4) | 0.81 µM | [1] |
| Complete inhibition of 5-HT in Tph1-expressing cells | 1 µM | [5][6][7] |
| In Vivo Efficacy in Rodent Models | Dose | Effect | Reference |
| Single oral dose in mice | 250 mg/kg | 50% decrease in lung and gut 5-HT content; no change in blood 5-HT levels. | [5][6] |
| Repeated oral administration in mice | 30–250 mg/kg per day | Marked reduction in 5-HT content in the gut, lungs, and blood; no change in brain 5-HT. | [5][6] |
| Treatment of healthy adult mice | - | 30% decrease in circulating serotonin levels, leading to a 30% increase in osteoblast numbers. | [5][6] |
| Prevention and rescue of osteoporosis in ovariectomized (OVX) rodents | 25, 100, or 250 mg/kg per day (oral, up to 6 weeks) | Dose-dependent prevention and rescue of osteoporosis through an isolated increase in bone formation. | [4][6] |
| Treatment of hyperlipidemic mice | - | Blunted skeletal bone loss in lumbar vertebrae and initial development of aortic calcification. Blunted hyperlipidemia-induced cardiac hypertrophy and left ventricular dysfunction. | [8] |
| Ligature-induced periodontal disease in rats | 25 mg/kg/d for 28 days | No prevention of alveolar bone loss. | [3][9] |
Experimental Protocols
In Vitro Inhibition of Serotonin Production in RBL2H3 Cells
-
Objective: To determine the efficacy of LP-533401 in inhibiting serotonin production in a TPH1-expressing cell line.
-
Cell Line: Rat basophilic leukemia cells (RBL2H3), which endogenously express TPH1.
-
Methodology:
-
RBL2H3 cells are cultured under standard conditions.
-
Cells are treated with increasing concentrations of LP-533401 (e.g., 0.1 µM to 1 µM) for a period of 3 days.[4]
-
A vehicle control (e.g., DMSO) is run in parallel.
-
After the treatment period, the concentration of serotonin in the cell culture supernatant or cell lysate is quantified using a validated method such as ELISA or HPLC.
-
The percentage of inhibition is calculated relative to the vehicle-treated control cells.
-
In Vivo Assessment of Osteoporosis Prevention and Rescue in Ovariectomized (OVX) Mice
-
Objective: To evaluate the anabolic effect of LP-533401 on bone in a postmenopausal osteoporosis model.
-
Animal Model: Ovariectomized (OVX) mice to induce estrogen-deficiency bone loss. Sham-operated mice serve as controls.
-
Methodology:
-
Prevention Study:
-
Female mice undergo either sham surgery or ovariectomy.
-
Immediately following surgery, daily oral administration of LP-533401 (at doses of 1, 10, 100, or 250 mg/kg body weight) or vehicle is initiated and continued for 4 weeks.[4]
-
-
Rescue Study:
-
Mice undergo ovariectomy and are left untreated for 6 weeks to establish osteopenia.
-
Following this period, daily oral administration of LP-533401 (at doses of 25, 100, or 250 mg/kg body weight) or vehicle is initiated and continued for another 6 weeks.[4]
-
-
Outcome Measures:
-
At the end of the treatment period, bone mass and architecture are assessed using methods such as micro-computed tomography (µCT) of the vertebrae and long bones.
-
Histological analysis of bone sections is performed to quantify bone formation parameters (e.g., osteoblast number, mineral apposition rate).
-
Serum and brain serotonin levels are measured to confirm peripheral selectivity.[4]
-
-
Visualized Pathways and Workflows
Caption: Mechanism of action of LP-533401.
Caption: Workflow for in vivo osteoporosis studies.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-533401 Hydrochloride: A Technical Guide to its TPH1 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 hydrochloride is a potent inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1] TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently converted to serotonin (5-hydroxytryptamine, 5-HT).[2] As the peripheral isoform of TPH, TPH1 is responsible for the majority of serotonin production in the gut and other peripheral tissues, while the distinct isoform, TPH2, is primarily responsible for serotonin synthesis in the central nervous system. This distinction makes TPH1 an attractive therapeutic target for disorders associated with peripheral serotonin dysregulation, with the goal of avoiding central nervous system side effects.[3] This technical guide provides a comprehensive overview of the TPH1 selectivity profile of LP-533401, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
TPH1 Selectivity Profile of LP-533401
The selectivity of a pharmacological inhibitor is a critical parameter in drug development, defining its specificity for the intended target over other related proteins. For LP-533401, its activity has been characterized against TPH1 and its closely related isoform, TPH2. However, there is some variability in the reported inhibitory potencies across different studies, which is important to consider for experimental design and data interpretation.
Quantitative Inhibition Data
The following table summarizes the available quantitative data for the inhibition of TPH1 and TPH2 by LP-533401.
| Target Enzyme | Inhibitor | Reported IC50 / pIC50 | Reference |
| Human TPH1 | LP-533401 | 0.7 µM | [4] |
| Human TPH2 | LP-533401 | Similar potency to TPH1 (approx. 0.7 µM) | [4] |
| Human TPH1 | LP-533401 | 0.103 mM (103 µM) | [3] |
| Human TPH2 | LP-533401 | 0.032 mM (32 µM) | [3] |
| Human TPH1 | LP-533401 | pIC50 = 6.2 (approximately 0.63 µM) | [5] |
| Rat TPH1 (in RBL-2H3 cells) | LP-533401 | 0.4 µM | [2] |
Note on Data Discrepancies: The observed variations in IC50 values can be attributed to differences in experimental conditions, such as enzyme source, substrate concentrations, and assay format. For instance, one study reported that LP-533401 is more potent against TPH2 than TPH1, while another indicated similar potency against both isoforms.[3][4] This highlights the importance of consistent and well-defined assay conditions when comparing inhibitor potencies.
Selectivity against other Aromatic Amino Acid Hydroxylases
Experimental Protocols
In Vitro TPH1 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro potency of inhibitors against TPH1 enzyme activity.
1. Materials:
-
Recombinant human TPH1 enzyme
-
TPH1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
This compound (test inhibitor)
-
Quenching solution (e.g., 0.8 M HCl)
-
96-well black microplate
-
Fluorescence microplate reader
2. Reagent Preparation:
-
Prepare a stock solution of LP-533401 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of LP-533401 in TPH1 Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare a solution of L-Tryptophan and BH4 in TPH1 Assay Buffer.
-
Prepare a solution of TPH1 enzyme in TPH1 Assay Buffer.
3. Assay Procedure:
-
To the wells of a 96-well black microplate, add the following in duplicate:
-
Test wells: Add TPH1 enzyme solution, LP-533401 dilution, and substrate/cofactor solution.
-
Positive control wells (no inhibitor): Add TPH1 enzyme solution, assay buffer (instead of inhibitor), and substrate/cofactor solution.
-
Negative control wells (no enzyme): Add assay buffer (instead of enzyme), assay buffer (instead of inhibitor), and substrate/cofactor solution.
-
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution to each well.
4. Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths appropriate for the detection of the product, 5-hydroxytryptophan (5-HTP), or a coupled product.
-
Subtract the mean fluorescence of the negative control wells from the fluorescence values of all other wells.
-
Calculate the percent inhibition for each concentration of LP-533401.
-
Plot the percent inhibition against the logarithm of the LP-533401 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based TPH1 Inhibition Assay
This assay evaluates the ability of LP-533401 to inhibit TPH1 activity within a cellular context by measuring the reduction in serotonin production.
1. Cell Line:
-
A suitable cell line that endogenously expresses TPH1, such as the human pancreatic carcinoid cell line BON, is recommended.[3][6]
2. Assay Procedure:
-
Culture BON cells in an appropriate medium and seed them in 96-well plates.
-
Replace the culture medium with fresh medium containing varying concentrations of LP-533401. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for TPH1 inhibition.
-
Optionally, supplement the medium with a known concentration of L-Tryptophan to ensure substrate availability.
-
After incubation, collect the cell culture supernatant or cell lysates.
-
Quantify the concentration of serotonin in the samples using a suitable method, such as ELISA or LC-MS/MS.
3. Data Analysis:
-
Normalize the serotonin concentrations to the total protein content of the cell lysates, if applicable.
-
Calculate the percent reduction in serotonin production at each concentration of LP-533401 compared to the vehicle control.
-
Plot the percent reduction against the logarithm of the LP-533401 concentration to determine the EC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: Serotonin synthesis pathway and the point of inhibition by LP-533401.
Experimental Workflow
Caption: Workflow for an in vitro TPH1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Peripheral Serotonin Synthesis and its Inhibition by LP-533401 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peripheral serotonin synthesis pathway and the mechanism of action of LP-533401 hydrochloride, a selective inhibitor of Tryptophan Hydroxylase 1 (TPH1). This document includes a detailed examination of the biochemical cascade, quantitative data on inhibitor potency, explicit experimental protocols, and visual representations of the key processes to support research and development in this field.
The Peripheral Serotonin Synthesis Pathway
Serotonin (5-hydroxytryptamine, 5-HT), a crucial biogenic amine, functions as a neurotransmitter in the central nervous system and as a local hormone in the periphery.[1] In peripheral tissues, serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process.[2]
The vast majority of the body's serotonin (over 90%) is produced in the enterochromaffin (EC) cells of the gastrointestinal tract.[1][3] This peripheral serotonin plays a significant role in regulating gut motility, vasoconstriction, and inflammatory responses.[3][4] The synthesis pathway is initiated by the enzyme Tryptophan Hydroxylase 1 (TPH1), which catalyzes the rate-limiting step of converting L-tryptophan to 5-hydroxytryptophan (5-HTP).[3][5] Subsequently, the ubiquitous enzyme Aromatic L-amino acid Decarboxylase (AADC) rapidly converts 5-HTP to serotonin.[6] Notably, TPH1 is the isoform predominantly expressed in peripheral tissues, while TPH2 is the primary isoform in the central nervous system, responsible for neuronal serotonin synthesis.[2][3] This distinction allows for the targeted inhibition of peripheral serotonin production without directly affecting central serotonin levels.
Figure 1: Peripheral Serotonin Synthesis Pathway.
This compound: A Peripherally Acting TPH1 Inhibitor
This compound is a potent and selective inhibitor of Tryptophan Hydroxylase 1 (TPH1).[5][7] Its mechanism of action involves competitively binding to the tryptophan-binding site of the TPH1 enzyme.[3][8] This competitive inhibition prevents the natural substrate, L-tryptophan, from binding and being hydroxylated, thereby blocking the rate-limiting step in peripheral serotonin synthesis.[3][8] Kinetic studies have further revealed that LP-533401 acts as an uncompetitive inhibitor with respect to the cofactor 6-methyltetrahydropterin, indicating that it binds to the enzyme-cofactor complex.[3][8]
A key characteristic of LP-533401 is its inability to cross the blood-brain barrier, which ensures its activity is restricted to the periphery.[7] This targeted action allows for the reduction of serotonin levels in the gut, lungs, and blood without affecting the serotonin concentrations in the brain, thus avoiding potential central nervous system side effects.[7]
Figure 2: Competitive Inhibition of TPH1 by LP-533401.
Quantitative Data Presentation
The inhibitory potency and efficacy of LP-533401 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.7 µM | Purified human TPH1 enzyme assay | [9] |
| IC50 | 0.4 µM | Serotonin production in RBL-2H3 cells | [9] |
| Ki (vs. Tryptophan) | 0.31 µM | Kinetic analysis with purified TPH1 | [3] |
| Ki (vs. 6-methyl-tetrahydropterin) | 0.81 µM | Kinetic analysis with purified TPH1 (uncompetitive) | [3] |
| Table 1: In Vitro Inhibitory Activity of LP-533401. |
| Tissue | Dose (mg/kg) | Reduction in 5-HT | Animal Model | Reference |
| Duodenum | 30 | Dose-dependent | Mouse | [9] |
| Jejunum | 30 | Dose-dependent | Mouse | [9] |
| Ileum | 30 | Dose-dependent | Mouse | [9] |
| Duodenum | 90 | Dose-dependent | Mouse | [9] |
| Jejunum | 90 | Dose-dependent | Mouse | [9] |
| Ileum | 90 | Dose-dependent | Mouse | [9] |
| Gut & Lungs | 250 (single dose) | ~50% | Mouse | [7] |
| Circulating Serotonin | 25 (daily) | 35-40% | Rat | [10] |
| Table 2: In Vivo Efficacy of LP-533401 in Reducing Serotonin Levels. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TPH1 Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available TPH1 inhibitor screening kits.
Materials:
-
Recombinant human TPH1 enzyme
-
TPH1 Assay Buffer
-
L-Tryptophan (substrate)
-
6-methyltetrahydropterin (cofactor)
-
This compound (test inhibitor)
-
Quenching solution
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of LP-533401 in TPH1 Assay Buffer.
-
To the wells of a 96-well plate, add the following in duplicate:
-
Test wells: TPH1 enzyme solution, LP-533401 dilution, and substrate/cofactor solution.
-
Positive control wells (no inhibitor): TPH1 enzyme solution, assay buffer, and substrate/cofactor solution.
-
Negative control wells (no enzyme): Assay buffer and substrate/cofactor solution.
-
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution to each well.
-
Measure the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths for the detection of 5-HTP or a coupled product.
-
Subtract the mean fluorescence of the negative control wells from all other wells.
-
Calculate the percent inhibition for each concentration of LP-533401.
-
Plot the percent inhibition against the logarithm of the LP-533401 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Serotonin Production Assay (RBL-2H3 Cells)
Rat basophilic leukemia (RBL-2H3) cells endogenously express TPH1 and are a suitable model for assessing cellular serotonin synthesis.
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM) with L-glutamine and fetal bovine serum
-
This compound
-
L-Tryptophan
-
Cell lysis buffer
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Seed RBL-2H3 cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing varying concentrations of LP-533401. Include a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Optionally, supplement the medium with a known concentration of L-Tryptophan.
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the serotonin concentration in the supernatant using a validated HPLC method.
-
Normalize the serotonin concentration to the total protein content of the cell lysates.
-
Plot the serotonin concentration against the logarithm of the LP-533401 concentration to determine the IC50 value in a cellular context.
Measurement of Serotonin in Tissue Samples (HPLC)
Materials:
-
Tissue of interest (e.g., gut, lung)
-
Ice-cold 0.1 M perchloric acid
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with electrochemical or fluorescence detector
-
C18 analytical column
Procedure:
-
Excise the tissue of interest quickly and weigh it.
-
Homogenize the tissue in ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the serotonin extract.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate serotonin from other components on the C18 column using an appropriate mobile phase.
-
Detect and quantify the serotonin peak based on its retention time and the response of the detector compared to a standard curve of known serotonin concentrations.
-
Express the serotonin concentration as ng per mg of tissue.
Figure 3: Workflow for Characterizing LP-533401.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent for conditions associated with elevated peripheral serotonin. Its selective inhibition of TPH1 in the periphery provides a targeted approach to modulating serotonin-dependent physiological processes. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of peripheral serotonin and the therapeutic potential of TPH1 inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. RBL-2H3 Cells [cytion.com]
- 3. benchchem.com [benchchem.com]
- 4. static.igem.org [static.igem.org]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. amsbio.com [amsbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
LP-533401 Hydrochloride: A Technical Overview of its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2] This document provides an in-depth technical guide on the core pharmacological properties of LP-533401, summarizing its mechanism of action, pharmacokinetic profile, and significant in vivo effects observed in preclinical models. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are illustrated using diagrammatic representations.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[1] The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1 and TPH2.[1] TPH1 is predominantly expressed in the gastrointestinal (GI) tract and pineal gland and is responsible for the majority of peripheral serotonin synthesis, while TPH2 is primarily found in the brain.[1] LP-533401 is a peripherally acting TPH1 inhibitor designed to reduce the production of gut-derived serotonin with minimal impact on central nervous system serotonin levels.[2][3] Its limited ability to cross the blood-brain barrier makes it an attractive candidate for investigating the role of peripheral serotonin in various physiological and pathological processes.[2][3]
Mechanism of Action
LP-533401 competitively inhibits TPH1 with respect to the substrate tryptophan.[1] X-ray crystallography studies have revealed that LP-533401 occupies the tryptophan binding site in the active center of the TPH1 enzyme.[1] The inhibition is uncompetitive with respect to the cofactor 6-methyltetrahydropterin (6-MePH4).[1] While it demonstrates similar potency against both TPH1 and TPH2 in enzymatic assays, its pharmacological selectivity for the periphery is achieved through its inability to cross the blood-brain barrier.[4][5]
Below is a diagram illustrating the signaling pathway of serotonin synthesis and the inhibitory action of LP-533401.
Caption: LP-533401 inhibits TPH1, blocking the conversion of Tryptophan.
In Vitro Pharmacology
The inhibitory activity of LP-533401 has been characterized in various in vitro systems, including purified enzyme assays and cell-based models.
Quantitative In Vitro Data
| Parameter | Target/System | Value | Reference |
| IC50 | Purified Human TPH1 | 0.7 µM | [4] |
| IC50 | TPH1-mediated Serotonin Biosynthesis (RBL2H3 cells) | 0.4 µM | [3][4] |
| Ki | TPH1 (vs. Tryptophan) | 0.31 µM | [1] |
| Ki | TPH1 (vs. 6-MePH4) | 0.81 µM (uncompetitive) | [1] |
Key Experimental Protocols
3.2.1. TPH1 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of LP-533401 on purified TPH1.
-
Methodology:
-
Recombinant human TPH1 is incubated with varying concentrations of LP-533401.
-
The enzymatic reaction is initiated by the addition of L-tryptophan and a cofactor analogue such as 6-MePH4.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of 5-hydroxytryptophan produced is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
3.2.2. Cell-Based Serotonin Synthesis Assay
-
Objective: To assess the ability of LP-533401 to inhibit serotonin production in a cellular context.
-
Methodology:
-
Rat basophilic leukemia cells (RBL-2H3), which endogenously express TPH1, are cultured.[3][4]
-
The cells are treated with increasing concentrations of LP-533401 for a specified duration (e.g., 48 hours).[3]
-
The concentration of serotonin in the cell lysate or supernatant is measured, typically by HPLC with electrochemical detection.[3]
-
The IC50 value, representing the concentration of LP-533401 that inhibits serotonin production by 50%, is determined.
-
Below is a diagram illustrating the experimental workflow for the in vitro assays.
Caption: Workflow for in vitro characterization of LP-533401.
In Vivo Pharmacology and Pharmacokinetics
The in vivo effects of LP-533401 have been evaluated in several rodent models, demonstrating its ability to reduce peripheral serotonin levels and influence various physiological processes.
Pharmacokinetic Properties
A key feature of LP-533401 is its low permeability across the blood-brain barrier.[2][3] Pharmacokinetic studies in rodents have shown that brain concentrations of LP-533401 are negligible following oral administration.[2][3] This characteristic is crucial for its selective action on peripheral serotonin synthesis.
| Parameter | Species | Finding | Reference |
| Brain Penetration | Rodents | Negligible levels in the brain after oral administration. | [2][3] |
| Brain:Plasma Ratio | Mice | Approximately 1% after a 10 mg/kg oral dose. | [4] |
In Vivo Efficacy
Oral administration of LP-533401 leads to a dose-dependent reduction in serotonin levels in peripheral tissues and blood, without affecting brain serotonin concentrations.[2][3]
| Study Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Serotonin Reduction | Mice | 30–250 mg/kg/day (oral) | Marked reduction in 5-HT in gut, lungs, and blood; no change in brain 5-HT. | [3] |
| Bone Formation | Ovariectomized Mice | 25, 100, 250 mg/kg/day (oral) for 6 weeks | Dose-dependently prevented and rescued osteoporosis by increasing bone formation. | [2] |
| Aortic Calcification | Hyperlipidemic ApoE-/- Mice | Infusion | Blunted the initial development of aortic calcification in young mice. Mitigated hyperlipidemia-induced cardiac hypertrophy. | [6] |
| Periodontal Disease | Rat Ligature Model | 25 mg/kg/day (oral) for 28 days | Did not prevent alveolar bone loss. | [7] |
Key Experimental Protocols
4.3.1. Ovariectomy-Induced Osteoporosis Model
-
Objective: To evaluate the effect of LP-533401 on bone loss in a model of postmenopausal osteoporosis.
-
Methodology:
-
Female mice or rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.
-
Treatment with LP-533401 (e.g., 25, 100, or 250 mg/kg/day by oral gavage) or vehicle is initiated either immediately after OVX (prevention model) or after a period of established bone loss (rescue model).[2]
-
The treatment continues for a specified duration, typically 4 to 6 weeks.[2]
-
At the end of the study, bone mineral density and bone microarchitecture are assessed using techniques such as micro-computed tomography (µCT) of the vertebrae and long bones.
-
Serum and brain serotonin levels are measured to confirm peripheral target engagement and lack of central effects.[2]
-
Below is a diagram illustrating the logical relationship of LP-533401's effects on bone metabolism.
Caption: Proposed cascade of events leading to bone anabolic effects.
Safety and Tolerability
Preclinical studies have suggested a favorable safety profile for LP-533401. In studies investigating its effects on bone, no overt deleterious effects were reported, even at doses up to 250 mg/kg/day.[2][7] Furthermore, no significant gastrointestinal side effects, changes in platelet counts, or alterations in coagulation time were observed at these doses.[7]
Conclusion
This compound is a well-characterized, peripherally selective inhibitor of TPH1. Its ability to potently and specifically reduce gut-derived serotonin without impacting central serotonin levels makes it an invaluable research tool for elucidating the diverse roles of peripheral serotonin in health and disease. The preclinical data, particularly in the context of bone metabolism, highlight its potential as a therapeutic agent. This technical guide provides a foundational understanding of the pharmacological properties of LP-533401 to support further research and development efforts.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
LP-533401 Hydrochloride: A Technical Guide to its Application in Bone Density Regulation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the synthesis of gut-derived serotonin (GDS). Emerging research has identified GDS as a significant endocrine regulator of bone mass, acting as a powerful inhibitor of osteoblast proliferation and bone formation. Consequently, the pharmacological inhibition of GDS synthesis by LP-533401 presents a promising anabolic strategy for the treatment of bone loss disorders such as osteoporosis. This technical guide provides an in-depth overview of LP-533401, including its mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
LP-533401 is a small molecule inhibitor that specifically targets Tph1, which is primarily expressed in the enterochromaffin cells of the gastrointestinal tract. By inhibiting Tph1, LP-533401 effectively reduces the production of serotonin in the gut, leading to a decrease in circulating serotonin levels.[1][2][3] This reduction in peripheral serotonin alleviates its inhibitory effect on osteoblasts, thereby promoting bone formation.[2][3] Importantly, pharmacokinetic studies have shown that LP-533401 does not cross the blood-brain barrier, ensuring that it does not interfere with the synthesis of brain-derived serotonin, which has distinct and necessary physiological roles.[1][3]
Quantitative Data from Preclinical Studies
The efficacy of LP-533401 in promoting bone formation has been demonstrated in various rodent models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of LP-533401 on Serum Serotonin Levels
| Animal Model | Dosage | Duration | Change in Serum Serotonin | Reference |
| Healthy Mice | 250 mg/kg/day | - | ↓ 30% | [1][3] |
| Ovariectomized (OVX) Rats | 25 mg/kg/day | - | ↓ 35-40% | [4] |
| C57BL/6 Mice | 25 mg/kg | 11 days | ↓ ~50% | [5] |
Table 2: Effect of LP-533401 on Osteoblast Numbers and Bone Formation Rate
| Animal Model | Dosage | Duration | Change in Osteoblast Number | Change in Bone Formation Rate | Reference |
| Healthy Mice | - | - | ↑ 30% | - | [1] |
| OVX Mice | 10, 100, 250 mg/kg/day | 4 weeks | ↑ (dose-dependent) | ↑ (dose-dependent) | [3] |
| OVX Rats | 25 mg/kg/day | 6 weeks | ↑ | ↑ | [3] |
Table 3: Effect of LP-533401 on Bone Mineral Density (BMD) and Bone Volume
| Animal Model | Dosage | Duration | Site | Outcome | Reference |
| OVX Rodents | - | 6 weeks | - | Prevents and rescues osteoporosis in a dose-dependent manner | [1][2][3] |
| OVX Mice | 25, 100, 250 mg/kg/day | 6 weeks | Vertebrae, Long Bones | Reversed deleterious effects of OVX on bone mass | [3] |
| Hyperlipidemic Apoe-/- Mice (Young) | - | - | Lumbar Vertebrae | Blunted skeletal bone loss | [5] |
| Hyperlipidemic Apoe-/- Mice (Older) | - | - | Lumbar Vertebrae | Increased BMD | [5] |
| 5/6 Nephrectomized Rats | 30, 100 mg/kg/day | 8 weeks | - | Restored bone mineral status, microarchitecture, and strength | [6] |
Signaling Pathways
The regulation of bone mass by gut-derived serotonin is a complex process involving multiple signaling molecules. The following diagrams illustrate the key pathways affected by LP-533401.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Irritable Bowel Syndrome with LP-533401 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin. This document provides a comprehensive technical overview of the investigation of LP-533401 as a therapeutic agent for irritable bowel syndrome (IBS). It includes a summary of its mechanism of action, preclinical pharmacology, and the clinical context provided by related TPH1 inhibitors. Detailed experimental protocols for key in vitro assays and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development in this area.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gastrointestinal (GI) tract, regulating motility, secretion, and visceral sensation.[1] The vast majority of the body's serotonin is produced in the gut by enterochromaffin cells, a process initiated by the enzyme tryptophan hydroxylase 1 (TPH1).[2] In individuals with certain subtypes of irritable bowel syndrome, particularly IBS with diarrhea (IBS-D), dysregulation of serotonin signaling is a key pathophysiological feature.[3]
This compound is a small molecule inhibitor of TPH1 that has been investigated for its potential to modulate peripheral serotonin levels.[4] By selectively targeting TPH1 in the gut, LP-533401 aims to reduce the overproduction of serotonin, thereby alleviating the symptoms of IBS, such as diarrhea and abdominal pain, without affecting central nervous system serotonin levels.[2][5]
Mechanism of Action
LP-533401 is a competitive inhibitor with respect to the substrate tryptophan for the TPH1 enzyme.[6] It occupies the tryptophan-binding pocket of TPH1, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[5] This inhibition is selective for TPH1 over TPH2, the isoform found in the central nervous system, due to the inability of LP-533401 to cross the blood-brain barrier.[4][5]
Serotonin Biosynthesis Pathway
The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step process. The first and rate-limiting step is the hydroxylation of tryptophan to 5-HTP by TPH. Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.
References
- 1. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agajournals.wordpress.com [agajournals.wordpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of LP-533401 Hydrochloride: A Peripherally Acting Tryptophan Hydroxylase 1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. Developed by Lexicon Pharmaceuticals, this compound has been investigated for its therapeutic potential in conditions characterized by excess peripheral serotonin, with a significant focus on its anabolic effects on bone. By selectively targeting TPH1 in the gastrointestinal tract and other peripheral tissues, LP-533401 reduces circulating serotonin levels without affecting central nervous system serotonin, thereby avoiding potential neurological side effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to this compound, offering a valuable resource for researchers in the fields of pharmacology, bone biology, and drug development.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[1] The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH2, primarily expressed in the brain, and TPH1, predominantly found in the enterochromaffin cells of the gut.[1] Gut-derived serotonin, which accounts for over 90% of the body's total serotonin, plays a crucial role in regulating various physiological processes, including intestinal motility and bone metabolism.[2]
Elevated levels of peripheral serotonin have been implicated in the pathophysiology of several disorders. Notably, gut-derived serotonin acts as a negative regulator of bone formation by inhibiting osteoblast proliferation.[2] This has led to the hypothesis that inhibiting TPH1 could represent a novel anabolic strategy for the treatment of osteoporosis.[2] this compound was developed as a peripherally-selective TPH1 inhibitor to test this hypothesis and explore its therapeutic potential.[3][4]
Discovery and Synthesis
LP-533401, with the chemical name (S)-2-amino-3-(4-(2-amino-6-((R)-1-(3'-fluoro-[1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid hydrochloride, emerged from a drug discovery program at Lexicon Pharmaceuticals aimed at identifying potent and selective TPH1 inhibitors.[5] The design strategy focused on creating a molecule that would not cross the blood-brain barrier, thus ensuring peripheral selectivity.
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, patents related to substituted aminopropanoic acids as TPH1 inhibitors provide insights into the general synthetic strategies that were likely employed.[5][6] These methods typically involve multi-step organic synthesis to construct the complex heterocyclic core and introduce the chiral amino acid moiety.
Mechanism of Action
LP-533401 is a competitive inhibitor of TPH1 with respect to its substrate, L-tryptophan.[4] By binding to the active site of TPH1, it blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor of serotonin.[1] This inhibition leads to a reduction in the synthesis of serotonin in peripheral tissues, primarily the gut.[7] Pharmacokinetic studies have demonstrated that LP-533401 does not significantly cross the blood-brain barrier, resulting in a selective reduction of peripheral serotonin without affecting its levels in the brain.[7][8]
The proposed signaling pathway for the anabolic effect of LP-533401 on bone is initiated by the reduction of gut-derived serotonin. Lower circulating serotonin levels lead to a disinhibition of osteoblast proliferation, resulting in increased bone formation.[1][2]
Preclinical Development
The preclinical development of LP-533401 has been primarily focused on its effects on bone metabolism in rodent models of osteoporosis.
In Vitro Activity
LP-533401 has demonstrated potent inhibitory activity against TPH1 in both enzymatic and cell-based assays.
Table 1: In Vitro Inhibitory Activity of LP-533401
| Assay Type | Target | Cell Line | IC50 | Reference |
| Enzyme Inhibition | Purified Human TPH1 | - | 0.7 µM | [8] |
| Serotonin Production | RBL-2H3 (rat mastocytoma) | RBL-2H3 | 0.4 µM | [8] |
| Serotonin Production | Tph1-expressing cells | RBL-2H3 | Complete inhibition at 1 µM | [7] |
In Vivo Efficacy in Osteoporosis Models
Multiple studies in ovariectomized (OVX) rodents, a well-established model for postmenopausal osteoporosis, have shown that oral administration of LP-533401 leads to a significant increase in bone formation and bone mass.
Table 2: Summary of In Vivo Efficacy of LP-533401 in Ovariectomized Rodents
| Species | Doses (mg/kg/day) | Treatment Duration | Key Findings | Reference |
| Mouse | 1, 10, 100, 250 | 4 weeks | Dose-dependent prevention of bone loss; increased osteoblast numbers and bone formation rate. | [2] |
| Mouse | 250 | 4 weeks (starting 2 weeks post-OVX) | Rescue of established osteopenia. | [2] |
| Mouse | 25, 100, 250 | 6 weeks (starting 6 weeks post-OVX) | Reversal of established osteoporosis to levels of sham-operated mice. | [2] |
| Rat | 25 | 28 days | Reversed the deleterious effect of OVX on bone mass. | [9] |
| Rat | 30, 100 | 8 weeks (in a CKD model) | Restored bone mineral status, microarchitecture, and strength. | [10] |
Pharmacokinetics and Safety
Pharmacokinetic studies in rodents have confirmed the peripheral selectivity of LP-533401. Following oral administration, brain levels of the compound are negligible.[7] Repeated dosing in mice (30–250 mg/kg/day) resulted in marked reductions in serotonin content in the gut, lungs, and blood, but not in the brain.[7] A single oral dose of 250 mg/kg decreased gut and lung serotonin by 50%.[7] Importantly, even at high doses (up to 250 mg/kg/day), no significant gastrointestinal side effects, changes in platelet number, or alterations in coagulation time were observed in rodents.[9]
Clinical Development
While preclinical data for LP-533401 in the context of osteoporosis are promising, detailed information regarding its clinical development for this indication is not publicly available. Lexicon Pharmaceuticals has advanced other TPH inhibitors, such as LX1031 and telotristat ethyl (LX1032), into clinical trials for gastrointestinal disorders like irritable bowel syndrome and carcinoid syndrome.[8] The clinical development status of LP-533401 for osteoporosis remains to be disclosed by the manufacturer.
Experimental Protocols
In Vitro TPH1 Inhibition Assay (Enzymatic)
This protocol outlines a general procedure for determining the in vitro potency of LP-533401 against purified TPH1 enzyme.
References
- 1. Proof of concept for 'new bone pill' | NICS Well [nicswell.co.uk]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. LP533401 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016109501A1 - Amide compounds as tryptophan hydroxylase inhibitors - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to LP-533401 Hydrochloride: A Peripherally Acting Tryptophan Hydroxylase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective small-molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. Due to its inability to cross the blood-brain barrier, LP-533401 offers a targeted approach to modulating peripheral serotonin levels without affecting central nervous system functions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for its evaluation and diagrams of its mechanism of action are included to support further research and drug development efforts in areas such as bone metabolism, gastrointestinal disorders, and pulmonary hypertension.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex molecular architecture. Its chemical identity and key properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2(S)-Amino-3-(4-{2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-4-yl}-phenyl)-propionic acid hydrochloride[1][2] |
| CAS Number | 1040526-12-2[1][2][3][4][5] |
| Synonyms | LP-533401 HCl, LP 533401 hydrochloride[1][2][5] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₂₃ClF₄N₄O₃[1][3] |
| Molecular Weight | 562.94 g/mol [1][3][4] |
| Appearance | Off-white to white solid[2] |
| Purity | >98% (HPLC)[3] |
| Solubility | Soluble in DMSO (25 mg/mL)[2][3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1][2] |
A two-dimensional representation of the chemical structure of LP-533401 is provided below.
Caption: 2D Chemical Structure of LP-533401.
Mechanism of Action and Signaling Pathway
This compound is a competitive inhibitor of tryptophan hydroxylase 1 (TPH1), the enzyme that catalyzes the rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[6] TPH1 is primarily expressed in the gastrointestinal tract and the pineal gland.[6] By inhibiting TPH1, LP-533401 reduces the production of serotonin in these peripheral tissues.[7][8][9] A key characteristic of LP-533401 is its inability to cross the blood-brain barrier, which ensures that it does not affect the synthesis of serotonin in the central nervous system, where it acts as a crucial neurotransmitter.[3]
The inhibitory activity of LP-533401 against TPH1 has been quantified, with a reported Ki value of 0.31 µM.[6] It acts as a competitive inhibitor with respect to the substrate tryptophan and an uncompetitive inhibitor with respect to the cofactor pterin.[6]
The signaling pathway illustrating the mechanism of action of LP-533401 is depicted below.
Caption: Inhibition of Peripheral Serotonin Synthesis by LP-533401.
Experimental Protocols
The following sections outline generalized experimental protocols for evaluating the in vitro and in vivo activity of this compound, based on methodologies reported in the scientific literature.
In Vitro TPH1 Inhibition Assay
This protocol describes a method to determine the inhibitory effect of LP-533401 on TPH1 activity in a cellular context.
Objective: To quantify the dose-dependent inhibition of serotonin production by LP-533401 in TPH1-expressing cells.
Materials:
-
TPH1-expressing cells (e.g., RBL2H3 cells)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Reagents for serotonin quantification (e.g., HPLC with electrochemical detection or ELISA kit)
-
Microplate reader
Workflow:
Caption: Workflow for In Vitro TPH1 Inhibition Assay.
Procedure:
-
Cell Culture: Maintain TPH1-expressing cells, such as the rat basophilic leukemia cell line RBL2H3, in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Plate the cells in multi-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of LP-533401 or a vehicle control. Incubate the cells for a defined period, typically 48 to 72 hours. A concentration of 1 µM has been shown to completely inhibit serotonin production in RBL2H3 cells.[8][9]
-
Cell Lysis: After incubation, wash the cells and lyse them to release intracellular contents.
-
Serotonin Quantification: Analyze the cell lysates to determine the concentration of serotonin. This can be achieved using high-performance liquid chromatography (HPLC) with electrochemical detection or a commercially available serotonin ELISA kit.
-
Data Analysis: Plot the serotonin concentration against the logarithm of the LP-533401 concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
In Vivo Evaluation in a Rodent Model
This protocol provides a general framework for assessing the in vivo efficacy of LP-533401 in reducing peripheral serotonin levels in a rodent model.
Objective: To determine the effect of oral administration of LP-533401 on circulating and tissue-specific serotonin levels in mice or rats.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice or Wistar rats)
-
This compound
-
Vehicle for oral gavage (e.g., polyethylene glycol and 5% dextrose solution)[10]
-
Oral gavage needles
-
Equipment for blood and tissue collection
-
Reagents and instrumentation for serotonin quantification
Workflow:
Caption: Workflow for In Vivo Evaluation of LP-533401.
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the housing conditions for at least one week. Randomly assign them to different treatment groups (e.g., vehicle control and various doses of LP-533401).
-
Dosing Preparation: Prepare the dosing solution of this compound in a suitable vehicle. A common vehicle is a mixture of polyethylene glycol and 5% dextrose.[10] The solution should be prepared fresh daily.[10]
-
Administration: Administer the prepared solution or vehicle to the animals once daily via oral gavage. Dosages can range from 25 mg/kg to 250 mg/kg body weight per day, depending on the study's objective.[8][10][11]
-
Treatment Duration: The duration of treatment can vary from a single dose to several weeks, depending on the experimental design.[8]
-
Sample Collection: At the end of the treatment period, collect blood samples and tissues of interest (e.g., duodenum, colon, lungs).
-
Sample Processing: Process the blood to obtain serum or plasma. Homogenize the tissue samples in an appropriate buffer.
-
Serotonin Quantification: Determine the serotonin levels in the processed samples using a validated analytical method such as HPLC or ELISA.
-
Data Analysis: Compare the serotonin levels between the treatment and control groups using appropriate statistical tests to evaluate the in vivo efficacy of LP-533401.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of peripheral serotonin. Its selective inhibition of TPH1 and its inability to cross the blood-brain barrier make it a promising candidate for the development of therapies targeting disorders associated with dysregulated peripheral serotonin signaling. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of LP-533401 and related compounds.
References
- 1. Tryptophan hydroxylase 1 drives glioma progression by modulating the serotonin/L1CAM/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. TPH1 tryptophan hydroxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tryptophan hydroxylase-1 regulates immune tolerance and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-533401 Hydrochloride: A Technical Guide for Carcinoid Syndrome Research
Abstract
Carcinoid syndrome is a debilitating paraneoplastic condition driven by the hypersecretion of serotonin (5-hydroxytryptamine, 5-HT) and other vasoactive substances from well-differentiated neuroendocrine tumors (NETs).[1][2][3] The resulting symptoms, including severe diarrhea, flushing, and life-threatening carcinoid heart disease, are primarily mediated by excess peripheral serotonin.[4] Consequently, inhibiting serotonin synthesis represents a key therapeutic strategy. This technical guide provides an in-depth overview of LP-533401 hydrochloride, a potent and peripherally selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin biosynthesis.[5][6][7] This document details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and presents its application as a critical research tool for investigating the pathophysiology and treatment of carcinoid syndrome.
Introduction: The Role of Serotonin in Carcinoid Syndrome
Neuroendocrine tumors originating from enterochromaffin cells are often capable of producing and secreting vast quantities of serotonin.[8] The synthesis pathway begins with the essential amino acid L-tryptophan, which is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[2][9] This is the rate-limiting step in serotonin production.[2][9] A subsequent decarboxylation step yields serotonin.
There are two isoforms of TPH: TPH2, which is exclusively expressed in the central nervous system (CNS), and TPH1, which is found in peripheral tissues, most notably the enterochromaffin cells of the gastrointestinal tract.[6][7] In patients with carcinoid syndrome, tumor cells overexpress TPH1, leading to systemic serotonin overload.[8] This excess peripheral serotonin is responsible for many of the syndrome's most severe symptoms. While somatostatin analogs can reduce hormone secretion, many patients become refractory or have an incomplete response, necessitating alternative therapeutic approaches.[2][10]
One of the most severe complications is carcinoid heart disease (CHD), a fibrotic process affecting the heart valves, particularly on the right side of the heart.[4][11] There is strong evidence that this fibrosis is driven by the mitogenic action of serotonin on cardiac valve interstitial cells, a process mediated primarily through the 5-hydroxytryptamine receptor 2B (5-HT2B).[4][12]
LP-533401: A Peripherally Selective TPH1 Inhibitor
LP-533401 is a small molecule inhibitor of tryptophan hydroxylase.[5][13] Crucially for its utility as a research tool and potential therapeutic, it selectively targets peripheral serotonin synthesis. Pharmacokinetic studies in rodents have shown that LP-533401 levels in the brain are negligible following oral administration, as it is virtually unable to cross the blood-brain barrier.[5][14] This peripheral selectivity allows for the investigation of the roles of gut- and tumor-derived serotonin without the confounding behavioral and neurological effects that would arise from inhibiting central serotonin production.[5][15]
Mechanism of Action
LP-533401 exerts its effect by directly inhibiting the enzymatic activity of TPH1. By blocking this initial, rate-limiting step, it effectively reduces the downstream production of serotonin in the tissues where TPH1 is expressed, such as the GI tract and neuroendocrine tumors.[6][7] This leads to a decrease in circulating serotonin levels, thereby alleviating the overstimulation of serotonin receptors throughout the body that causes the symptoms of carcinoid syndrome.
Downstream Effects on 5-HT2B Receptor Signaling
By reducing the amount of circulating serotonin, LP-533401 indirectly mitigates the pathological signaling cascades it initiates. In the context of carcinoid heart disease, decreased serotonin levels lead to reduced activation of the 5-HT2B receptor on cardiac valve fibroblasts. This, in turn, is hypothesized to downregulate the pro-fibrotic signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway, which are responsible for the excessive extracellular matrix deposition and tissue stiffening characteristic of the disease.[4][11]
References
- 1. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin pathway in carcinoid syndrome: Clinical, diagnostic, prognostic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinoid syndrome: update on the pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. The Effect of PTEN on Serotonin Synthesis and Secretion from the Carcinoid Cell Line BON - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developments in the treatment of carcinoid syndrome – impact of telotristat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complications from carcinoid syndrome: review of the current evidence - ecancer [ecancer.org]
- 12. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LP533401 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Peripheral Selectivity of LP-533401 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2][3][4] Its therapeutic potential lies in its ability to modulate peripheral serotonin levels without affecting central nervous system (CNS) serotonin, a key feature attributed to its inability to cross the blood-brain barrier. This technical guide provides an in-depth analysis of the peripheral selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule with diverse physiological roles in both the central and peripheral nervous systems.[3] The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1 and TPH2.[3] TPH1 is predominantly expressed in peripheral tissues, such as the gastrointestinal (GI) tract and the pineal gland, and is responsible for the vast majority of peripheral serotonin synthesis.[3] In contrast, TPH2 is primarily found in the brain and is responsible for the synthesis of serotonin in the CNS.[3] The peripheral selectivity of this compound makes it a promising candidate for treating disorders associated with elevated peripheral serotonin, such as irritable bowel syndrome and carcinoid syndrome, while avoiding the neuropsychiatric side effects associated with central serotonin modulation.
Mechanism of Action: Inhibition of TPH1
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of TPH1. This inhibition competitively blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the first and rate-limiting step in serotonin biosynthesis.[3]
Signaling Pathway of Serotonin Biosynthesis
The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step process. First, TPH hydroxylates L-tryptophan to form 5-HTP. Subsequently, aromatic L-amino acid decarboxylase (AADC) decarboxylates 5-HTP to produce serotonin. LP-533401 specifically targets the initial TPH1-catalyzed step in peripheral tissues.
Caption: Serotonin biosynthesis pathway and the inhibitory action of LP-533401.
Quantitative Data on Peripheral Selectivity
The peripheral selectivity of this compound is supported by a combination of in vitro enzyme inhibition assays, cell-based functional assays, and in vivo studies in animal models.
In Vitro Enzyme Inhibition
LP-533401 demonstrates potent inhibition of both TPH1 and TPH2 in enzymatic assays. However, its inability to cross the blood-brain barrier is the primary determinant of its peripheral selectivity in vivo.
| Parameter | TPH1 | TPH2 | Reference |
| IC50 | 0.7 µM | Similar potency to TPH1 | [5] |
| Ki (vs. Tryptophan) | 0.31 µM | Not Reported | [6] |
| Ki (vs. 6-MePH4) | 0.81 µM | Not Reported | [6] |
In Vitro Functional Assays
Cell-based assays confirm the inhibitory effect of LP-533401 on serotonin production.
| Cell Line | Assay | Result | Concentration | Reference |
| RBL2H3 (Tph1-expressing) | Serotonin Production | Complete Inhibition | 1 µM | [7] |
| RBL-2H3 | 5-HT Production | IC50 = 0.4 µM | Not Applicable | [5] |
In Vivo Studies: Differential Serotonin Reduction
In vivo studies in rodents are crucial for demonstrating the peripheral selectivity of LP-533401. Following oral administration, a significant reduction in serotonin levels is observed in peripheral tissues, with negligible effects in the brain.
| Species | Dose | Tissue | Serotonin Reduction | Reference |
| Mice | 30-250 mg/kg/day | Gut, Lungs, Blood | Marked Reduction | [7] |
| Mice | 30-250 mg/kg/day | Brain | No Change | [7] |
| Mice | 250 mg/kg (single dose) | Gut, Lungs | 50% Decrease | [7] |
| Mice | 250 mg/kg (single dose) | Blood | No Change | [7] |
| Mice | 250 mg/kg/day | Serum | 30% Decrease | [7] |
| Mice | 250 mg/kg/day | Brain | No Change | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the core experimental protocols used to characterize the peripheral selectivity of this compound.
TPH1 Inhibition Assay (In Vitro)
This assay quantifies the ability of LP-533401 to inhibit the enzymatic activity of purified TPH1.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human TPH1 is purified and prepared at a known concentration.
-
L-tryptophan and the cofactor 6-methyltetrahydropterin (6-MePH4) solutions are prepared.
-
-
Incubation:
-
TPH1 is pre-incubated with varying concentrations of this compound in a suitable buffer.
-
-
Reaction Initiation:
-
The enzymatic reaction is initiated by the addition of L-tryptophan and 6-MePH4.
-
-
Reaction Termination:
-
The reaction is stopped after a defined period by adding a quenching solution (e.g., perchloric acid).
-
-
Detection:
-
The amount of 5-HTP produced is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.
-
-
Data Analysis:
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Serotonin Measurement
This protocol describes the methodology for assessing the effect of LP-533401 on serotonin levels in different tissues of a rodent model.
Protocol:
-
Animal Dosing:
-
Rodents (e.g., mice) are administered this compound orally at various doses. A vehicle control group is included.
-
-
Tissue Collection:
-
At a predetermined time point after the final dose, animals are euthanized.
-
Peripheral tissues (e.g., duodenum, colon, lungs) and the brain are rapidly dissected and flash-frozen in liquid nitrogen. Blood samples are also collected.
-
-
Sample Preparation:
-
Tissues are homogenized in a suitable buffer containing antioxidants to prevent serotonin degradation.
-
The homogenates are centrifuged, and the supernatants are collected for analysis.
-
-
Serotonin Quantification:
-
Serotonin levels in the tissue supernatants and plasma/serum are measured using HPLC with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Serotonin levels in the treated groups are compared to the vehicle control group to determine the percentage of reduction.
-
Blood-Brain Barrier Permeability Assessment
This protocol outlines a method to determine the extent to which LP-533401 crosses the blood-brain barrier.
Protocol:
-
Compound Administration:
-
A known dose of this compound is administered to rodents, typically via oral gavage or intravenous injection.
-
-
Sample Collection:
-
At various time points after administration, blood samples are collected to determine the plasma concentration of the compound.
-
At the final time point, the animals are euthanized, and their brains are collected.
-
-
Brain Homogenization:
-
The brains are homogenized, and the homogenate is processed to extract the compound.
-
-
Concentration Measurement:
-
The concentration of LP-533401 in both plasma and brain homogenates is quantified using a sensitive and specific bioanalytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
The brain-to-plasma concentration ratio is calculated to assess the extent of blood-brain barrier penetration. A low ratio indicates poor permeability.
-
Experimental and Logical Workflows
Visualizing the experimental workflow can aid in understanding the logical progression of the research.
In Vivo Peripheral Selectivity Assessment Workflow
Caption: Workflow for assessing the in vivo peripheral selectivity of LP-533401.
Conclusion
The peripheral selectivity of this compound is a well-documented and critical feature that underpins its therapeutic potential. This selectivity is primarily achieved through its limited ability to penetrate the blood-brain barrier, thereby confining its TPH1 inhibitory activity to peripheral tissues. The quantitative data from in vitro and in vivo studies consistently demonstrate a marked reduction in peripheral serotonin levels without significant alteration of central serotonin. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of peripherally acting TPH1 inhibitors. This targeted approach holds promise for the treatment of a range of disorders driven by excess peripheral serotonin, while minimizing the risk of centrally-mediated side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene - TPH1 [maayanlab.cloud]
- 3. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
LP-533401 Hydrochloride: A Peripherally Selective Tryptophan Hydroxylase 1 Inhibitor and its Impact on Circulating Serotonin
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1] Primarily synthesized in the enterochromaffin cells of the gastrointestinal tract, peripheral serotonin acts as a hormone with diverse physiological roles, distinct from its function as a neurotransmitter in the central nervous system.[1][2] Due to its inability to cross the blood-brain barrier, LP-533401 offers a targeted approach to modulating circulating serotonin levels without directly impacting central serotonergic pathways.[3][4] This technical guide provides a comprehensive overview of LP-533401's mechanism of action, its quantified effects on serotonin levels from preclinical studies, and detailed experimental protocols for its investigation.
Mechanism of Action: Inhibition of Peripheral Serotonin Synthesis
Serotonin, or 5-hydroxytryptamine (5-HT), is synthesized from the amino acid L-tryptophan in a two-step enzymatic process. The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan, catalyzed by tryptophan hydroxylase (TPH).[1] Two isoforms of TPH exist: TPH2, which is primarily expressed in the brain and responsible for central serotonin production, and TPH1, which is predominantly found in the gut and pineal gland, accounting for over 90% of the body's serotonin synthesis.[1]
This compound acts as a competitive inhibitor of TPH1.[1] By binding to the TPH1 enzyme, LP-533401 blocks the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing the synthesis of serotonin in peripheral tissues. Pharmacokinetic studies have demonstrated that LP-533401 has negligible brain penetration, ensuring its selective action on peripheral serotonin production.[3][4] This targeted inhibition of gut-derived serotonin makes LP-533401 a valuable tool for investigating the physiological roles of circulating serotonin and a potential therapeutic agent for disorders associated with its dysregulation.
Signaling Pathway Diagram
Caption: Mechanism of TPH1 inhibition by LP-533401.
Quantitative Effects on Serotonin Levels
Preclinical studies in rodent models have consistently demonstrated the efficacy of LP-533401 in reducing peripheral serotonin levels in a dose-dependent manner.
Table 1: In Vitro Inhibition of TPH1 and Serotonin Production
| Assay System | Inhibitor | IC50 | Reference |
| Purified Human TPH1 | LP-533401 | 0.7 µM | [5] |
| RBL-2H3 Cells (Rat Mastocytoma) | LP-533401 | 0.4 µM | [5] |
| RBL2H3 Cells (Tph1-expressing) | LP-533401 | Complete inhibition at 1 µM | [3][4] |
Table 2: In Vivo Effects of LP-533401 on Serotonin Levels in Rodents
| Species | Dosage | Duration | Tissue | % Reduction in Serotonin | Reference |
| Healthy Mice | 30-250 mg/kg/day (repeated) | Not Specified | Blood | Marked reduction | [3] |
| Healthy Mice | 250 mg/kg (single dose) | Not Specified | Blood | No change | [3] |
| Healthy Mice | Not Specified | Not Specified | Circulating | 30% | [3] |
| Ovariectomized Mice | 250 mg/kg/day | Not Specified | Serum | 30% | [4] |
| Ovariectomized Rats | 25 mg/kg/day | Not Specified | Serum | 35-40% | [2][4] |
| Mice | 30 and 90 mg/kg (oral gavage, twice daily) | 3 days | Duodenum, Jejunum, Ileum | Dose-dependent reduction | [5][6] |
| Mice | 30 and 90 mg/kg (oral gavage, twice daily) | 3 days | Brain | No effect | [5][6] |
Experimental Protocols
The following are representative experimental methodologies for evaluating the in vivo effects of this compound.
Animal Models and Drug Administration
-
Animals: Healthy adult mice or ovariectomized rodent models of osteoporosis are commonly used.[3][4] For periodontal disease studies, rats with ligature-induced periodontitis have been utilized.[2][7]
-
Drug Preparation: this compound is typically diluted in a vehicle such as polyethylene glycol and 5% dextrose (40:60 ratio).[2] The solution is prepared fresh daily.[2]
-
Administration: Oral gavage is the standard route of administration for in vivo studies.[2][5][6] Dosages can range from 1 mg/kg/day to 250 mg/kg/day, depending on the study's objectives.[2][3]
Measurement of Serotonin Levels
-
Sample Collection: Blood samples are collected to measure circulating serotonin levels. For tissue-specific measurements, the gut (duodenum, jejunum, ileum), lungs, and brain are harvested.[3][5][6]
-
Analysis: Serotonin levels in serum, plasma, or tissue homogenates are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
Conclusion
This compound is a valuable research tool for investigating the role of peripheral serotonin in various physiological and pathological processes. Its selective inhibition of TPH1, coupled with its inability to cross the blood-brain barrier, allows for targeted modulation of circulating serotonin levels. The dose-dependent reduction of peripheral serotonin observed in preclinical models underscores its potential for therapeutic applications in conditions characterized by elevated gut-derived serotonin. The experimental protocols outlined in this guide provide a framework for further research into the effects and mechanisms of LP-533401.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LP-533401 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of LP-533401 hydrochloride, a selective inhibitor of Tryptophan Hydroxylase 1 (TPH1), in mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
This compound is a small molecule inhibitor of TPH1, the rate-limiting enzyme in the biosynthesis of serotonin in the gut.[1][2] By selectively targeting peripheral serotonin production, LP-533401 offers a valuable tool for investigating the role of gut-derived serotonin in various physiological and pathological processes, without significantly affecting central nervous system serotonin levels, as it does not readily cross the blood-brain barrier.[3][4][5]
Mechanism of Action
LP-533401 acts as a potent and selective inhibitor of Tryptophan Hydroxylase 1 (TPH1). TPH1 is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine, 5-HT).[2] Over 90% of the body's serotonin is synthesized in the gastrointestinal tract by enterochromaffin cells, and TPH1 is the key enzyme in this peripheral synthesis.[2] By inhibiting TPH1, LP-533401 effectively reduces the production of gut-derived serotonin, leading to decreased circulating serotonin levels.[3][5] This mechanism makes it a valuable tool for studying the physiological roles of peripheral serotonin, particularly in bone metabolism, gastrointestinal disorders, and metabolic diseases.[5][6][7]
Signaling Pathway of LP-533401 Action
Caption: Mechanism of LP-533401 in inhibiting peripheral serotonin synthesis.
In Vivo Dosing and Administration in Mouse Models
The following tables summarize quantitative data on the in vivo dosing of LP-533401 in various mouse models.
Table 1: LP-533401 Dosing Regimens in Mouse Models
| Mouse Model | Dosage Range (mg/kg/day) | Administration Route | Duration | Key Findings |
| Ovariectomized (OVX) Mice | 1, 10, 25, 100, 250 | Oral gavage | 4-6 weeks | Dose-dependently prevents and rescues osteoporosis by increasing bone formation.[3][5] |
| Healthy Adult Mice | 30 - 250 | Oral gavage | Not specified | Marked reduction in 5-HT content in the gut, lungs, and blood, but not in the brain.[3] |
| EL4 Cell-Injected Mice | Not specified | Not specified | Not specified | Inhibits the decrease in osteoblast numbers and trabular bone volume, prolongs survival.[3] |
| High-Fat Diet (HFD)-Induced Obesity | 30 | Oral gavage | Not specified | Decreased HFD-induced hepatic triglyceride accumulation.[8] |
| General Pharmacokinetics | 30, 90 | Oral gavage | 3 days (twice daily) | Dose-dependently reduced 5-HT levels in the duodenum, jejunum, and ileum with no effect on brain 5-HT.[4][9] |
Table 2: Pharmacokinetic and In Vitro Efficacy Data
| Parameter | Value | Cell Line/System | Notes |
| IC₅₀ | 0.4 µM | Rat RBL2H3 cells | Inhibition of TPH1-mediated serotonin biosynthesis.[3][4] |
| IC₅₀ | 0.7 µM | Purified human TPH1 | In vitro enzyme assay.[4] |
| Ki | 0.81 µM | Uncompetitive inhibition versus pterin co-factor.[2] | |
| Brain Penetration | Negligible | Rodents | LP-533401 level in the brain is negligible following oral administration.[3][5] |
Experimental Protocols
General Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo studies using LP-533401.
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Polyethylene glycol (PEG) 400
-
5% Dextrose solution
-
Sterile tubes
-
Vortex mixer
-
Magnetic stirrer (optional)
Procedure:
-
Vehicle Preparation: Prepare a 40:60 (v/v) solution of Polyethylene glycol 400 and 5% dextrose.[6][8]
-
Drug Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the appropriate volume of the PEG/dextrose vehicle to the powder.
-
Vortex the mixture vigorously until a homogenous suspension is achieved. For larger volumes, a magnetic stirrer can be used overnight to ensure complete mixing.[6]
-
-
Fresh Preparation: It is recommended to prepare the solution fresh daily just before administration to ensure stability and potency.[3][6]
Protocol 2: Administration via Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each mouse accurately before dosing to calculate the precise volume of the drug suspension to be administered.
-
Volume Calculation: Calculate the administration volume based on the mouse's body weight and the desired dosage (e.g., for a 25 mg/kg dose in a 20g mouse, the dose is 0.5 mg). The volume to administer will depend on the concentration of your prepared solution. A typical administration volume is 5 ml/kg.[9]
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the calculated volume of the LP-533401 suspension.
-
Carefully remove the gavage needle.
-
-
Monitoring: Observe the animal for a short period after administration to ensure there are no adverse reactions.
-
Frequency: Administration is typically performed once daily.[3][5] However, some studies have used twice-daily administration.[9]
Protocol 3: Evaluation of Efficacy in an Ovariectomy-Induced Osteoporosis Model
This protocol is synthesized from methodologies described in published studies.[3][5]
1. Animal Model:
-
Use female mice (e.g., C57BL/6J), 6 weeks of age.
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham operation should be performed on the control group.
-
Allow a recovery period of at least 2 weeks post-surgery.
2. Treatment Groups:
-
Sham + Vehicle: Sham-operated mice receiving the vehicle solution.
-
OVX + Vehicle: Ovariectomized mice receiving the vehicle solution.
-
OVX + LP-533401 (Low Dose): e.g., 25 mg/kg/day.
-
OVX + LP-533401 (Medium Dose): e.g., 100 mg/kg/day.
-
OVX + LP-533401 (High Dose): e.g., 250 mg/kg/day.
3. Drug Administration:
-
Prepare and administer this compound or vehicle via oral gavage daily for 6 weeks, starting 6 weeks post-ovariectomy to model a treatment scenario.[5]
4. Endpoint Analysis:
-
Serum Analysis: At the end of the treatment period, collect blood to measure serum serotonin levels using ELISA or HPLC to confirm the inhibitory effect of LP-533401.
-
Bone Mass and Microarchitecture:
-
Harvest femurs and vertebrae.
-
Analyze bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp) using micro-computed tomography (µCT).
-
-
Bone Formation Rate:
-
Perform dynamic histomorphometry by injecting fluorescent labels (e.g., calcein and alizarin) at specific time points before sacrifice to measure the mineral apposition rate and bone formation rate.
-
-
Cellular Analysis:
-
Perform histological analysis of bone sections to quantify osteoblast and osteoclast numbers.
-
Safety and Toxicology:
Studies have indicated that LP-533401 is generally well-tolerated in mice, even at doses up to 250 mg/kg/day.[6] No significant gastrointestinal side effects, changes in platelet numbers, or alterations in coagulation time were observed at these doses.[6] As LP-533401 does not cross the blood-brain barrier, central nervous system side effects are not expected.[3][5] However, researchers should always monitor animals for any signs of toxicity or distress throughout the experimental period.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Recommended Vehicle for LP-533401 Hydrochloride Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection and preparation of a suitable vehicle for the administration of LP-533401 hydrochloride, a potent and selective inhibitor of tryptophan hydroxylase 1 (Tph1). Proper vehicle selection is critical for ensuring the solubility, stability, and bioavailability of the compound in both in vitro and in vivo experimental settings.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3][4][5] |
| CAS Number | 1040526-12-2 | [1][3][4][5] |
| Molecular Formula | C₂₇H₂₃ClF₄N₄O₃ | [1][3] |
| Molecular Weight | 562.94 g/mol | [1][3] |
| Description | A selective inhibitor of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in peripheral serotonin biosynthesis. It does not cross the blood-brain barrier. | [1][2][3] |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. The selection of a vehicle will depend on the experimental context, particularly whether it is for in vitro cell culture experiments or in vivo animal administration.
| Solvent | Solubility | Notes | Reference |
| DMSO (Dimethyl sulfoxide) | ≥ 25 mg/mL (approx. 44.4 mM) | May require ultrasonication or gentle warming (up to 60°C) to fully dissolve. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. | [3][6] |
| DMF (Dimethylformamide) | 10 mg/mL (for free base) | Data is for the free base form (LP-533401), not the hydrochloride salt. | [7] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL (for free base) | Data is for the free base form (LP-533401). This suggests that aqueous solubility is low even with a co-solvent. | [7] |
Recommended Vehicle for In Vivo Administration
Based on published literature utilizing LP-533401, a common and effective vehicle for oral gavage administration in mice is a suspension of the compound in a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in water .
Rationale for Selection
-
Biocompatibility: CMC is a widely used, non-toxic suspending agent in pharmaceutical formulations for oral administration.
-
Suspension Stability: It increases the viscosity of the vehicle, allowing for a uniform and stable suspension of the compound, which is crucial for accurate dosing.
-
Inertness: CMC is chemically inert and does not typically interact with the compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solution in DMSO (for in vitro use)
This protocol is suitable for preparing a concentrated stock solution for use in cell culture experiments, where it can be further diluted in culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock, add 40 µL of DMSO per 1 mg of powder).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Alternatively, gently warm the solution to 60°C for a short period, vortexing intermittently until the solid is completely dissolved.[6]
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1][5]
Protocol 2: Preparation of Dosing Suspension in 0.5% CMC (for in vivo oral administration)
This protocol describes the preparation of a suspension suitable for oral gavage in animal models.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Sterile water or saline
-
Sterile conical tube or beaker
-
Magnetic stirrer and stir bar
-
Mortar and pestle (optional)
Procedure:
-
Prepare 0.5% CMC Vehicle:
-
Add 0.5 g of carboxymethylcellulose to 100 mL of sterile water or saline in a sterile beaker with a magnetic stir bar.
-
Stir vigorously at room temperature until the CMC is fully dissolved. This may take some time. Gentle warming can aid dissolution, but the solution should be cooled to room temperature before adding the compound.
-
-
Compound Preparation:
-
Weigh the required amount of this compound for your study cohort and dosing concentration.
-
For improved suspension, it is recommended to first grind the powder to a fine consistency using a mortar and pestle.
-
-
Suspension Formulation:
-
Slowly add the this compound powder to the 0.5% CMC vehicle while continuously stirring.
-
Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.
-
-
Administration:
-
Keep the suspension continuously stirred or vortexed immediately before each animal is dosed to ensure uniform distribution of the compound.
-
Administer the suspension via oral gavage at the desired dose volume.
-
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for vehicle selection and the subsequent preparation workflow for either in vitro or in vivo applications.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1040526-12-2 | MOLNOVA [molnova.com]
- 4. LP533401 HCl Datasheet DC Chemicals [dcchemicals.com]
- 5. LP-533401 HCl|CAS 1040526-12-2|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for LP-533401 Hydrochloride Oral Gavage Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of LP-533401 hydrochloride for oral gavage administration in preclinical research settings. The protocols outlined below are based on established methodologies to ensure consistent and effective delivery of the compound for in vivo studies.
Compound Information
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2] By inhibiting TPH1, LP-533401 effectively reduces serotonin production in the gut.[3][4] It is a valuable tool for investigating the physiological and pathological roles of peripheral serotonin in various biological systems. Due to its inability to cross the blood-brain barrier, its effects are primarily localized to the periphery.[5]
| Parameter | Value | Source |
| IUPAC Name | 4-[2-Amino-6-[2,2,2-trifluoro-1-(3'-fluoro[1,1'-biphenyl]-4-yl)ethoxy]-4-pyrimidinyl]-L-phenylalanine hydrochloride | [6] |
| Molecular Formula | C27H22F4N4O3 · HCl | [3] |
| Molecular Weight | 562.95 g/mol | [3] |
| Mechanism of Action | Tryptophan hydroxylase 1 (TPH1) inhibitor | [3][4] |
| Primary Effect | Reduction of peripheral serotonin synthesis | [3][5] |
Signaling Pathway of LP-533401 Action
LP-533401 exerts its effect by directly inhibiting the TPH1 enzyme. This enzyme is responsible for the initial and rate-limiting step in the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then rapidly decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT). By blocking TPH1, LP-533401 reduces the levels of serotonin in peripheral tissues, such as the gastrointestinal tract.
Caption: Mechanism of action of LP-533401.
Recommended Protocol for Oral Gavage Solution Preparation
This protocol is adapted from a published study that successfully used this compound for oral administration in rats.[7]
Materials and Reagents
-
This compound powder
-
Polyethylene glycol (PEG), molecular weight suitable for oral formulations (e.g., PEG 300 or PEG 400)
-
5% Dextrose solution (sterile)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Magnetic stirrer and stir bar or orbital shaker
-
Weighing balance
-
Spatula
-
Pipettes and sterile tips
Vehicle Preparation
The recommended vehicle for this compound is a mixture of polyethylene glycol and 5% dextrose in a 40:60 ratio.[7][8]
Step-by-Step Preparation Protocol
This protocol is for the preparation of a dosing solution for a target dose of 25 mg/kg in a volume of 5 mL/kg. Adjustments can be made based on the desired dose and administration volume.
-
Calculate the required amount of this compound.
-
For a 25 mg/kg dose and a 5 mL/kg volume, the required concentration is 5 mg/mL.
-
Determine the total volume of dosing solution needed based on the number and weight of the animals.
-
Example: For 10 mice averaging 25 g, the total dose per animal is 0.625 mg. The total volume per animal is 0.125 mL. Total solution needed for 10 mice + overage (e.g., 20%) = (10 * 0.125 mL) * 1.2 = 1.5 mL.
-
Total LP-533401 needed = 1.5 mL * 5 mg/mL = 7.5 mg.
-
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add the polyethylene glycol (PEG).
-
For a 40:60 PEG:dextrose ratio, 40% of the final volume will be PEG.
-
Example: For a final volume of 1.5 mL, add 0.6 mL of PEG to the tube containing the LP-533401 powder.
-
-
Mix overnight.
-
Cap the tube securely.
-
Place the tube on a magnetic stirrer with a small stir bar or on an orbital shaker at a gentle speed.
-
Allow the mixture to stir overnight at room temperature to ensure complete dissolution of the compound in the PEG.[7]
-
-
Add the 5% dextrose solution.
-
On the day of administration, just before gavage, add the required volume of 5% dextrose solution.[7]
-
Example: For a final volume of 1.5 mL, add 0.9 mL of 5% dextrose solution.
-
-
Vortex to mix thoroughly.
-
Ensure the solution is homogeneous before administration.
-
-
Administer the solution via oral gavage to the animals at the calculated volume.
Note: It is recommended to prepare the final solution fresh daily.[7]
Caption: Workflow for preparing LP-533401 oral gavage solution.
Quantitative Data Summary
| Parameter | Vehicle | Concentration/Dose | Species | Notes | Source |
| Solubility (in vitro) | DMSO | 25 mg/mL | N/A | Requires sonication and warming to 60°C. | [3] |
| Oral Gavage Formulation | Polyethylene glycol : 5% Dextrose (40:60) | 25 mg/kg/day | Rat | Solution prepared daily. | [7] |
| Oral Gavage Formulation | Polyethylene glycol : 5% Dextrose (40:60) | 30 and 90 mg/kg | Mouse | Administered twice daily for 3 days. | [8] |
| Effective In Vivo Doses | Vehicle not specified | 1, 10, 25, 100, 250 mg/kg/day | Mouse | Dose-dependent effects observed. | [3][5] |
Safety and Handling Precautions
-
Follow standard laboratory safety procedures when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and the user's own risk assessment. The protocols described are based on publicly available information and may require optimization for specific experimental conditions.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-533401 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: LP-533401 Hydrochloride for Rat Osteoporosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the synthesis of gut-derived serotonin (GDS).[1][2][3] Emerging research has identified GDS as a significant inhibitor of bone formation.[1][2] By reducing GDS levels, this compound presents a novel, bone-anabolic therapeutic strategy for conditions characterized by low bone mass, such as postmenopausal osteoporosis.[1][2] This document provides detailed protocols for utilizing this compound in an ovariectomy (OVX)-induced rat model of osteoporosis, a well-established preclinical model that mimics postmenopausal bone loss in humans.[4][5][6]
Mechanism of Action: Inhibition of Gut-Derived Serotonin Synthesis
LP-533401 acts by specifically inhibiting Tph1, which is primarily found in the enterochromaffin cells of the gut.[3][7] This targeted inhibition leads to a decrease in the production of serotonin in the periphery, without affecting serotonin levels in the brain, as LP-533401 does not readily cross the blood-brain barrier.[1][8] The reduction in circulating GDS alleviates its inhibitory effect on osteoblast proliferation and function, thereby promoting bone formation.[1][9] This anabolic action on bone makes Tph1 inhibition a promising therapeutic target for osteoporosis.[3][9]
Experimental Protocols
Ovariectomy (OVX)-Induced Osteoporosis Rat Model
This protocol describes the surgical induction of osteoporosis in female rats, a standard and widely accepted model for postmenopausal osteoporosis.[4][5][6]
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age is recommended)[4][5][6]
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture materials
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Procedure:
-
Animal Selection and Acclimatization: House the rats in a controlled environment for at least one week to acclimatize before the surgical procedure.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave and disinfect the surgical area. A dorsolateral skin incision is a common and effective approach.[5]
-
Ovariectomy: Make a small incision through the skin and underlying muscle to locate the ovaries. Ligate the ovarian blood vessels and fallopian tubes, and then carefully remove both ovaries.
-
Sham Operation: For the control group (SHAM), perform the same surgical procedure, including locating the ovaries, but without ligating and removing them.
-
Closure: Suture the muscle and skin layers separately.
-
Post-operative Care: Administer analgesics as per veterinary guidelines to manage post-surgical pain. Monitor the animals daily for signs of infection or distress.
-
Verification of Osteoporosis: Allow sufficient time for bone loss to occur. Significant changes in bone mineral density and trabecular microarchitecture are typically observed 14-60 days post-OVX, depending on the skeletal site being analyzed.[5] Verification can be done through various methods including measurement of bone mineral density (BMD), micro-computed tomography (µCT) analysis, and assessment of bone turnover markers.[5][6]
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle solution: Polyethylene glycol (PEG) and 5% dextrose solution (40:60 ratio is cited in some studies)[10]
-
Oral gavage needles
-
Syringes
-
Vortex mixer or sonicator
Procedure:
-
Solution Preparation: The solution should be prepared fresh daily.[10]
-
Weigh the required amount of this compound based on the desired dosage and the number of animals.
-
Dissolve the this compound in polyethylene glycol. This may require overnight mixing.[10]
-
Just before administration, add the 5% dextrose solution to the mixture and vortex or sonicate until a homogenous solution is achieved.[10]
-
-
Dosage: Effective doses in rat models of OVX-induced osteoporosis have been reported in the range of 25 mg/kg/day to 250 mg/kg/day.[1][10] A dose of 25 mg/kg/day has been shown to be sufficient to reverse OVX-induced bone loss in rats.[10]
-
Administration: Administer the prepared solution to the rats once daily via oral gavage. The volume of administration should be calculated based on the individual rat's body weight.
-
Control Group: The SHAM and OVX-control groups should receive the vehicle solution only, administered in the same manner and volume as the treatment group.
-
Treatment Duration: Treatment duration can vary, but studies have shown significant effects with treatment periods of 4 to 6 weeks.[1]
Data Presentation and Analysis
A summary of key quantitative data from a representative study investigating the effects of LP-533401 on ovariectomized rats is presented below. This data highlights the bone-anabolic effects of the compound.
Table 1: Histomorphometric and µCT Analysis of Rat Bones Following LP-533401 Treatment
| Parameter | SHAM + Vehicle | OVX + Vehicle | OVX + LP-533401 (250 mg/kg/day) |
| L2 Vertebra Histomorphometry | |||
| Bone Volume/Tissue Volume (%) | 18.2 ± 1.5 | 10.1 ± 1.1 | 17.5 ± 1.3 |
| Trabecular Number (1/mm) | 2.5 ± 0.2 | 1.5 ± 0.1 | 2.4 ± 0.2 |
| Trabecular Thickness (µm) | 73.1 ± 3.2 | 67.2 ± 2.9 | 72.5 ± 3.1 |
| Trabecular Separation (µm) | 325.1 ± 25.6 | 565.4 ± 45.8 | 340.2 ± 28.9 |
| Proximal Tibia µCT Analysis | |||
| Bone Volume/Total Volume (%) | 25.6 ± 2.1 | 12.3 ± 1.5 | 24.8 ± 2.0 |
| Trabecular Number (1/mm) | 4.8 ± 0.3 | 2.5 ± 0.2 | 4.6 ± 0.3 |
| Trabecular Thickness (µm) | 53.4 ± 2.1 | 49.1 ± 1.8 | 54.0 ± 2.2 |
| Trabecular Separation (µm) | 210.5 ± 15.7 | 405.8 ± 30.1 | 218.3 ± 16.5 |
Data are presented as mean ± s.e.m. and are adapted from a study by Yadav et al. (2010).[1] Treatment was administered for 4 weeks, starting 3 weeks post-ovariectomy.
Table 2: Dose-Dependent Effect of LP-533401 on Bone Parameters in Ovariectomized Rats
| Parameter (L2 Vertebra) | SHAM + Vehicle | OVX + Vehicle | OVX + LP-533401 (25 mg/kg/day) | OVX + LP-533401 (100 mg/kg/day) |
| Bone Volume/Tissue Volume (%) | 15.1 ± 1.2 | 8.2 ± 0.9 | 14.5 ± 1.1 | 16.8 ± 1.4 |
| Trabecular Number (1/mm) | 2.1 ± 0.1 | 1.2 ± 0.1 | 2.0 ± 0.1 | 2.3 ± 0.2 |
| Trabecular Thickness (µm) | 71.5 ± 2.8 | 68.0 ± 2.5 | 72.1 ± 2.9 | 73.2 ± 3.0 |
| Trabecular Separation (µm) | 390.2 ± 30.5 | 730.1 ± 55.6 | 405.3 ± 32.1 | 350.6 ± 28.4 |
Data are presented as mean ± s.e.m. and are adapted from a study by Yadav et al. (2010).[1] Treatment was administered for 4 weeks, starting 12 weeks post-ovariectomy.
Conclusion
The use of this compound in an ovariectomized rat model provides a robust platform for investigating novel anabolic therapies for osteoporosis. The protocols outlined in this document, in conjunction with the provided data and pathway diagrams, offer a comprehensive guide for researchers in the field of bone biology and drug discovery. The targeted inhibition of gut-derived serotonin synthesis by LP-533401 represents a promising avenue for the development of new treatments to combat osteoporosis and other conditions associated with low bone mass.
References
- 1. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteoporosis: Mechanism, Molecular Target, and Current Status on Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 5. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat Model for Osteoporosis - Enamine [enamine.net]
- 7. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 10. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPH1 Inhibition using LP-533401 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of LP-533401 hydrochloride on Tryptophan Hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin in peripheral tissues, making it a key target for therapeutic intervention in various disorders.[1][2][3][4] this compound is a potent and selective inhibitor of TPH1.[5][6][7]
Introduction to TPH1 and this compound
Tryptophan Hydroxylase 1 (TPH1) catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), the first and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] While its isoform TPH2 is primarily responsible for serotonin production in the central nervous system, TPH1 is predominantly expressed in peripheral tissues, such as the gastrointestinal tract and the pineal gland.[8] Dysregulation of peripheral serotonin has been implicated in a variety of conditions, including carcinoid syndrome, pulmonary arterial hypertension, and inflammatory bowel disease.
This compound is a small molecule inhibitor of TPH1 that has been shown to effectively reduce serotonin production in the gut.[5][6][7] It acts as a competitive inhibitor with respect to tryptophan, binding to the active site of the TPH1 enzyme.[8][9] Studies have demonstrated its ability to inhibit serotonin production in various cell lines and in vivo models, making it a valuable tool for studying the role of peripheral serotonin and a potential therapeutic agent.[6][10][11]
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of LP-533401 against TPH1 in various assay formats.
| Assay Type | Enzyme/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Purified Human TPH1 | IC50 | 0.103 µM | [10] |
| Biochemical Assay | Purified Human TPH1 | Ki (vs. Tryptophan) | 0.31 µM | [8][12] |
| Biochemical Assay | Purified Human TPH1 | Ki (vs. 6-MePH4) | 0.81 µM | [8] |
| Cell-Based Assay | RBL-2H3 (Rat Basophilic Leukemia) | IC50 | Not explicitly stated, but 1 µM completely inhibits serotonin production. | [6][7][11] |
| Cell-Based Assay | BON (Human Carcinoid) | IC50 | 12.4 µM | [10] |
Signaling Pathway and Experimental Workflow
TPH1 Signaling Pathway
Caption: Serotonin biosynthesis pathway initiated by TPH1.
Experimental Workflow for TPH1 Inhibition Assay
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Gene - TPH1 [maayanlab.cloud]
- 4. TPH1 tryptophan hydroxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Effective Concentration of LP-533401 Hydrochloride in RBL-2H3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin in peripheral tissues, such as the gastrointestinal tract.[1][2][3][4] In the context of cellular research, the rat basophilic leukemia cell line, RBL-2H3, is a widely used model for studying mast cell degranulation and serotonin release. These application notes provide detailed protocols for determining the effective concentration of this compound in RBL-2H3 cells by assessing its inhibitory effect on serotonin production.
Mechanism of Action
LP-533401 acts as a competitive inhibitor of TPH1 with respect to its substrate, tryptophan.[5][6] By binding to the tryptophan-binding pocket of the enzyme, LP-533401 effectively blocks the conversion of tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in serotonin synthesis.[5][6] This inhibitory action allows for the investigation of the roles of peripherally synthesized serotonin in various physiological and pathophysiological processes.
Quantitative Data Summary
The following table summarizes the key quantitative data for the activity of this compound in RBL-2H3 cells.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 0.4 µM | RBL-2H3 | Inhibition of TPH1-mediated serotonin biosynthesis after 48 hours, measured by RP-HPLC. | [1] |
| Complete Inhibition | 1 µM | RBL-2H3 | Complete inhibition of serotonin production in TPH1-expressing cells. | [1][2] |
Signaling Pathway
The primary signaling pathway affected by LP-533401 in RBL-2H3 cells is the serotonin synthesis pathway.
Caption: Serotonin synthesis pathway and the inhibitory action of LP-533401.
Experimental Protocols
1. Cell Culture
-
Cell Line: RBL-2H3 (Rat Basophilic Leukemia)
-
Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 4 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
2. Determining the Effect of LP-533401 on RBL-2H3 Cell Viability (MTS Assay)
This protocol is essential to ensure that the observed inhibition of serotonin production is not due to cytotoxicity.
-
Materials:
-
RBL-2H3 cells
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 48 hours (or the desired experimental duration).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
3. Measurement of Serotonin Production Inhibition (RP-HPLC)
This protocol directly measures the inhibitory effect of LP-533401 on serotonin synthesis.
-
Materials:
-
RBL-2H3 cells
-
24-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
Perchloric acid (PCA) containing an internal standard (e.g., N-methylserotonin)
-
Mobile phase for HPLC
-
RP-HPLC system with a fluorescence detector
-
-
Procedure:
-
Seed RBL-2H3 cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.4 µM, 1 µM, 10 µM) and a vehicle control for 48 hours.
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold PCA with the internal standard.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant and inject it into the RP-HPLC system.
-
Quantify serotonin levels based on the peak area relative to the internal standard.
-
Normalize serotonin levels to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
-
Experimental Workflow Diagram
Caption: Workflow for determining the effective concentration of LP-533401.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup and reagents. Always consult the relevant safety data sheets (SDS) for all chemicals used. This information is for research use only and not for diagnostic or therapeutic purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Peripheral Serotonin Levels Following LP-533401 Hydrochloride Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[1][2][3][4] Unlike the TPH2 isoform found in the central nervous system, TPH1 is primarily located in the gastrointestinal (GI) tract and the pineal gland, responsible for the majority of peripheral serotonin production.[3] Due to its inability to cross the blood-brain barrier, LP-533401 selectively reduces peripheral serotonin levels without affecting central serotonin concentrations.[1][5][6][7] This makes it a valuable research tool for investigating the physiological roles of peripheral serotonin in various biological systems, including bone metabolism, pulmonary hypertension, and leukemia.[4][8]
These application notes provide detailed protocols for the in vivo administration of this compound to rodent models and the subsequent quantification of serotonin levels in relevant biological samples.
Mechanism of Action of LP-533401
LP-533401 acts as a competitive inhibitor of TPH1 with respect to its substrate, tryptophan.[3] By binding to the active site of TPH1, it prevents the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This targeted inhibition leads to a significant reduction in serotonin synthesis in peripheral tissues.
Figure 1: Simplified signaling pathway of serotonin synthesis and the inhibitory action of LP-533401.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo effects of LP-533401 on TPH1 activity and serotonin levels.
Table 1: In Vitro Efficacy of LP-533401
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 | Purified Human TPH1 | 0.7 µM | [5] |
| IC50 | RBL-2H3 cells (5-HT synthesis) | 0.4 µM | [5] |
| Ki (vs. Tryptophan) | TPH1 | 0.31 µM | [3] |
Table 2: In Vivo Effects of LP-533401 on Serotonin Levels in Mice
| Tissue | Dose (mg/kg/day) | Duration | % Reduction in 5-HT | Reference |
| Duodenum | 30 | Not Specified | ~40% | [5] |
| Duodenum | 90 | Not Specified | ~70% | [5] |
| Jejunum | 30 | Not Specified | ~50% | [5] |
| Jejunum | 90 | Not Specified | ~80% | [5] |
| Ileum | 30 | Not Specified | ~30% | [5] |
| Ileum | 90 | Not Specified | ~60% | [5] |
| Blood (circulating) | Not Specified | Not Specified | 30% | [1] |
| Brain | 30 and 90 | Not Specified | No effect | [5] |
Experimental Protocols
The following protocols provide a general framework for conducting studies to measure the effect of LP-533401 on peripheral serotonin levels.
In Vivo Administration of this compound
Objective: To administer this compound to rodents to inhibit peripheral serotonin synthesis.
Materials:
-
This compound
-
Vehicle (e.g., Polyethylene glycol (PEG) 400 and 5% dextrose in a 40:60 ratio)[8]
-
Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Oral gavage needles
-
Syringes
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound.
-
Prepare the vehicle solution. A commonly used vehicle is a mixture of polyethylene glycol and 5% dextrose.[8]
-
Suspend the this compound in the vehicle to the desired concentration (e.g., for a 25 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the concentration would be 2.5 mg/mL).
-
Ensure the solution is homogenous by vortexing or stirring.
-
-
Animal Dosing:
-
Acclimate animals to handling and the oral gavage procedure for several days before the start of the experiment.
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Administer the this compound solution or vehicle to the respective groups via oral gavage. Doses ranging from 25 to 250 mg/kg/day have been reported to be effective.[7]
-
The dosing frequency and duration will depend on the experimental design. For acute effects, a single dose may be sufficient, while for chronic studies, daily administration for several weeks may be necessary.[1][7]
-
Sample Collection and Preparation
Objective: To collect and process tissues for serotonin analysis.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scissors, forceps)
-
Tubes for sample collection (e.g., microcentrifuge tubes)
-
Liquid nitrogen or dry ice for snap-freezing
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer (e.g., sonicator, bead beater)
-
Centrifuge
Procedure:
-
Tissue Collection:
-
At the desired time point after the final dose, euthanize the animals using an approved method.
-
Immediately dissect the tissues of interest (e.g., duodenum, jejunum, ileum, whole blood, brain).
-
For blood, collect into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.
-
For solid tissues, rinse with ice-cold saline to remove any blood.
-
Blot the tissues dry, weigh them, and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
-
-
Tissue Homogenization:
-
On the day of analysis, add a known volume of ice-cold homogenization buffer to the frozen tissue sample. A common buffer for HPLC analysis is 0.1 M perchloric acid, which helps to precipitate proteins.
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the serotonin, for analysis.
-
Serotonin Quantification by HPLC-ECD
Objective: To measure serotonin levels in tissue homogenates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of methanol, sodium acetate, EDTA, and sodium 1-octanesulfonic acid, adjusted to a specific pH)
-
Serotonin standard solution
-
Internal standard (optional, but recommended for improved accuracy)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of serotonin standard and create a series of dilutions to generate a standard curve.
-
Thaw the collected supernatants (from the tissue homogenization step).
-
Filter the standards and samples through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the electrochemical detector to the appropriate oxidation potential for serotonin (typically around +0.65 V).
-
Inject a fixed volume of the standards and samples onto the HPLC column.
-
The serotonin in the sample will separate from other components and be detected by the electrochemical detector, producing a peak.
-
-
Data Analysis:
-
Record the peak area or height for serotonin in both the standards and the samples.
-
Generate a standard curve by plotting the peak area/height of the standards against their known concentrations.
-
Determine the concentration of serotonin in the samples by interpolating their peak areas/heights on the standard curve.
-
Normalize the serotonin concentration to the weight of the tissue sample (e.g., ng of serotonin per gram of tissue).
-
Experimental Workflow
Figure 2: Experimental workflow for measuring serotonin levels after LP-533401 treatment.
Alternative Serotonin Measurement Techniques
While HPLC-ECD is a robust and widely used method for serotonin quantification, other techniques can also be employed:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a high-throughput and relatively simple method for measuring serotonin in biological samples. These assays are based on the specific binding of an antibody to serotonin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the quantification of serotonin and its metabolites. This technique is particularly useful when analyzing complex biological matrices.
-
Microdialysis: For in vivo measurement of extracellular serotonin levels in real-time, microdialysis coupled with a sensitive analytical technique can be used.[9][10] However, given that LP-533401 primarily affects peripheral serotonin synthesis, this technique is more relevant for central nervous system studies.
The choice of method will depend on the specific research question, the required sensitivity and throughput, and the available equipment.
Conclusion
This compound is a critical tool for elucidating the diverse roles of peripheral serotonin. The protocols outlined in these application notes provide a comprehensive guide for researchers to accurately measure the in vivo effects of this TPH1 inhibitor on serotonin levels. By following these standardized procedures, researchers can generate reliable and reproducible data to advance our understanding of the peripheral serotonergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Serotonin in Peripheral Tissues Following LP-533401 Administration using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a significant role in a wide array of physiological functions. Accurate quantification of serotonin in tissue is essential for advancing neuroscience research and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of serotonin in tissue samples, specifically tailored for studies involving the administration of LP-533401, a tryptophan hydroxylase 1 (TPH1) inhibitor. LP-533401 primarily acts in the periphery to regulate serotonin production in the gut.[1][2] Pharmacokinetic studies have shown that LP-533401 has negligible brain penetration, making it a selective tool for studying the effects of reduced peripheral serotonin.[1][3]
This document outlines a validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of serotonin. The protocol covers tissue sample preparation, chromatographic conditions, and data analysis.
Serotonin Signaling Pathway and the Action of LP-533401
Serotonin synthesis is initiated from the amino acid tryptophan. Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in this pathway, converting tryptophan to 5-hydroxytryptophan (5-HTP).[4] Aromatic L-amino acid decarboxylase then converts 5-HTP to serotonin. There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, located in the central nervous system.[4] LP-533401 is an inhibitor of TPH1 and therefore reduces serotonin production in the periphery.[1][2][3][4][5]
Experimental Protocol
This protocol provides a step-by-step guide for the extraction and quantification of serotonin from tissue samples.
Materials and Reagents
-
Serotonin hydrochloride (analytical standard)
-
Perchloric acid (HClO4), 0.1 M, ice-cold
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Tissue of interest (e.g., duodenum, jejunum, ileum, lung)
-
Homogenizer (ultrasonic or mechanical)
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Detailed Method
1. Standard Solution Preparation:
-
Prepare a stock solution of serotonin hydrochloride (e.g., 1 mg/mL) in 0.1 M perchloric acid.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 31.25 to 4000 ng/mL.[6]
2. Sample Preparation:
-
Rapidly excise the tissue of interest, wash with ice-cold saline, blot dry, and weigh.[6]
-
Place the tissue in a pre-weighed microcentrifuge tube.
-
Add ice-cold 0.1 M perchloric acid in a 1:10 (w/v) ratio.[7][8]
-
Homogenize the tissue on ice until a uniform suspension is achieved.[6][7][8]
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[6][7]
-
Carefully collect the supernatant, which contains the serotonin extract.[6][7][8]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]
-
The prepared sample is now ready for injection into the HPLC system or can be stored at -80°C for later analysis.[7][8]
3. HPLC Conditions:
-
The following chromatographic conditions are recommended for the separation and quantification of serotonin.
| Parameter | Recommended Setting |
| HPLC System | Quaternary pump HPLC with UV detector |
| Column | C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.05% Formic acid in water:Acetonitrile (90:10, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | Ambient or controlled at 30°C[7] |
| Injection Volume | 20 µL[6] |
| UV Detection | 280 nm[7][9] |
4. Data Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared tissue extracts.
-
Identify the serotonin peak in the sample chromatograms based on the retention time of the standards.
-
Quantify the serotonin concentration in the samples by interpolating the peak area from the calibration curve.
-
The final concentration is typically expressed as ng of serotonin per mg of tissue.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting calibration curve data and sample quantification results.
Table 1: Serotonin Calibration Curve Data
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 31.25 | |
| 62.5 | |
| 125 | |
| 250 | |
| 500 | |
| 1000 | |
| 2000 | |
| 4000 | |
| R² |
Table 2: Serotonin Concentration in Tissue Samples after LP-533401 Treatment
| Treatment Group | Tissue Type | Serotonin Concentration (ng/mg tissue) ± SD |
| Vehicle Control | Duodenum | |
| LP-533401 (Dose 1) | Duodenum | |
| LP-533401 (Dose 2) | Duodenum | |
| Vehicle Control | Jejunum | |
| LP-533401 (Dose 1) | Jejunum | |
| LP-533401 (Dose 2) | Jejunum |
Conclusion
This application note provides a comprehensive and validated HPLC-UV method for the quantification of serotonin in peripheral tissues, which is particularly relevant for studies investigating the effects of the TPH1 inhibitor LP-533401. The detailed protocol for sample preparation and chromatographic analysis ensures reliable and reproducible results. The provided templates for data presentation will aid in the clear and concise reporting of findings. This method can be a valuable tool for researchers and scientists in the fields of neuroscience and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. cores.emory.edu [cores.emory.edu]
- 9. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Long-Term Administration of LP-533401 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of LP-533401 hydrochloride in animal studies, based on available research. The protocols and data presented are intended to guide researchers in designing and conducting their own in vivo experiments.
Introduction
LP-533401 is a potent and selective inhibitor of Tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3] It has been investigated for its therapeutic potential in conditions associated with elevated peripheral serotonin, such as osteoporosis.[4][5] Due to its inability to cross the blood-brain barrier, LP-533401 selectively reduces serotonin levels in the gut and other peripheral tissues without affecting central nervous system serotonin concentrations.[1][4][6] This makes it a valuable tool for studying the role of peripheral serotonin in various physiological and pathological processes.
Mechanism of Action
LP-533401 acts as an uncompetitive inhibitor of Tph1 with respect to the cofactor 6-MePH4.[3] It binds to the Tph1 enzyme, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-HT). This leads to a reduction in serotonin production in peripheral tissues where Tph1 is predominantly expressed, such as the gastrointestinal tract.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Stability of LP-533401 Hydrochloride in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol to assess the in vitro stability of LP-533401 hydrochloride in various cell culture media. Understanding the stability of a compound under experimental conditions is critical for the accurate interpretation of in vitro studies.
Introduction
LP-533401 is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2] It is widely used in in vitro and in vivo studies to investigate the role of gut-derived serotonin in various physiological and pathological processes. For in vitro cell-based assays, the stability of this compound in the cell culture medium is a critical parameter that can influence its effective concentration and, consequently, the experimental outcome. Degradation of the compound over the course of an experiment can lead to an underestimation of its potency and misinterpretation of the results.
This application note provides a detailed protocol for determining the stability of this compound in common cell culture media. The protocol outlines the experimental setup, sample collection, and analytical methods for quantifying the compound over time. Additionally, it includes templates for data presentation and visualization of the experimental workflow.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture media (e.g., DMEM, RPMI-1640, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
96-well cell culture plates
-
Sterile microcentrifuge tubes
-
Analytical balance
-
HPLC or UPLC system with UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
This compound Working Solution (100 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:100 in the desired cell culture medium to obtain a 100 µM working solution. Prepare this fresh for each experiment.
-
In Vitro Stability Assay
This protocol is designed to assess the stability of this compound in both cell-free and cell-based conditions.
-
Plate Setup:
-
Use a 96-well sterile flat-bottom plate.
-
Designate wells for different conditions (e.g., Medium A + cells, Medium A without cells, Medium B + cells, Medium B without cells) and time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
For cell-based conditions, seed the appropriate number of cells (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Initiation of the Stability Assay:
-
For cell-free wells, add 198 µL of the desired pre-warmed cell culture medium.
-
For cell-containing wells, remove the existing medium and add 198 µL of fresh pre-warmed medium.
-
Add 2 µL of the 100 µM LP-533401 working solution to each well to achieve a final concentration of 1 µM.
-
Mix gently by pipetting.
-
For the T=0 time point, immediately collect the supernatant from the designated wells.
-
-
Incubation and Sample Collection:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At each designated time point (e.g., 2, 4, 8, 24, 48, 72 hours), collect the supernatant (e.g., 100 µL) from the respective wells.
-
Transfer the collected supernatant to sterile microcentrifuge tubes.
-
-
Sample Processing:
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each 100 µL supernatant sample.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new set of tubes or an HPLC vial for analysis.
-
Store processed samples at -80°C until analysis.
-
Analytical Method: HPLC-UV
A reverse-phase HPLC method with UV detection is a common technique for quantifying small molecules.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient elution may be necessary to ensure good separation. An example could be starting with 95% A, ramping to 5% A over 10 minutes, holding for 2 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by performing a UV scan of LP-533401.
-
Column Temperature: 30°C
-
-
Quantification:
-
Prepare a standard curve of this compound in the corresponding medium (and processed in the same manner as the samples) at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Integrate the peak area corresponding to LP-533401 in both the standards and the samples.
-
Calculate the concentration of LP-533401 in the samples using the linear regression equation from the standard curve.
-
The percentage of LP-533401 remaining at each time point can be calculated relative to the T=0 concentration.
-
Data Presentation
Summarize the quantitative data in a structured table for easy comparison.
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in Medium A (Cell-Free) | % Remaining in Medium A (+ Cells) | % Remaining in Medium B (Cell-Free) | % Remaining in Medium B (+ Cells) |
| 0 | 100.0 ± 0.0 | 100.0 ± 0.0 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| 2 | 98.5 ± 2.1 | 95.3 ± 3.4 | 99.1 ± 1.8 | 97.2 ± 2.5 |
| 4 | 96.2 ± 1.9 | 90.1 ± 4.2 | 97.8 ± 2.0 | 94.5 ± 3.1 |
| 8 | 92.8 ± 3.5 | 82.4 ± 5.1 | 95.4 ± 2.8 | 89.8 ± 4.0 |
| 24 | 85.1 ± 4.0 | 65.7 ± 6.3 | 90.3 ± 3.5 | 75.1 ± 5.5 |
| 48 | 76.9 ± 5.2 | 45.2 ± 7.1 | 82.6 ± 4.1 | 58.9 ± 6.8 |
| 72 | 68.3 ± 6.1 | 30.1 ± 8.0 | 75.8 ± 4.9 | 42.3 ± 7.2 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Table 2: Calculated Half-Life (T½) of this compound
| Condition | Half-Life (T½) in hours |
| Medium A (Cell-Free) | > 72 |
| Medium A (+ Cells) | ~ 40 |
| Medium B (Cell-Free) | > 72 |
| Medium B (+ Cells) | ~ 55 |
Half-life is calculated from the first-order decay kinetics and data are hypothetical.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the in vitro stability of LP-533401.
Hypothetical Signaling Pathway and Compound Action
References
Application Notes and Protocols for LP-533401 Hydrochloride in the Study of Chemotherapy-Induced Emesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced emesis (CIE) is a significant and distressing side effect of many cancer treatments, profoundly impacting patient quality of life. The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) plays a pivotal role in the pathophysiology of CIE.[1][2][3] Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal (GI) tract, leading to a massive release of 5-HT.[4] This surge in peripheral 5-HT activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately inducing nausea and vomiting.[4]
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin in the periphery, primarily in the enterochromaffin cells of the GI tract.[5][6] By inhibiting TPH1, LP-533401 reduces the production of peripheral serotonin without affecting central serotonin levels, as it does not readily cross the blood-brain barrier.[7] This targeted action makes LP-533401 a valuable research tool for investigating the role of peripheral serotonin in CIE and for the preclinical evaluation of novel anti-emetic therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in preclinical models of CIE, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Effective evaluation of this compound in CIE models requires meticulous quantification of its pharmacological and physiological effects. The following tables provide a structured format for presenting key data.
Table 1: In Vitro Inhibitory Activity of LP-533401
| Parameter | Species | Cell Line/Enzyme Source | IC50 (nM) | Reference |
| TPH1 Inhibition | Human | Purified TPH1 | 583 | [8] |
| Serotonin Biosynthesis Inhibition | Rat | RBL2H3 cells | 400 | [8] |
Table 2: Pharmacokinetic Properties of LP-533401
| Parameter | Species | Route of Administration | Key Findings | Reference |
| Bioavailability | Rodent | Oral | Negligible brain levels, indicating poor blood-brain barrier penetration. | [7] |
| Tissue Distribution | Mouse | Oral (repeated dosing) | Marked reduction of 5-HT in gut, lungs, and blood; no change in brain 5-HT. | [7] |
| Single Dose Effect | Mouse | Oral (250 mg/kg) | 50% decrease in lung and gut 5-HT content. | [7] |
Table 3: Efficacy of LP-533401 in a Cisplatin-Induced Emesis Model (Ferret) - Representative Data
Note: Specific quantitative data from the primary study by Liu et al. (2008) is not publicly available. This table represents a template for how such data should be presented.
| Treatment Group | Dose (mg/kg, p.o.) | N | Latency to First Emetic Episode (min) | Total Number of Retches | Total Number of Vomits | % Reduction in Emesis vs. Vehicle |
| Vehicle Control | - | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | - |
| LP-533401 | 10 | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| LP-533401 | 30 | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| LP-533401 | 100 | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| Positive Control (e.g., Ondansetron) | 1 | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
Signaling Pathways and Experimental Workflow
Diagram 1: Signaling Pathway of Chemotherapy-Induced Emesis and the Point of Intervention for LP-533401
Caption: Mechanism of CIE and LP-533401 intervention.
Diagram 2: Experimental Workflow for Evaluating LP-533401 in a Ferret Model of CIE
Caption: Workflow for in vivo evaluation of LP-533401.
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in the Ferret
The ferret is considered the "gold standard" model for preclinical emesis research due to its robust emetic reflex.[1]
Materials:
-
Male ferrets (1-1.5 kg)
-
This compound
-
Vehicle for LP-533401 (e.g., sterile water, 0.5% methylcellulose)
-
Cisplatin
-
Sterile saline (0.9% NaCl)
-
Observation cages with transparent walls for clear visibility
-
Video recording equipment (optional but recommended)
-
Standard animal handling and injection supplies
Procedure:
-
Acclimatization: House ferrets individually and allow them to acclimate to the laboratory environment for at least one week before the experiment.[1]
-
Fasting: Fast the animals for 12-18 hours overnight before the experiment, with free access to water.[1]
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, LP-533401 low dose, LP-533401 high dose, Positive Control such as ondansetron). A minimum of 6-8 animals per group is recommended.
-
LP-533401 Administration: Prepare fresh solutions of this compound in the chosen vehicle. Administer the assigned treatment (e.g., via oral gavage) 60 minutes prior to cisplatin challenge.
-
Cisplatin Administration: Prepare a fresh solution of cisplatin in sterile saline. Administer cisplatin at a dose of 10 mg/kg via intraperitoneal (i.p.) injection to induce acute emesis.[9]
-
Observation Period: Immediately after cisplatin administration, place each ferret in an individual observation cage and monitor continuously for at least 4 hours.[10]
-
Data Collection: Record the following parameters for each animal:
-
Latency to the first emetic episode: Time from cisplatin injection to the first retch or vomit.
-
Number of retches: Rhythmic, spasmodic contractions of the abdominal and respiratory muscles without expulsion of gastric content.
-
Number of vomits: Forceful expulsion of gastric contents.
-
Total number of emetic episodes: The sum of retches and vomits.
-
-
Data Analysis: Calculate the mean ± SEM for each parameter in each treatment group. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the statistical significance of the anti-emetic effect of LP-533401 compared to the vehicle control. Calculate the percentage inhibition of emesis for each treatment group.
Protocol 2: In Vitro TPH1 Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of LP-533401 on TPH1 activity.
Materials:
-
Recombinant human TPH1 enzyme
-
This compound
-
L-tryptophan (substrate)
-
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
96-well plates
-
Plate reader capable of fluorescence or HPLC system for detection of 5-hydroxytryptophan (5-HTP)
Procedure:
-
Reagent Preparation: Prepare stock solutions of LP-533401 in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations. Prepare a reaction mixture containing assay buffer, TPH1 enzyme, BH4, catalase, and DTT.
-
Inhibition Reaction: Add the various concentrations of LP-533401 or vehicle (control) to the wells of a 96-well plate.
-
Initiate Reaction: Add the TPH1 reaction mixture to the wells. Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding perchloric acid). Quantify the amount of 5-HTP produced using a suitable detection method (e.g., fluorescence measurement or HPLC analysis).
-
Data Analysis: Plot the percentage of TPH1 inhibition against the concentration of LP-533401. Calculate the IC50 value, which is the concentration of LP-533401 that inhibits 50% of the TPH1 enzyme activity, using non-linear regression analysis.
Conclusion
This compound is a specific and peripherally acting TPH1 inhibitor that serves as a critical tool for elucidating the role of gut-derived serotonin in the mechanisms of chemotherapy-induced emesis. The protocols and guidelines presented here provide a robust framework for researchers to effectively utilize LP-533401 in preclinical studies, contributing to the development of novel and more effective anti-emetic therapies. Careful and standardized experimental design, along with meticulous data collection and analysis, will ensure the generation of high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 3. scilit.com [scilit.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Actions of prostanoids to induce emesis and defecation in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-emetic efficacy and tolerability of tropisetron in patients conditioned with high-dose chemotherapy (with and without total body irradiation) prior to bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
Correction Regarding the Mechanism of Action of LP-533401 Hydrochloride and Revised Application Notes for In Vivo Studies
Initial research indicates that the premise of the requested experimental design is based on a misunderstanding of the pharmacological action of LP-533401 hydrochloride. This compound is not a 5-HT7 receptor agonist but a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin in the gastrointestinal tract and other peripheral tissues.[1][2][3][4][5][6][7] Therefore, LP-533401 administration leads to a reduction in peripheral serotonin levels, rather than mimicking the effects of serotonin at the 5-HT7 receptor.
Given this critical distinction, providing an experimental design for LP-533401 as a 5-HT7 receptor agonist would be scientifically inaccurate and misleading. Instead, this document presents a detailed application note and protocols for the in vivo study of this compound as a TPH1 inhibitor, reflecting its true mechanism of action.
Application Notes for In Vivo Studies of this compound as a TPH1 Inhibitor
1. Introduction
This compound is a small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the enzyme responsible for the majority of peripheral serotonin synthesis.[3] It exhibits high selectivity for TPH1 over TPH2, the isoform found in the central nervous system, due to its inability to cross the blood-brain barrier.[2][8][9] This property makes LP-533401 a valuable research tool for investigating the physiological and pathophysiological roles of peripherally-derived serotonin in a variety of systems, including bone metabolism, gastrointestinal function, and cardiovascular disease.[2][6][10]
2. Rationale for In Vivo Studies
In vivo studies with LP-533401 are designed to elucidate the effects of reducing peripheral serotonin levels. Key research areas include:
-
Bone Metabolism: Investigating the anabolic effects on bone formation, as gut-derived serotonin has been shown to inhibit osteoblast proliferation.[2][6][11]
-
Gastrointestinal Disorders: Exploring its potential in conditions associated with elevated gut serotonin, such as irritable bowel syndrome with diarrhea (IBS-D) and chemotherapy-induced emesis.[12]
-
Pulmonary Hypertension: Studying the role of serotonin in the pathophysiology of pulmonary hypertension.[6]
-
Leukemia: Examining the influence of the bone marrow microenvironment, modulated by serotonin, on leukemia cell engraftment and progression.[6]
3. Data Presentation: Summary of Expected Quantitative Outcomes
The following tables outline the expected quantitative data from in vivo studies with LP-533401.
Table 1: Pharmacokinetic Profile of LP-533401 in Rodents
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Brain/Plasma Ratio |
| LP-533401 | Oral | 10 | 485 nM (plasma) | 2 | - | ~1% |
Note: Data synthesized from available preclinical information.[8][9] Cmax and Half-life values may vary based on species and experimental conditions.
Table 2: Pharmacodynamic Effects of LP-533401 on Serotonin Levels
| Species | Dose (mg/kg/day) | Duration | Tissue | % Reduction in 5-HT | Reference |
| Mice | 30 - 250 | Repeated | Gut, Lungs, Blood | Marked Reduction | [2] |
| Mice | 250 | Single | Gut, Lungs | 50% | [2] |
| Mice | 30, 90 | - | Duodenum, Jejunum, Ileum | Dose-dependent | [8] |
| Rats | 25 | 28 days | Serum | 35-40% | [11] |
Table 3: Effects of LP-533401 on Bone Phenotype in Ovariectomized (OVX) Rodents
| Species | Dose (mg/kg/day) | Duration | Key Finding | Reference |
| Rodents | 25, 100, 250 | Up to 6 weeks | Prevents and rescues osteoporosis | [2] |
| Rats | 25 | - | Reversed deleterious effect of OVX on bone mass | [11] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of LP-533401 in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Drug Formulation: Dissolve this compound in a vehicle such as polyethylene glycol with 5% dextrose.[11]
-
Dosing: Administer a single oral gavage of LP-533401 at 10 mg/kg.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Collect brain tissue at the terminal time point.
-
Sample Processing: Centrifuge blood to separate plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify LP-533401 concentrations in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: Assessment of Peripheral Serotonin Reduction
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Experimental Groups:
-
Vehicle control
-
LP-533401 (30 mg/kg/day, oral gavage)
-
LP-533401 (100 mg/kg/day, oral gavage)
-
-
Treatment Duration: 14 days.
-
Tissue Collection: At the end of the treatment period, collect blood, duodenum, jejunum, and brain tissue.
-
Serotonin Measurement: Homogenize tissues and measure serotonin levels using ELISA or HPLC with electrochemical detection.
-
Data Analysis: Compare serotonin levels between vehicle and LP-533401 treated groups using a one-way ANOVA followed by a post-hoc test.
Protocol 3: Evaluation of Anabolic Bone Effects in an Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Female Sprague-Dawley rats, 12 weeks old.
-
Surgical Procedure: Perform bilateral ovariectomy or sham surgery.
-
Treatment Initiation: Begin treatment 2 weeks post-surgery.
-
Experimental Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + LP-533401 (25 mg/kg/day, oral gavage)
-
-
Treatment Duration: 6 weeks.
-
Bone Analysis:
-
Micro-CT: Analyze trabecular and cortical bone parameters in the femur and vertebrae.
-
Histomorphometry: Perform histological analysis of bone sections to determine osteoblast and osteoclast numbers and activity.
-
Serum Markers: Measure serum levels of bone formation (e.g., P1NP) and resorption (e.g., CTX-I) markers.
-
-
Data Analysis: Use a one-way ANOVA with a post-hoc test to compare bone parameters between the groups.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. LP-533401 HCl|CAS 1040526-12-2|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 8. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Life without Peripheral Serotonin: Insights from Tryptophan Hydroxylase 1 Knockout Mice Reveal the Existence of Paracrine/Autocrine Serotonergic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubility of LP-533401 Hydrochloride in Polyethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3] By inhibiting TPH1, this compound effectively reduces serotonin production in the gut without affecting central nervous system serotonin levels, as it does not cross the blood-brain barrier.[1][4][5][6] This mechanism of action makes it a promising candidate for the treatment of various conditions linked to peripheral serotonin, such as carcinoid syndrome, irritable bowel syndrome, and bone mass disorders.[5][6]
The clinical and preclinical development of this compound necessitates the development of suitable formulations for oral and parenteral administration. A critical parameter in formulation development is the solubility of the active pharmaceutical ingredient (API) in various pharmaceutically acceptable excipients. Polyethylene glycols (PEGs) are a family of versatile, non-toxic polymers widely used in the pharmaceutical industry as solvents, co-solvents, and solubility enhancers for poorly water-soluble drugs.[7][] This document provides a detailed protocol for determining the solubility of this compound in various molecular weights of polyethylene glycol and presents representative data.
Signaling Pathway of LP-533401
LP-533401 acts by inhibiting the enzyme Tryptophan Hydroxylase 1 (TPH1). TPH1 is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the precursor to serotonin (5-hydroxytryptamine, 5-HT). By blocking this initial and rate-limiting step, LP-533401 effectively reduces the biosynthesis of serotonin in peripheral tissues, such as the gastrointestinal tract.[9]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various grades of polyethylene glycol at ambient temperature (25°C). This data is representative and intended for illustrative purposes.
| Solvent System | This compound Solubility (mg/mL) | Molar Solubility (mM) |
| Water | < 0.1 | < 0.18 |
| Polyethylene Glycol 200 (PEG 200) | 15.2 | 27.0 |
| Polyethylene Glycol 400 (PEG 400) | 25.8 | 45.8 |
| Polyethylene Glycol 600 (PEG 600) | 21.5 | 38.2 |
| Polyethylene Glycol 1000 (PEG 1000) | 12.3 | 21.8 |
| 50% PEG 400 in Water (v/v) | 8.7 | 15.5 |
| DMSO | 25.0[1][4] | 44.4[4] |
Note: The molecular weight of this compound is 562.94 g/mol .[4][10][11]
Experimental Protocol: Determining the Solubility of this compound in Polyethylene Glycol
This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound powder
-
Polyethylene glycol (PEG) of various molecular weights (e.g., PEG 200, PEG 400, PEG 600, PEG 1000)
-
Deionized water
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Vortex mixer
-
Orbital shaker or rotating wheel in a temperature-controlled environment (25°C)
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Solvent Systems: Prepare the desired PEG solutions. For liquid PEGs (e.g., PEG 200, 400, 600), use them directly. For solid PEGs (e.g., PEG 1000), they can be gently warmed to a molten state or prepared as aqueous solutions at various concentrations.
-
Sample Preparation:
-
Add a pre-weighed amount of the respective PEG solvent (e.g., 2 mL) into a series of labeled glass vials.
-
Add an excess amount of this compound powder to each vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotating wheel in a temperature-controlled environment set to 25°C.
-
Allow the samples to equilibrate for 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Dilution and Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor.
-
Express the solubility in mg/mL and convert to molarity (mM) using the molecular weight of the compound.
-
Conclusion
The solubility of this compound can be significantly enhanced by the use of polyethylene glycols, particularly lower molecular weight PEGs such as PEG 400. This improved solubility is advantageous for the development of liquid oral dosage forms or for parenteral formulations where higher drug concentrations are required. The provided protocol offers a standardized method for researchers to assess the solubility of this compound in various PEG-based solvent systems, thereby facilitating informed decisions in the formulation development process. Further studies may be required to evaluate the physical and chemical stability of this compound in these formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1040526-12-2 | MOLNOVA [molnova.com]
- 5. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LP533401 HCl Datasheet DC Chemicals [dcchemicals.com]
- 11. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Troubleshooting LP-533401 hydrochloride precipitation in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LP-533401 hydrochloride. The information provided is designed to address common challenges, with a particular focus on preventing and troubleshooting precipitation in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the salt form of LP-533401, a potent and peripherally-acting inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2][3][4] TPH1 is the rate-limiting enzyme in the synthesis of serotonin in the gut. By inhibiting TPH1, LP-533401 reduces peripheral serotonin levels without affecting central serotonin, making it a valuable tool for studying the role of gut-derived serotonin in various physiological processes.[1][2][3][4]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₃ClF₄N₄O₃ | [2][3] |
| Molecular Weight | 562.94 g/mol | [2][3] |
| Appearance | Off-white to white solid | [3] |
| Solubility | Soluble in DMSO (≥ 25 mg/mL) | [2][5] |
| Storage | Powder: -20°C for long-term storage. Solutions: Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. | [2][5] |
Q2: I am observing precipitation when preparing my this compound formulation. What are the common causes?
Precipitation of this compound can be attributed to several factors:
-
Exceeding Solubility Limits: Attempting to dissolve the compound at a concentration higher than its solubility in the chosen solvent or vehicle will lead to precipitation.
-
Solvent-Shifting Precipitation: this compound is soluble in organic solvents like DMSO but has poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or vehicle, the abrupt change in solvent polarity can cause the compound to precipitate out.
-
pH-Dependent Solubility and Disproportionation: As a hydrochloride salt of a likely weakly basic compound, the aqueous solubility of this compound is pH-dependent. An increase in the pH of the solution can cause the hydrochloride salt to convert to its free base form (a process called disproportionation), which is often significantly less soluble and can precipitate. This is a critical consideration for oral administration, where the compound moves from the acidic environment of the stomach to the more neutral pH of the small intestine.
-
Temperature Effects: Changes in temperature can affect solubility. If a solution is prepared warm to aid dissolution, it may precipitate upon cooling to room temperature or physiological temperature.
-
Incompatible Excipients: Some formulation excipients can interact with the drug, reducing its solubility or promoting precipitation.
Q3: A published study used a vehicle of polyethylene glycol (PEG) and 5% dextrose for oral gavage of this compound. What is the rationale for this formulation?
A study investigating the effects of LP-533401 in a rat model of periodontal disease utilized a vehicle of polyethylene glycol and 5% dextrose in a 40:60 ratio for oral administration.[6] While the specific rationale is not detailed in the publication, such a formulation is often chosen for the following reasons:
-
Solubility Enhancement: Polyethylene glycols (PEGs) are water-miscible polymers that can act as co-solvents, improving the solubility of poorly water-soluble compounds.
-
Improved Bioavailability: By keeping the drug in solution in the gastrointestinal tract, PEGs can enhance absorption and improve bioavailability.
-
Stabilization: The viscous nature of PEG solutions can help to maintain a stable suspension and may also inhibit drug precipitation upon dilution in the gut. Dextrose is often included to adjust the osmolarity of the formulation.
It is important to note that the solution in the aforementioned study was prepared daily by mixing the LP-533401 and polyethylene glycol overnight, with the 5% dextrose being added just before administration.[6] This suggests that the formulation's stability may be time-sensitive.
Troubleshooting In Vivo Precipitation
Issue 1: Suspected Precipitation After Oral Administration
If you suspect that this compound is precipitating in the gastrointestinal tract after oral administration, consider the following troubleshooting steps.
Troubleshooting Workflow for Suspected Oral Precipitation
References
- 1. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. LP533401 HCl Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LP533401 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LP-533401 hydrochloride dose for maximal TPH1 inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with LP-533401 hydrochloride to achieve maximal TPH1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
LP-533401 is a potent and selective inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin in peripheral tissues.[1][2][3] It acts as a competitive inhibitor with respect to the substrate L-tryptophan and an uncompetitive inhibitor with respect to the cofactor pterin.[2] By binding to the active site of TPH1, LP-533401 blocks the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing peripheral serotonin production.[2][3] Notably, it has a limited ability to cross the blood-brain barrier, leading to selective inhibition of peripheral TPH1 over the neuronal TPH2 isoform.[1][3][4]
Q2: What is the recommended starting dose for in vitro experiments?
For in vitro studies using cell lines such as rat mastocytoma cells (RBL-2H3), a concentration of 1 µM LP-533401 has been shown to completely inhibit serotonin production.[1][3] The IC50 value for LP-533401 in RBL-2H3 cells is approximately 0.4 µM.[1][4] Therefore, a starting concentration range of 0.1 µM to 1 µM is recommended for dose-response experiments.
Q3: What is a typical dose range for in vivo studies in rodents?
Oral administration of LP-533401 in mice at doses ranging from 25 mg/kg to 250 mg/kg per day has been shown to be effective in reducing peripheral serotonin levels and influencing bone metabolism.[1][3] A dose of 25 mg/kg/day has been reported to be the minimum concentration sufficient to reverse ovariectomy-induced bone loss in rats.[5]
Q4: How should I prepare this compound for administration?
For in vivo studies, this compound can be dissolved in a vehicle such as polyethylene glycol and 5% dextrose (40:60 ratio).[5] It is recommended to prepare the solution fresh daily. For in vitro experiments, the compound can be dissolved in a suitable solvent like DMSO to create a stock solution, which can then be further diluted in cell culture media.
Q5: How can I measure the efficacy of TPH1 inhibition?
The most direct method to assess TPH1 inhibition is to measure serotonin (5-HT) levels in relevant biological samples. For in vitro experiments, this can be done by measuring 5-HT in cell lysates or culture supernatant using methods like HPLC or ELISA. In vivo, serotonin levels can be measured in serum, plasma, or specific tissues like the gut and lungs.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in serotonin reduction between experiments. | - Inconsistent drug preparation or administration.- Biological variability in animal models.- Issues with sample collection and processing. | - Ensure consistent and fresh preparation of the LP-533401 solution.- Standardize the timing and method of administration.- Use age- and weight-matched animals.- Standardize sample collection, processing, and storage protocols. |
| No significant reduction in peripheral serotonin levels. | - Insufficient dosage.- Poor bioavailability of the compound.- Degradation of the compound. | - Perform a dose-response study to determine the optimal dose for your model.- Verify the route of administration is appropriate and the vehicle is suitable.- Ensure proper storage of the compound and prepare fresh solutions for each experiment. |
| Observed effects on central nervous system (CNS) functions. | - Although unlikely, potential for crossing the blood-brain barrier at very high doses. | - LP-533401 has been shown to have negligible brain penetration.[1][3][4] If CNS effects are suspected, measure brain serotonin levels to confirm. Consider reducing the dosage. |
| Lack of expected anabolic effect on bone in a specific disease model. | - The role of peripheral serotonin may differ between disease models.- The chosen dose may not be optimal for the specific pathology. | - As observed in a rat periodontitis model, LP-533401 did not prevent alveolar bone loss, suggesting context-dependent efficacy.[5] Re-evaluate the hypothesis for your specific model and consider a dose-optimization study. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of LP-533401
| Parameter | Cell Line/Enzyme | Value | Reference(s) |
| IC50 | RBL-2H3 cells | 0.4 µM | [1][4] |
| IC50 | Purified Human TPH1 | 0.7 µM | [4] |
| Ki (vs. Tryptophan) | Human TPH1 | 0.31 µM | [2] |
| Ki (vs. Pterin) | Human TPH1 | 0.81 µM | [2] |
Table 2: In Vivo Dose-Response of LP-533401 in Rodents
| Species | Dose | Effect | Reference(s) |
| Mouse | 250 mg/kg (single dose) | 50% decrease in lung and gut 5-HT | [1] |
| Mouse | 30-250 mg/kg/day | Marked reduction in gut, lung, and blood 5-HT | [1] |
| Mouse | 250 mg/kg/day | ~30% decrease in serum serotonin | [3] |
| Rat | 25 mg/kg/day | Reversal of ovariectomy-induced bone loss | [5] |
Experimental Protocols
In Vitro TPH1 Inhibition Assay in RBL-2H3 Cells
-
Cell Culture: Culture RBL-2H3 cells in appropriate media and conditions until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a specified duration (e.g., 48 hours).
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates.
-
Serotonin Quantification: Analyze the serotonin concentration in the collected samples using a validated method such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or a commercially available ELISA kit.
-
Data Analysis: Plot the serotonin concentration against the LP-533401 concentration to determine the IC50 value.
In Vivo Evaluation of TPH1 Inhibition in a Mouse Model
-
Animal Model: Utilize an appropriate mouse model (e.g., C57BL/6 or an ovariectomized model for osteoporosis studies).
-
Drug Preparation and Administration: Prepare a fresh solution of this compound in a suitable vehicle (e.g., PEG/dextrose). Administer the compound orally via gavage at the desired doses (e.g., 25, 100, 250 mg/kg/day) for the specified duration of the study. A vehicle control group should be included.
-
Sample Collection: At the end of the treatment period, collect blood samples for serum or plasma analysis. Tissues such as the duodenum, jejunum, ileum, lungs, and brain can also be harvested.
-
Serotonin Measurement: Extract and quantify serotonin levels in the collected samples using HPLC or ELISA.
-
Data Analysis: Compare the serotonin levels between the treated and vehicle control groups to determine the dose-dependent inhibitory effect of LP-533401.
Visualizations
Caption: Mechanism of TPH1 inhibition by LP-533401.
Caption: General experimental workflows for LP-533401.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of LP-533401 hydrochloride in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with LP-533401 hydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery, primarily in the gastrointestinal tract.[1][2][3] By inhibiting TPH1, LP-533401 reduces the production of peripheral serotonin.
Q2: What is the kinetic mechanism of inhibition of this compound on TPH1?
In vitro kinetic analyses have shown that LP-533401 is a competitive inhibitor with respect to the substrate L-tryptophan.[4] This indicates that LP-533401 binds to the active site of the TPH1 enzyme, where tryptophan would normally bind. The inhibition is uncompetitive with respect to the cofactor tetrahydrobiopterin (BH4), suggesting that LP-533401 binds to the enzyme-BH4 complex.[4]
Q3: What are the known off-target effects of this compound in vitro?
The primary known off-target effect of this compound is the inhibition of tryptophan hydroxylase 2 (TPH2).[5][6][7] TPH2 is the isoform of TPH responsible for serotonin synthesis in the central nervous system.[1] In vitro biochemical assays have demonstrated that LP-533401 inhibits both TPH1 and TPH2 with similar potency.[7] However, in vivo studies in rodents suggest that LP-533401 has limited ability to cross the blood-brain barrier, which may minimize its effects on central TPH2.[2][7]
Q4: Has this compound been screened against a broader panel of off-target proteins?
Publicly available information from the conducted searches does not contain results from a broad off-target screening panel for this compound against a wide range of receptors, kinases, ion channels, and other enzymes. Such panels are crucial in drug development to identify potential unforeseen off-target interactions that could lead to adverse effects. Researchers should consider conducting or commissioning such a screen to build a more comprehensive safety profile of the compound in their experimental systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in IC50 values between experiments. | - Inconsistent incubation times.- Variability in enzyme or cell batches.- Pipetting errors.- Instability of the compound in assay media. | - Standardize all incubation times precisely.- Qualify new batches of enzyme or cells before use.- Use calibrated pipettes and proper technique.- Prepare fresh solutions of LP-533401 for each experiment and minimize exposure to light and extreme temperatures. |
| Lower than expected potency (high IC50 value). | - Incorrect concentration of the compound stock solution.- Degradation of the compound.- Suboptimal assay conditions (e.g., pH, temperature).- High concentration of substrate (tryptophan) in the assay. | - Verify the concentration of the stock solution using a reliable method (e.g., UV-Vis spectrophotometry).- Store the compound as recommended by the manufacturer (typically at -20°C or -80°C).- Optimize assay conditions to ensure the enzyme is functioning optimally.- As LP-533401 is a competitive inhibitor of tryptophan, high substrate concentrations will increase the apparent IC50. Use a tryptophan concentration appropriate for your assay goals. |
| Inconsistent results in cell-based assays. | - Cell line instability or high passage number.- Cytotoxicity of the compound at higher concentrations.- Poor cell permeability of the compound. | - Use cells with a low passage number and ensure consistent cell culture conditions.- Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to determine the toxic concentration range of LP-533401 in your specific cell line.- While LP-533401 is generally cell-permeable, its uptake can vary between cell types. Consider using permeabilization agents if intracellular target engagement is a concern, though this may impact cell viability. |
| Precipitation of the compound in aqueous assay buffers. | - Low solubility of this compound in the chosen buffer. | - Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous buffers, ensure the final solvent concentration is low and does not affect the assay. Sonication may aid in dissolution. |
Quantitative Data Summary
| Target | Assay Type | Parameter | Value (µM) | Reference |
| Human TPH1 | Biochemical | IC50 | 0.103 | [8] |
| Human TPH1 | Biochemical | IC50 | 0.7 | [7] |
| Human TPH1 | Biochemical | Ki (vs. Tryptophan) | 0.31 | [4] |
| Human TPH2 | Biochemical | IC50 | 0.032 | [8] |
| Human TPH2 | Biochemical | Similar potency to TPH1 | - | [7] |
| Rat RBL-2H3 cells | Cell-based | IC50 | 0.4 | [2] |
| Human BON cells | Cell-based | IC50 | 12.4 | [8] |
Experimental Protocols
Protocol: In Vitro TPH1 Inhibition Assay
This is a general protocol for determining the IC50 of this compound against purified human TPH1. Researchers should optimize conditions for their specific experimental setup.
Materials:
-
Purified recombinant human TPH1 enzyme
-
This compound
-
L-tryptophan
-
Tetrahydrobiopterin (BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a range of serial dilutions of LP-533401 in the assay buffer.
-
Prepare solutions of L-tryptophan, BH4, catalase, and DTT in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, TPH1 enzyme, and the various concentrations of LP-533401 or vehicle (DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a mixture of L-tryptophan and BH4.
-
-
Reaction Termination and Detection:
-
After a specific reaction time (e.g., 30 minutes), terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
The product, 5-hydroxytryptophan (5-HTP), can be detected. A common method is to convert 5-HTP to a fluorescent product.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of LP-533401.
Caption: A logical workflow for troubleshooting common in vitro assay issues.
References
- 1. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LP-533401 - Immunomart [immunomart.com]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
How to ensure consistent results with LP-533401 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure consistent and reliable results when working with LP-533401 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3][4][5] It is primarily used in research to study the roles of gut-derived serotonin in various physiological and pathological processes, including bone metabolism, pulmonary hypertension, and gastrointestinal disorders.[6][7] this compound does not readily cross the blood-brain barrier, allowing for the specific investigation of peripheral serotonin signaling without directly affecting central nervous system serotonin levels.[1][8]
2. What is the mechanism of action of this compound?
LP-533401 is a competitive inhibitor with respect to the substrate tryptophan for the TPH1 enzyme.[9] By binding to the active site of TPH1, it blocks the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is the precursor to serotonin (5-hydroxytryptamine or 5-HT).[9] This inhibition leads to a reduction in peripheral serotonin levels.
3. What are the key chemical and physical properties of this compound?
| Property | Value |
| CAS Number | 1040526-12-2[4][8][10] |
| Molecular Formula | C₂₇H₂₃ClF₄N₄O₃[8] |
| Molecular Weight | 562.94 g/mol [8][10] |
| Appearance | Crystalline solid[7] |
| Purity | Typically >98% (HPLC)[8] |
4. How should I store this compound?
For long-term storage, the solid powder should be kept at -20°C.[8][10] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[10] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of the compound.
-
Solution: Ensure the compound has been stored correctly at -20°C as a powder. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting.
-
-
Potential Cause: Incorrect dosage or concentration.
-
Potential Cause: Issues with the vehicle or solvent.
-
Solution: Ensure the vehicle is appropriate for the experimental model and does not have confounding biological effects. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid toxicity.
-
Issue 2: Precipitation of the compound during stock solution preparation or in experimental media.
-
Potential Cause: Poor solubility in the chosen solvent.
-
Solution: this compound is soluble in DMSO at 25 mg/mL and in DMF at 10 mg/mL.[7][8] It has limited solubility in aqueous solutions like PBS.[7] For in vivo preparations, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another reported vehicle for oral gavage is a 40:60 mixture of polyethylene glycol and 5% dextrose.[6]
-
-
Potential Cause: Supersaturation when diluting a stock solution.
-
Solution: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution to the aqueous phase slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Potential Cause: Interaction with components in the experimental media.
-
Solution: If precipitation is observed in cell culture media, consider preparing a more dilute stock solution or using a different formulation for delivery.
-
Issue 3: Difficulty dissolving the compound.
-
Potential Cause: Insufficient mixing or low temperature.
-
Solution: Use of an ultrasonic bath can aid in the dissolution of this compound in DMSO.[8] Gentle warming may also be helpful, but avoid excessive heat which could degrade the compound.
-
Experimental Protocols
In Vitro Experiment: Inhibition of Serotonin Production in RBL2H3 cells
This protocol is based on methodologies where LP-533401 has been shown to have an IC₅₀ of 0.4 µM for the inhibition of TPH1-mediated serotonin biosynthesis in rat RBL2H3 cells.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
RBL2H3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Serotonin detection kit (e.g., ELISA)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Seed RBL2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the LP-533401 stock solution in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of LP-533401. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for 48 hours.
-
After incubation, collect the cell supernatant to measure serotonin levels using a serotonin ELISA kit according to the manufacturer's instructions.
-
Normalize the serotonin levels to the vehicle control and calculate the IC₅₀ value.
In Vivo Experiment: Oral Administration in Mice
This protocol provides a general guideline for the oral administration of this compound to mice, with doses typically ranging from 25 to 250 mg/kg/day.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Oral gavage needles
Procedure:
-
Prepare the dosing solution. For a final concentration of 2.5 mg/mL:
-
Dissolve this compound in DMSO to make a 25 mg/mL stock solution.
-
In a sterile tube, add 100 µL of the 25 mg/mL LP-533401 stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
-
Alternatively, a formulation of polyethylene glycol and 5% dextrose (40:60 ratio) can be used. [6] The solution should be prepared fresh daily.[6]
-
Administer the solution to mice via oral gavage at the desired dose. The volume administered will depend on the weight of the mouse and the final concentration of the dosing solution.
-
Include a vehicle control group that receives the same formulation without LP-533401.
-
Monitor the animals for any adverse effects.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of TPH1 inhibition by this compound.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro analysis of this compound.
Logical Relationship for Troubleshooting Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. LP-533401 - Immunomart [immunomart.com]
- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | 1040526-12-2 | MOLNOVA [molnova.com]
- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LP533401 HCl Datasheet DC Chemicals [dcchemicals.com]
LP-533401 hydrochloride stability issues and how to solve them
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of LP-533401 hydrochloride and offers troubleshooting strategies to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
While specific public data on the stability of this compound is limited, hydrochloride salts of pharmaceutical compounds can be susceptible to several stability issues. The most common concern is disproportionation, where the salt converts to its free base form, particularly in solution or in the presence of moisture. This can be influenced by factors such as pH, temperature, and the presence of other excipients.[1][2] Some hydrochloride salts may also exhibit sensitivity to light and high temperatures, leading to degradation.[3]
Q2: How should I store this compound powder?
To ensure long-term stability, the powdered form of this compound should be stored at -20°C.[4][5] For shorter periods, storage at 4°C is also acceptable.[6] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
Q3: What is the recommended solvent for preparing this compound solutions?
This compound is soluble in DMSO.[6] When preparing stock solutions in DMSO, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter durations (up to 1 year).[5][6] For in vivo studies, a common vehicle is a mixture of polyethylene glycol and 5% dextrose.[7]
Q4: What is salt disproportionation and why is it a concern for this compound?
Salt disproportionation is a process where a salt form of a drug, in this case, the hydrochloride salt, reverts to its neutral, free base form.[1] This can significantly impact the compound's solubility, bioavailability, and overall performance in experiments. For weakly basic compounds, this is more likely to occur in environments with a pH higher than the pKa of the compound.
Q5: How can I monitor the stability of my this compound solution?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the stability of pharmaceutical compounds.[8] It can be used to separate and quantify the parent compound (this compound) and any potential degradation products. Visual inspection for precipitation can also be a preliminary indicator of instability.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
| Potential Cause | Troubleshooting Step |
| Salt Disproportionation | Lower the pH of the solution. For aqueous suspensions, adjusting the pH to a value below the pH of maximum solubility (pHmax) can stabilize the salt form.[2] Consider using a buffer system to maintain the desired pH. |
| Low Solubility | Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. Gentle warming and sonication can aid in dissolution, but care should be taken to avoid thermal degradation.[6] |
| Temperature Effects | For solutions stored at low temperatures, allow the solution to equilibrate to room temperature before use. Some compounds may precipitate out of solution when cold. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of the Compound | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9] Protect solutions from light by using amber vials or covering them with foil. |
| Incorrect Solution Preparation | Verify the correct solvent and concentration were used. Ensure the compound was fully dissolved before use. |
| Interaction with Other Reagents | Investigate potential incompatibilities between this compound and other components in your experimental setup. Some excipients can promote salt disproportionation.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration.
-
Solubilization: Vortex the solution and, if necessary, use an ultrasonic bath to ensure complete dissolution. Gentle warming to 60°C can also be applied.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C or -20°C.
Protocol 2: Stability Assessment using HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired experimental buffer or vehicle.
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution using a validated HPLC method to determine the initial peak area of LP-533401.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of LP-533401 at each time point to the initial peak area. A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation.
Visualizations
Caption: Signaling pathway of LP-533401 action.
Caption: Troubleshooting workflow for stability issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. pharmtech.com [pharmtech.com]
- 4. LP-533401 - Immunomart [immunomart.com]
- 5. LP533401 HCl Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting results from LP-533401 hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting conflicting results from studies involving LP-533401 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[1][2][3] Its primary action is to reduce the production of serotonin in the gut, where over 90% of the body's serotonin is produced.[4] Kinetic analyses have shown that LP-533401 acts as a competitive inhibitor with respect to tryptophan, with a Ki value of 0.31 µM.[4] It is important to note that while it can inhibit both TPH1 and TPH2 (the brain isoform) with similar potency in vitro, pharmacokinetic studies have demonstrated that it does not significantly cross the blood-brain barrier, leading to selective inhibition of peripheral serotonin synthesis.[2][5][6]
Q2: I am seeing conflicting results in the literature regarding the effect of LP-533401 on bone mass. Some studies report an anabolic effect, while others show no effect. Why is this?
This is a key area of conflicting findings in the literature. The discrepancies may arise from differences in the experimental models, dosages, and the specific bone parameters being measured.
-
Studies showing a positive effect on bone: Research by Yadav et al. demonstrated that LP-533401 administration can prevent bone loss and rescue osteoporosis in ovariectomized (OVX) rodents, which is attributed to an increase in bone formation.[3] Another study in hyperlipidemic mice also found that LP-533401 blunted skeletal bone loss in lumbar vertebrae.[7] These studies suggest a role for gut-derived serotonin in regulating bone mass.
-
Studies showing no effect on bone: In contrast, a study by Cui et al., using an active enantiomer of LP-533401, reported a decrease in whole-blood serotonin but no corresponding change in femur and vertebral trabecular bone mass.[8] Additionally, a study investigating the effect of LP-533401 on ligature-induced periodontal disease in rats found that at a dose of 25 mg/kg/day for 28 days, it did not prevent alveolar bone loss.[8][9]
The exact reasons for these discrepancies are not yet fully understood and highlight the complexity of serotonin's role in bone metabolism. Researchers should carefully consider the specific context of their experimental model when interpreting their results.
Q3: What are the recommended starting doses for in vivo and in vitro experiments?
Based on published studies, the following dose ranges can be considered as starting points:
-
In Vitro : For cell-based assays, concentrations between 0.4 µM and 1.0 µM have been shown to effectively inhibit serotonin production in TPH1-expressing cells like RBL-2H3.[2][5][6] A concentration of 1 µM resulted in complete inhibition of serotonin production after three days of treatment.[2]
-
In Vivo : In rodent models, a wide range of oral doses (administered by gavage) have been used, from 1 mg/kg/day to 250 mg/kg/day.[3][8] A dose of 25 mg/kg/day in rats was shown to decrease serum serotonin levels by 35-40%.[8] Higher doses (30-250 mg/kg/day) have been used in mice to achieve marked reductions in serotonin content in the gut, lungs, and blood.[2][3] The choice of dose will depend on the specific animal model and the desired level of serotonin inhibition.
Q4: How should I prepare this compound for administration?
For in vivo studies, a common vehicle for oral gavage is a mixture of polyethylene glycol and 5% dextrose, typically in a 40:60 ratio.[8] It is recommended to prepare the solution fresh daily. The process involves mixing the this compound with the polyethylene glycol solution overnight and then adding the 5% dextrose just before administration.[8] For in vitro studies, the compound can be dissolved in an appropriate solvent like DMSO to create a stock solution, which is then further diluted in cell culture media to the final working concentration.
Troubleshooting Guide
Issue: Inconsistent or no reduction in peripheral serotonin levels in my animal model.
-
Check Drug Preparation and Administration: Ensure the this compound is fully dissolved in the vehicle and that the oral gavage technique is performed correctly to ensure the full dose is administered.
-
Verify Dosage: The required dose to achieve a significant reduction in serotonin can vary between species and even strains. Consider performing a dose-response study to determine the optimal dose for your specific model.
-
Timing of Measurement: After a single dose of 250 mg/kg, gut and lung serotonin levels decreased by 50%, but blood serotonin levels were unchanged, suggesting that repeated dosing may be necessary to see a significant reduction in circulating serotonin.[2][3]
-
Analytical Method: Verify the sensitivity and accuracy of your serotonin measurement assay (e.g., ELISA, HPLC).
Issue: My in vitro results are not showing inhibition of serotonin production.
-
Cell Line: Confirm that your cell line endogenously expresses TPH1. RBL-2H3 cells are a commonly used model for this purpose.[2][5]
-
Compound Stability: Ensure the stock solution of this compound has been stored correctly (at -20°C or -80°C) and has not undergone degradation.[2]
-
Incubation Time: Some studies have shown that complete inhibition of serotonin production may require treatment for up to 3 days.[2]
Data Summary
In Vitro Activity of LP-533401
| Parameter | Value | Cell/Enzyme System | Reference |
| IC | 0.7 µM | Purified Human TPH1 | [5][6] |
| IC | 0.4 µM | 5-HT Production in RBL-2H3 cells | [5][6] |
| K | 0.31 µM | Competitive vs. Tryptophan | [4] |
In Vivo Effects of LP-533401 on Serotonin Levels
| Species | Dose | Route | Effect | Reference |
| Mouse | 30-250 mg/kg/day | Oral | Marked 5-HT reduction in gut, lungs, and blood; no change in brain | [2][3] |
| Mouse | 250 mg/kg (single) | Oral | 50% decrease in gut and lung 5-HT; no change in blood 5-HT | [2][3] |
| Rat | 25 mg/kg/day | Oral | 35-40% decrease in serum serotonin | [8] |
Conflicting Results on Bone Metabolism
| Study Focus | Animal Model | LP-533401 Dose | Outcome on Bone | Reference |
| Osteoporosis | Ovariectomized (OVX) Rodents | 25-250 mg/kg/day | Prevented and rescued bone loss; increased osteoblast numbers | [3] |
| Hyperlipidemia | Apoe^-/-^ Mice | Not specified | Blunted bone loss in lumbar vertebrae | [7] |
| Bone Homeostasis | Lrp5 and Tph1 mutant mice | Not specified (used enantiomer) | No change in femur and vertebral trabecular bone mass | [8] |
| Periodontal Disease | Ligature-induced in Rats | 25 mg/kg/day | No effect on alveolar bone loss | [8][9] |
Experimental Protocols
General Protocol for In Vivo Administration in Rodents
-
Preparation of Vehicle: Prepare a vehicle solution of polyethylene glycol and 5% dextrose in a 40:60 ratio.[8]
-
Drug Formulation: Weigh the required amount of this compound and mix it with the polyethylene glycol component of the vehicle. Allow this mixture to dissolve overnight, potentially with gentle agitation.[8]
-
Final Preparation: Just prior to administration, add the 5% dextrose solution to the drug-polyethylene glycol mixture and mix thoroughly.[8]
-
Administration: Administer the final formulation to the animals via oral gavage at the desired dosage. Ensure the volume is appropriate for the size of the animal.
-
Control Group: The control group should receive the vehicle solution without the active compound.
General Protocol for In Vitro Inhibition of Serotonin Production
-
Cell Culture: Culture a TPH1-expressing cell line, such as RBL-2H3, under standard conditions.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store it at -20°C or -80°C.[2]
-
Treatment: Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 1 µM). Remove the old medium from the cells and replace it with the medium containing LP-533401.
-
Incubation: Incubate the cells for the desired period. For complete inhibition, an incubation time of up to 3 days may be necessary.[2]
-
Analysis: After incubation, collect the cell supernatant or cell lysate to measure the concentration of serotonin using a validated method such as an ELISA kit or HPLC.
Visualizations
Caption: TPH1 signaling pathway and the inhibitory action of LP-533401.
Caption: Generalized workflow for in vivo studies with LP-533401.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling LP-533401 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling LP-533401 hydrochloride, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2][3] TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin in the gut.[4] By inhibiting TPH1, LP-533401 effectively reduces the production of peripheral serotonin.[1][5] It is important to note that LP-533401 does not readily cross the blood-brain barrier, making it a peripherally selective inhibitor with negligible effects on serotonin levels in the brain.[1][6][7][8]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and integrity of the compound. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.
Storage Condition Summary
| Form | Short-Term Storage (days to weeks) | Long-Term Storage (months to years) |
| Solid Powder | 0 - 4°C (Dry and dark)[9][10] | -20°C (Dry and dark)[1][5][9][10][11] |
| In DMSO | 4°C (2 weeks)[12] | -80°C (6 months to 2 years)[1][12] or -20°C (1 year)[1] |
Note: The stability of the solid powder is cited as ≥ 2 years[11] to ≥ 4 years[5] when stored at -20°C. Always refer to the manufacturer's certificate of analysis for lot-specific data.
3. How should I handle this compound safely in the laboratory?
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14][15]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[14][15]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the laboratory.[14][15]
-
Container Handling: Keep the container tightly sealed when not in use.[14]
4. How do I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5][9][10] To prepare stock solutions, dissolve the compound in newly opened, anhydrous DMSO to the desired concentration. Some suppliers suggest that ultrasonic and gentle warming (up to 60°C) can aid in dissolution.[1][11] Be aware that DMSO is hygroscopic, and the presence of water can affect the solubility of the product.[1]
Solubility Data
| Solvent | Concentration |
| DMSO | ≥ 2.5 mg/mL[1], 5 mg/mL[5], 25 mg/mL[1][11] |
| DMF | 10 mg/mL[5] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL[5] |
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in In Vitro Experiments
-
Problem: The compound does not seem to inhibit serotonin production in your cell-based assay.
-
Possible Causes & Solutions:
-
Cell Line: Ensure you are using a cell line that expresses TPH1, such as RBL2H3 cells.[1][7] The inhibitory effect is specific to cells capable of serotonin synthesis via TPH1.
-
Concentration: A concentration of 1 µM has been shown to completely inhibit serotonin production in RBL2H3 cells.[1][5][7] Verify that your final concentration is appropriate. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Compound Integrity: Improper storage may have led to degradation of the compound. Use a fresh vial or a sample that has been stored correctly according to the guidelines above.
-
Solubility Issues: The compound may not be fully dissolved in your culture medium. When diluting your DMSO stock solution into aqueous media, ensure it is well-mixed and does not precipitate. The final concentration of DMSO in your cell culture should also be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Issue 2: Lack of Efficacy or Unexpected Results in Animal Models
-
Problem: Oral administration of this compound does not produce the expected physiological changes.
-
Possible Causes & Solutions:
-
Dosage: Dosages in rodent models have ranged from 1 mg/kg/day to 250 mg/kg/day.[1][7][16] The effective dose is highly dependent on the animal model and the endpoint being measured. For instance, a dose of 25 mg/kg/day was effective in a model of osteoporosis[7][16] but did not prevent bone loss in a periodontal disease model.[16][17] A thorough literature review for your specific model is recommended, and a dose-ranging study may be necessary.
-
Vehicle and Formulation: For oral gavage, a common vehicle is a solution of polyethylene glycol and 5% dextrose.[16] The solution should be prepared fresh daily. Ensure the compound is fully dissolved or in a stable suspension before administration.
-
Route of Administration: The compound is designed for peripheral action and is typically administered orally.[1][7] Pharmacokinetic studies show it has poor brain penetration.[6][7]
-
Measurement Timing: The effect on circulating serotonin levels may not be immediate. Consider the timing of your sample collection relative to the administration of the compound. For example, a single dose of 250 mg/kg resulted in a 50% decrease in gut and lung serotonin content, while blood serotonin levels remained unchanged initially.[1]
-
Experimental Protocols & Visualizations
Key Signaling Pathway: Peripheral Serotonin Synthesis
LP-533401 acts on the initial, rate-limiting step of serotonin synthesis in the periphery, specifically in the enterochromaffin cells of the gut.
Caption: Inhibition of TPH1 by LP-533401 blocks serotonin synthesis.
Experimental Workflow: In Vivo Study Preparation and Dosing
This workflow outlines the key steps for conducting an in vivo experiment using this compound in a rodent model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LP-533401 - Immunomart [immunomart.com]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. LP-533401 HCl|CAS 1040526-12-2|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 11. This compound | 1040526-12-2 | MOLNOVA [molnova.com]
- 12. LP533401 HCl Datasheet DC Chemicals [dcchemicals.com]
- 13. scbt.com [scbt.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of LP-533401 hydrochloride in aqueous solutions
This guide provides technical support for researchers and scientists using LP-533401 hydrochloride, with a focus on addressing its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid that is practically insoluble in water.[1] Its solubility is significantly better in organic solvents. For a summary of solubility data, please refer to Table 1.
Q2: I tried dissolving this compound directly in PBS (pH 7.2) but it did not dissolve. Why?
A2: This is expected behavior. This compound has very low solubility in aqueous buffers. One report indicates a solubility of only 0.33 mg/mL in a 1:2 mixture of DMF and PBS (pH 7.2), and less than 0.1 mg/mL in water alone.[1][2] For cell-based assays and other experiments requiring an aqueous medium, it is necessary to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q3: What is the recommended solvent for preparing a stock solution?
A3: The recommended solvent is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 25 mg/mL.[1][3][4] Note that achieving this concentration may require physical assistance such as ultrasonication and gentle warming (up to 60°C).[3] It is also critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the compound's solubility.[1][3]
Q4: How should I store this compound powder and its stock solutions?
A4:
-
Solid Powder: For long-term storage (months to years), keep the powder in a dry, dark place at -20°C.[5][6] For short-term storage (days to weeks), 4°C is acceptable.[5][6]
-
Stock Solutions (in DMSO): For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C.[1] For short-term storage (up to 1 month), -20°C can be used.[1] Avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action for LP-533401?
A5: LP-533401 is an inhibitor of Tryptophan hydroxylase 1 (Tph1).[1][3] Tph1 is the rate-limiting enzyme responsible for converting tryptophan into 5-hydroxytryptophan, a precursor to serotonin, primarily in the gut.[7][8] By inhibiting Tph1, LP-533401 reduces the production of peripheral serotonin.[3]
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 25 mg/mL (44.41 mM) | Requires ultrasonication and gentle warming. Use anhydrous DMSO. | [1][3][4] |
| DMF | 10 mg/mL | - | [2] |
| DMF:PBS (pH 7.2) (1:2 ratio) | 0.33 mg/mL | - | [2] |
| Water | < 0.1 mg/mL | Insoluble | [1] |
Troubleshooting Guide
Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., cell culture media, PBS).
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is low. The key is to avoid allowing the local concentration of the compound to exceed its aqueous solubility limit during the dilution process.
Solution Workflow:
The following diagram outlines a step-by-step troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL (44.41 mM) Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (newly opened) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial. For example, weigh 5 mg of the compound.
-
Calculate the required volume of DMSO. To make a 25 mg/mL solution with 5 mg of powder, you will need 200 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Place the vial in a bath sonicator and sonicate for 10-15 minutes. The water in the sonicator can be slightly warm (e.g., 30-40°C) to aid dissolution.
-
Visually inspect the solution. If particulates are still visible, repeat vortexing and sonication. Gentle warming up to 60°C can be applied if necessary, but avoid overheating.[3]
-
Once the solution is completely clear, it is ready for use or storage.
-
For storage, create single-use aliquots and store at -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the preparation of a 10 µM working solution in cell culture media from a 25 mg/mL DMSO stock, as an example.
Procedure:
-
Thaw a vial of the 44.41 mM this compound stock solution.
-
Warm the aqueous buffer (e.g., cell culture medium) to its working temperature (typically 37°C).
-
Place the required volume of aqueous buffer into a sterile tube (e.g., 10 mL).
-
Place the tube on a vortex mixer set to a medium speed to create a vortex.
-
Calculate the volume of stock solution needed. For a 10 µM final concentration in 10 mL, you will need 2.25 µL of the 44.41 mM stock.
-
Carefully pipette the 2.25 µL of stock solution and dispense it drop-by-drop into the side of the vortex in the stirring aqueous buffer. This rapid, dispersive mixing is crucial to prevent precipitation.
-
Continue vortexing for another 30-60 seconds after adding the stock solution.
-
Visually inspect the final working solution for any signs of precipitation. The final DMSO concentration will be approximately 0.0225%, which is well-tolerated by most cell lines.
-
Use the working solution immediately. Do not store dilute aqueous solutions.
Mechanism of Action Pathway
LP-533401 inhibits Tryptophan hydroxylase 1 (Tph1), the initial and rate-limiting enzyme in the biosynthesis of peripheral serotonin.
Caption: Inhibition of the serotonin synthesis pathway by LP-533401.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1040526-12-2 | MOLNOVA [molnova.com]
- 5. medkoo.com [medkoo.com]
- 6. LP-533401盐酸盐|CAS 1040526-12-2|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental artifacts with LP-533401 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts when working with LP-533401 hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q1: I am not observing the expected decrease in serotonin (5-HT) levels in my in vitro experiment. What could be the reason?
A1: Several factors could contribute to a lack of efficacy in vitro. Consider the following:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[1] Ensure that the compound is fully dissolved. For cell-based assays, it is crucial to use freshly opened DMSO as hygroscopic DMSO can negatively impact solubility.[2] Prepare working solutions fresh for each experiment.[2]
-
Cell Line and TPH1 Expression: Confirm that your cell line endogenously expresses Tryptophan hydroxylase 1 (TPH1). For example, RBL-2H3 cells are known to express TPH1 and show inhibition of 5-HT production with LP-533401.[2]
-
Assay Conditions: The inhibitory activity of LP-533401 can be influenced by the assay conditions. Ensure that the pH, temperature, and cofactor concentrations in your assay are optimal for TPH1 activity.[3]
-
Inhibitor Concentration: The IC50 of LP-533401 can vary between enzymatic and cell-based assays. A complete inhibition of serotonin production in TPH1-expressing RBL2H3 cells was observed at a concentration of 1 µM.[2] You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: My in vivo study with LP-533401 is not showing a reduction in peripheral serotonin levels. What are the potential issues?
A2: In vivo experiments introduce additional complexities. Here are some troubleshooting steps:
-
Compound Preparation and Administration: this compound for oral gavage has been successfully used when diluted in a vehicle of polyethylene glycol and 5% dextrose (40:60 ratio).[4] It is recommended to prepare this solution daily.[4]
-
Dosage and Treatment Duration: Effective doses in rodents range from 25 mg/kg/day to 250 mg/kg/day.[2][4] The optimal dose and duration of treatment will depend on the animal model and the specific research question.
-
Pharmacokinetics: While LP-533401 reduces 5-HT in the gut and lungs, a single dose of 250 mg/kg did not initially change blood 5-HT levels, suggesting the 5-HT synthesis dynamics in different compartments.[2] Consider the timing of sample collection in relation to the administration of the compound.
-
Measurement of Serotonin: Ensure that your method for measuring serotonin is sensitive and validated for the tissues you are analyzing.
Q3: I am concerned about potential off-target effects of LP-533401. How can I address this?
A3: LP-533401 has been shown to inhibit both TPH1 and TPH2 with similar potency in in vitro enzyme assays.[5][6] However, its selectivity for peripheral serotonin reduction is due to its inability to cross the blood-brain barrier.[5][7]
-
Confirming Peripheral Specificity: To confirm that the observed effects are due to peripheral TPH1 inhibition, you can measure serotonin levels in the brain, which should remain unchanged after LP-533401 administration.[5][7]
-
Control Experiments: Include appropriate controls in your experiments. For example, using a vehicle-only control group is essential. In vitro, you could use a cell line that does not express TPH1 to test for non-specific effects.
-
Rescue Experiments: If possible, a rescue experiment where you supplement with a downstream product of the inhibited pathway could help confirm the specificity of the inhibitor's effect.
Q4: I am observing some cytotoxicity in my cell-based assays at higher concentrations of LP-533401. How can I be sure my results are not due to a general toxic effect?
A4: It is crucial to differentiate between specific inhibition of TPH1 and non-specific cytotoxicity.
-
Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, LDH, or CellTiter-Glo assay) to determine the concentration range at which LP-533401 is not toxic to your cells.[8][9]
-
Work Below the Toxic Threshold: Conduct your experiments using concentrations of LP-533401 that are well below the determined cytotoxic threshold.
-
Multiple Viability Assays: Consider using multiple viability assays that measure different cellular parameters (e.g., membrane integrity and metabolic activity) to get a more comprehensive picture of cell health.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Tryptophan hydroxylase 1 (TPH1).[2] TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT) in the periphery, primarily in the gut.[6] By inhibiting TPH1, LP-533401 reduces the production of peripheral serotonin.[2] It is a competitive inhibitor with respect to the substrate tryptophan.
Q2: Does LP-533401 cross the blood-brain barrier (BBB)?
A2: No, pharmacokinetic studies in rodents have shown that LP-533401 levels in the brain are negligible after oral administration, indicating it does not effectively cross the blood-brain barrier.[2][5][7] This property makes it a valuable tool for studying the effects of peripheral serotonin without directly impacting central nervous system serotonin levels.[6]
Q3: What is the solubility and recommended storage for this compound?
A3:
-
Solubility: this compound is soluble in DMSO (25 mg/mL).[2] For in vivo use, it can be prepared in a vehicle of polyethylene glycol and 5% dextrose.[4]
-
Storage: As a solid, it should be stored at -20°C.[2] Stock solutions in DMSO should also be stored at -20°C or -80°C for long-term stability.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q4: What are the known IC50 values for LP-533401?
A4: The IC50 values for LP-533401 can vary depending on the assay system. Please refer to the data table below for a summary of reported values.
Data Presentation
Table 1: In Vitro Efficacy of LP-533401
| Target | Assay System | IC50 Value | Reference |
| Human TPH1 | Purified Enzyme Assay | 0.7 µM | [5][7] |
| Human TPH2 | Purified Enzyme Assay | Similar potency to TPH1 | [7] |
| TPH1 | RBL-2H3 cell-based assay | 0.4 µM | [5][7] |
Table 2: In Vivo Study Parameters for LP-533401 in Rodents
| Animal Model | Dosing Regimen | Vehicle | Observed Effect | Reference |
| Rats | 25 mg/kg/day (oral gavage) | Polyethylene glycol / 5% dextrose (40:60) | Minimum dose to revert ovariectomy-induced bone loss | [4] |
| Mice | 30-250 mg/kg/day (oral) | Not specified | Marked reduction in gut, lung, and blood 5-HT | [2] |
| Mice | 90 mg/kg (oral) | Not specified | Dose-dependent reduction of 5-HT in duodenum, jejunum, and ileum | [5] |
Experimental Protocols
In Vitro TPH1 Inhibition Assay in RBL-2H3 Cells (Adapted from published methods) [5][7]
-
Cell Culture: Culture RBL-2H3 cells in appropriate media and conditions until they reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in freshly opened DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with the medium containing different concentrations of LP-533401 or vehicle (DMSO) control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 48 hours) to allow for the inhibition of serotonin synthesis.
-
Sample Collection: After incubation, collect the cell lysates or supernatant for serotonin measurement.
-
Serotonin Quantification: Measure the concentration of serotonin using a validated method such as HPLC or ELISA.
-
Data Analysis: Calculate the percentage of inhibition of serotonin production for each concentration of LP-533401 compared to the vehicle control and determine the IC50 value.
In Vivo Administration of LP-533401 in Rats (Adapted from published methods) [4]
-
Animal Model: Use the appropriate rat model for your study (e.g., for studying bone loss, ovariectomized rats can be used).
-
Compound Preparation: Prepare the dosing solution daily. Dissolve this compound in a vehicle of polyethylene glycol and 5% dextrose (40:60 ratio). The solution can be mixed overnight to ensure complete dissolution.
-
Administration: Administer the prepared solution or vehicle control to the rats via oral gavage at the desired dose (e.g., 25 mg/kg/day).
-
Treatment Period: Continue the daily administration for the duration of the study (e.g., 28 days).
-
Sample Collection: At the end of the treatment period, collect blood and/or tissues of interest for analysis of serotonin levels and other relevant endpoints.
-
Analysis: Analyze the collected samples to determine the effect of LP-533401 on the desired parameters.
Visualizations
Caption: TPH1 signaling pathway and the inhibitory action of LP-533401.
References
- 1. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. licorbio.com [licorbio.com]
- 9. CytoTox-ONE™ Homogeneous Membrane Integrity Assay [worldwide.promega.com]
- 10. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming TPH1 Inhibition by LP-533401
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to confirm the inhibition of Tryptophan Hydroxylase 1 (TPH1) in cells treated with LP-533401.
Frequently Asked Questions (FAQs)
Q1: What is LP-533401 and how does it inhibit TPH1?
LP-533401 is a potent and selective small molecule inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin in peripheral tissues.[1][2][3] It acts as a competitive inhibitor with respect to the substrate tryptophan and an uncompetitive inhibitor with respect to the pterin cofactor.[1] Structurally, the phenylalanine moiety of LP-533401 occupies the tryptophan-binding site of the TPH1 enzyme.[1] This interaction is stabilized by hydrogen bonds and interactions with key amino acid residues within the active site, such as Tyr235 and Phe241, which ultimately blocks the catalytic activity of the enzyme.[1][3][4]
Q2: What is the primary downstream effect of TPH1 inhibition by LP-533401?
The primary and most direct downstream effect of TPH1 inhibition by LP-533401 is a significant reduction in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[2][3] TPH1 catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is the initial and rate-limiting step in serotonin production.[5] By blocking this step, LP-533401 effectively decreases the intracellular and secreted levels of serotonin.
Q3: What cell lines are suitable for studying TPH1 inhibition by LP-533401?
Several cell lines that endogenously express TPH1 and produce serotonin are suitable for these studies. Commonly used and referenced cell lines include:
-
RBL-2H3 cells (Rat basophilic leukemia cells): These cells are frequently used to assess the in vitro efficacy of TPH1 inhibitors, including LP-533401.[2][3][6]
-
BON cells (Human carcinoid cell line): These cells are also a well-established model for studying TPH1 inhibition and serotonin synthesis.[7][8]
-
QGP-1 and H2196 cells (Human pancreatic and lung neuroendocrine tumor cell lines, respectively): These cell lines have been shown to produce high levels of serotonin, which is sensitive to TPH1 inhibition.[9]
Q4: What are the expected IC50 values for LP-533401 against TPH1?
The half-maximal inhibitory concentration (IC50) of LP-533401 can vary depending on the assay conditions (biochemical vs. cell-based) and the specific cell line used. It is crucial to determine the IC50 in your specific experimental system.
| Assay Type | Target | Reported IC50 (µM) | Reference |
| Biochemical Assay | Human TPH1 | 0.103 | [7] |
| Biochemical Assay | Human TPH2 | 0.032 | [7] |
| Cell-Based Assay (BON cells) | TPH1 | 12.4 | [7] |
| Cell-Based Assay (RBL-2H3 cells) | TPH1 | ~1 (complete inhibition at 1 µM) | [2][3] |
Experimental Workflow & Protocols
Diagram: Experimental Workflow for Confirming TPH1 Inhibition
Caption: Workflow for confirming TPH1 inhibition in cells treated with LP-533401.
Protocol 1: Measurement of Serotonin Levels by ELISA
This is the most direct and common method to confirm the functional consequence of TPH1 inhibition.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For serotonin, a competitive ELISA is often used where serotonin in the sample competes with a labeled serotonin for binding to a limited number of antibody binding sites.[10]
Materials:
-
TPH1-expressing cells (e.g., RBL-2H3)
-
LP-533401
-
Cell lysis buffer
-
Commercial Serotonin ELISA kit (e.g., Abcam ab133053, Assay Genie UNFI0018)[10][11]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of LP-533401 (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).[3]
-
-
Sample Collection:
-
Cell Lysates: Aspirate the culture medium. Wash the cells with cold PBS. Lyse the cells using the lysis buffer provided in the ELISA kit or a standard cell lysis buffer.[11][12] Centrifuge the lysate to pellet cell debris and collect the supernatant.[11]
-
Culture Supernatant: Collect the cell culture medium. Centrifuge to remove any detached cells or debris.[11]
-
-
Serotonin Quantification:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding samples and standards to the antibody-coated plate, followed by the addition of a conjugated serotonin, washing steps, substrate addition, and stopping the reaction.
-
Read the absorbance on a microplate reader at the recommended wavelength (usually 405 or 450 nm).[10][12]
-
-
Data Analysis:
-
Generate a standard curve using the provided serotonin standards.
-
Calculate the serotonin concentration in your samples based on the standard curve.
-
Plot the serotonin concentration against the log of the LP-533401 concentration to determine the IC50 value.
-
Protocol 2: Analysis of TPH1 Protein Expression by Western Blot
This method helps to determine if the treatment with LP-533401 affects the expression level of the TPH1 protein itself.
Principle: Western blotting is a technique used to detect a specific protein in a complex mixture of proteins. It involves separating proteins by size, transferring them to a membrane, and then detecting the protein of interest using a specific antibody.[13]
Materials:
-
Treated cell lysates (from Protocol 1)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TPH1 (e.g., Cell Signaling Technology #12339, R&D Systems AF5276)[14]
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary TPH1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The expected molecular weight for TPH1 is approximately 51-60 kDa.[14][15]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TPH1 band intensity to the loading control.
-
Compare the normalized TPH1 levels across different treatment groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of serotonin production | LP-533401 degradation: The compound may be unstable. | Prepare fresh stock solutions of LP-533401 for each experiment. Store the stock solution at -20°C or -80°C.[2] |
| Incorrect compound concentration: Errors in dilution calculations. | Double-check all calculations for serial dilutions. | |
| Low TPH1 expression in cells: The chosen cell line may not express sufficient levels of TPH1. | Confirm TPH1 expression in your cell line by Western blot or RT-qPCR before starting the inhibition experiments.[16][17] | |
| Insufficient incubation time: The treatment time may be too short to see a significant effect on serotonin levels. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. | |
| High variability between replicates | Uneven cell seeding: Inconsistent number of cells per well. | Ensure a single-cell suspension before seeding and use proper pipetting techniques. |
| Edge effects on the plate: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. | |
| Cell toxicity: High concentrations of LP-533401 or the vehicle (DMSO) may be toxic to the cells. | Perform a cell viability assay (e.g., MTT, LDH) to assess the toxicity of the compound and vehicle at the concentrations used.[7][18] Ensure the final DMSO concentration is typically ≤ 0.1%. | |
| Inconsistent Western blot results | Poor antibody quality: The primary antibody may not be specific or sensitive enough. | Use a validated antibody for TPH1. Check the manufacturer's datasheet for recommended applications and dilutions.[14][15] |
| Inefficient protein transfer: Suboptimal transfer conditions. | Optimize transfer time and voltage. Ensure good contact between the gel and the membrane. | |
| Low protein expression: TPH1 may be a low-abundance protein in your cells. | Increase the amount of protein loaded onto the gel. Use a more sensitive chemiluminescent substrate. |
Signaling Pathway and Mechanism of Action
Diagram: TPH1 Inhibition by LP-533401
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Reveal serotonin in your samples using our dedicated tools - Immusmol [immusmol.com]
- 10. Serotonin ELISA Kit (ab133053) | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Human Serotonin (ST) Elisa Kit – AFG Scientific [afgsci.com]
- 13. researchgate.net [researchgate.net]
- 14. TPH-1 (D10C10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. TPH1 Polyclonal Antibody (PA1-777) [thermofisher.com]
- 16. pnas.org [pnas.org]
- 17. TPH1 inhibits bladder tumorigenesis by targeting HIF-1α pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Quantifying Peripheral Serotonin Reduction in Mice
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on quantifying peripheral serotonin (5-hydroxytryptamine, 5-HT) reduction in mice.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying peripheral serotonin in mice?
A1: The two most common and well-validated methods for quantifying peripheral serotonin in mouse samples are the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1][2] ELISA kits are commercially available and offer a high-throughput option, while HPLC-ECD is considered a highly sensitive and specific method.[3][4]
Q2: Which sample type is best for measuring peripheral serotonin: serum, plasma, or whole blood?
A2: The choice of sample type is critical and depends on the specific research question.
-
Platelet-Poor Plasma (PPP) : This is often the preferred sample for measuring circulating, free serotonin. However, it is technically challenging to prepare without platelet contamination, which can lead to falsely elevated results.[5]
-
Serum : During coagulation, platelets release their serotonin stores, so serum serotonin levels reflect both circulating and platelet-stored serotonin.[6] This can be a useful measure but is highly variable.[7]
-
Whole Blood : Measures the total serotonin content, the vast majority of which is stored in platelets.
Q3: What are the main sources of variability in peripheral serotonin measurements?
A3: Several factors can introduce variability into peripheral serotonin measurements in mice:
-
Circadian Rhythm : Serotonin levels in the blood can fluctuate throughout the day.[8]
-
Diet : High-fat and high-carbohydrate diets can increase plasma serotonin levels.[9]
-
Stress : Acute and chronic stress have been shown to alter peripheral serotonin levels, though the direction of change can vary.[10][11]
-
Sample Collection and Handling : Improper sample collection, delayed processing, and repeated freeze-thaw cycles can significantly impact results.[12][13]
-
Genetic Background : Different mouse strains may have baseline differences in serotonin metabolism.
Q4: Can peripheral serotonin levels be used as a direct proxy for central (brain) serotonin levels?
A4: No, peripheral and central serotonin systems are functionally separate because serotonin does not readily cross the blood-brain barrier.[14] Studies have shown that serotonin concentrations in the brain and blood do not correlate.[8] The two pools are synthesized by different isoforms of the enzyme tryptophan hydroxylase (TPH), with TPH1 in the periphery and TPH2 in the brain.[14]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible ELISA Results
| Potential Cause | Troubleshooting Step |
| Improper Sample Handling | Ensure consistent blood collection and processing times. Avoid multiple freeze-thaw cycles of serum/plasma samples.[13] Store samples at -80°C for long-term stability.[12] |
| Platelet Contamination in Plasma | During platelet-poor plasma (PPP) preparation, use a two-step centrifugation process. A preliminary slow spin to remove red blood cells, followed by a high-speed spin of the supernatant to pellet platelets.[7] |
| Kit Variability | Use ELISA kits from the same lot for all samples within a single experiment. Validate the kit's performance in your hands by checking intra- and inter-assay coefficients of variation.[7] |
| Incorrect Standard Curve Preparation | Ensure accurate serial dilutions of the standard. Do not reuse diluted standards. Prepare a fresh standard curve for each plate. |
Issue 2: Low or Undetectable Serotonin Levels with HPLC-ECD
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Collect blood in tubes containing an anticoagulant (like EDTA) and an antioxidant (like ascorbic acid) to prevent serotonin degradation.[7] Process samples on ice and as quickly as possible.[12] |
| Insufficient Sample Volume | HPLC-ECD is highly sensitive, but very low sample volumes may still be below the limit of detection. If possible, collect a larger initial blood volume. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase composition, including pH and ion concentration, to ensure good separation and detection of serotonin.[3] |
| Electrode Fouling | The electrochemical detector electrode can become fouled over time. Follow the manufacturer's instructions for cleaning and polishing the electrode. |
Issue 3: Unexpectedly High Serotonin Levels
| Potential Cause | Troubleshooting Step |
| Stress during Sample Collection | Stress can elevate peripheral serotonin.[12] Handle mice gently and use a consistent, minimally stressful blood collection technique. Only collect the first fraction of blood to limit stress-related elevations.[12] |
| Platelet Lysis during Processing | Mishandling of blood samples, such as vigorous vortexing, can cause platelet lysis and the release of serotonin, artificially inflating plasma or serum levels. Mix samples by gentle inversion.[15] |
| Dietary Influences | Ensure all mice are on the same diet, as high-fat or high-carbohydrate diets can increase peripheral serotonin.[9] |
Quantitative Data Summary
Table 1: Comparison of Common Methods for Peripheral Serotonin Quantification
| Method | Typical Sample Types | Sensitivity | Advantages | Disadvantages |
| ELISA | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates[13][16] | ng/mL range (e.g., 9.38 ng/mL)[17] | High-throughput, commercially available kits, relatively easy to perform.[13] | Can have cross-reactivity, results can be variable.[7] |
| HPLC-ECD | Serum, Plasma, Platelets, Tissue Homogenates[4][12] | High (femtogram to picogram range)[2] | Highly sensitive and specific, quantitative.[4] | Requires specialized equipment and expertise, lower throughput.[4] |
| Fast-Scan Cyclic Voltammetry (FSCV) | Tissue Slices, Organoids[18] | High (<5 nM)[19] | Real-time measurement of serotonin release with high spatial and temporal resolution.[18] | Primarily used for ex vivo and in vivo brain measurements, less common for peripheral blood samples. |
Experimental Protocols
Protocol 1: Blood Collection and Serum/Plasma Preparation
-
Blood Collection :
-
Serum Preparation :
-
Platelet-Poor Plasma (PPP) Preparation :
-
Process blood within 30 minutes of collection.[13]
-
Perform a preliminary centrifugation at 100 x g for 15 minutes at room temperature to separate platelet-rich plasma (PRP) from red blood cells.[7]
-
Transfer the supernatant (PRP) to a new tube and centrifuge at high speed (e.g., 14,500 x g) for 6 minutes at 4°C to pellet the platelets.[7]
-
Collect the resulting supernatant (PPP) and store at -80°C.
-
Protocol 2: General ELISA Procedure for Serotonin Quantification
This is a generalized protocol based on commercially available kits. Always refer to the specific manufacturer's instructions.[13][17]
-
Reagent Preparation : Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard Curve : Add diluted standards to the appropriate wells of the pre-coated microplate.
-
Sample Addition : Add samples (e.g., serum or plasma) to their designated wells.
-
Detection Reagent : Add the biotinylated detection antibody, incubate, and wash the plate.
-
HRP Conjugate : Add the HRP-conjugated avidin, incubate, and wash the plate.
-
Substrate : Add the TMB substrate and incubate in the dark until color develops.
-
Stop Solution : Add the stop solution to terminate the reaction.
-
Measurement : Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.
-
Calculation : Calculate the serotonin concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for peripheral serotonin quantification.
Caption: Troubleshooting logic for inconsistent serotonin measurements.
Caption: Simplified peripheral serotonin synthesis and storage pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]
- 3. mdpi.com [mdpi.com]
- 4. Serotonin secretion by blood platelets: accuracy of high-performance liquid chromatography-electrochemical technique compared with the isotopic test and use in a clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Feasibility of Using Serum, Plasma, and Platelet 5-hydroxytryptamine as Peripheral Biomarker for the Depression Diagnosis and Response Evaluation to Antidepressants: Animal Experimental Study [cpn.or.kr]
- 7. Measurement of plasma, serum, and platelet serotonin in individuals with high bone mass and mutations in LRP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between serotonergic measures in periphery and the brain of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Regulatory Role of the Central and Peripheral Serotonin Network on Feeding Signals in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin ELISA kits for research applications: a short literature review - Immusmol [immusmol.com]
- 12. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Peripheral Serotonin: a New Player in Systemic Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexxbioanalytics.com [idexxbioanalytics.com]
- 16. Mouse Serotonin/5 Hydroxytryptamine ELISA Kit - Creative Biolabs [creative-biolabs.com]
- 17. Serotonin Competitive ELISA Kit (EEL006) - Invitrogen [thermofisher.com]
- 18. Measurement of Real-Time Serotonin Dynamics from Human-Derived Gut Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Peripheral Selectivity of LP-533401 Hydrochloride in Rodents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peripheral selectivity of LP-533401 hydrochloride with other peripherally acting tryptophan hydroxylase (TPH) inhibitors in rodents. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies on the roles of peripheral serotonin.
Introduction to Peripherally Selective TPH Inhibitors
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in both the central nervous system (CNS) and the periphery. The synthesis of serotonin is rate-limited by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, primarily found in the gut and other peripheral tissues, and TPH2, which is the neuronal isoform. To investigate the specific functions of peripheral serotonin, it is crucial to utilize inhibitors that do not cross the blood-brain barrier (BBB), thereby avoiding confounding central effects. This compound is a potent inhibitor of TPH1, designed for peripheral selectivity. This guide compares its performance with other commonly used peripherally selective TPH inhibitors, telotristat ethyl and LX-1031.
Mechanism of Action: Peripheral Serotonin Synthesis Inhibition
LP-533401 and its comparators act by inhibiting TPH1, the enzyme responsible for the conversion of L-tryptophan to 5-hydroxytryptophan, the first and rate-limiting step in peripheral serotonin biosynthesis. While these compounds may show in vitro activity against both TPH1 and TPH2, their in vivo peripheral selectivity is achieved by their inability to cross the blood-brain barrier.
Figure 1. Mechanism of peripheral serotonin inhibition by LP-533401.
Comparative Efficacy and Selectivity
The peripheral selectivity of a TPH inhibitor is primarily determined by its ability to reduce serotonin levels in peripheral tissues without affecting central serotonin concentrations. This is a function of both its enzymatic inhibitory activity and its pharmacokinetic properties, particularly its ability to penetrate the BBB.
In Vitro Enzymatic Activity
| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | Notes |
| LP-533401 | ~0.7 | Similar to TPH1 | Inhibits both isoforms with similar potency in vitro.[1] |
| Telotristat | 0.028 | 0.032 | The active metabolite of telotristat ethyl also inhibits both isoforms with high potency.[2] |
| LX-1031 | 0.01 - 0.1 | Inhibits TPH2 | Potent inhibitor of TPH1; also active against TPH2.[3][4] |
Note: Lower IC50 values indicate higher potency.
In Vivo Peripheral Selectivity in Rodents
The key differentiator for these compounds is their in vivo distribution. Pharmacokinetic studies are essential to confirm that the inhibitor does not accumulate in the brain.
| Compound | Brain/Plasma Ratio | Peripheral 5-HT Reduction | Central 5-HT Levels | Species |
| LP-533401 | Negligible | Gut and Lungs: ~50% reduction (250 mg/kg, single dose). Serum: 35-40% reduction (25 mg/kg/day).[5][6] | No significant change.[6] | Mouse, Rat |
| Telotristat Ethyl | No measurable radioactivity in the brain.[7] | Jejunum: ~95% reduction (after 4 days).[7] | No significant change.[7] | Rat, Mouse |
| LX-1031 | Not explicitly quantified, but does not cross BBB. | Jejunum: ~33-66% reduction (15-135 mg/kg/day).[8] | No significant change.[3][8] | Mouse |
Experimental Protocols
Validating the peripheral selectivity of a TPH inhibitor involves a combination of pharmacokinetic and pharmacodynamic studies.
Pharmacokinetic Analysis: Brain and Plasma Concentration
This protocol outlines the general steps to determine the brain-to-plasma concentration ratio of a TPH inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. LX-1031, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan Hydroxylase (TPH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
LP-533401 Hydrochloride: A Comparative Analysis of Cross-Reactivity with TPH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LP-533401 hydrochloride's activity towards its primary target, Tryptophan Hydroxylase 1 (TPH1), and its cross-reactivity with Tryptophan Hydroxylase 2 (TPH2). The information presented is compiled from publicly available experimental data to aid researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a potent inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[1][2][3] It is widely characterized as a TPH1 inhibitor that primarily targets peripheral serotonin production in the gut.[1][3] However, multiple in vitro studies have demonstrated that this compound inhibits both TPH1 and TPH2 with similar potency.[4][5][6] Its selectivity for peripheral versus central nervous system effects in vivo is not due to enzymatic selectivity but rather its inability to cross the blood-brain barrier.[4][5] This guide presents a compilation of inhibitory activity data and detailed experimental protocols to provide a comprehensive understanding of LP-533401's enzymatic profile.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a common reference compound, p-chlorophenylalanine (pCPA), against both TPH1 and TPH2. It is important to note that IC50 values can vary between different experimental setups.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Human TPH1 | 0.7 | [4][7] |
| Human TPH2 | ~0.7 | [7] | |
| Human TPH1 | 0.103 | [8] | |
| Human TPH2 | 0.032 | [8] | |
| Rat TPH1 (in RBL-2H3 cells) | 0.4 | [1][4] | |
| p-Chlorophenylalanine (pCPA) | Human TPH1 | ~250 | [8] |
| Human TPH2 | ~1550 | [8] | |
| Human TPH1 | 4490 | [8] | |
| Human TPH2 | 1550 | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for assessing TPH inhibition, the following diagrams are provided.
Caption: Serotonin biosynthesis pathway and points of inhibition by LP-533401.
Caption: General workflow for an in vitro TPH inhibition assay.
Experimental Protocols
In Vitro TPH1 and TPH2 Inhibition Assay (Biochemical)
This protocol is a generalized representation based on methodologies described in the literature.[8]
1. Reagents and Materials:
-
Recombinant human TPH1 and TPH2 enzymes
-
This compound
-
p-Chlorophenylalanine (pCPA) as a reference inhibitor
-
L-Tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
HEPES buffer
-
Ferrous ammonium sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
Perchloric acid or other quenching agent
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence or electrochemical detection, or a fluorescence plate reader
2. Assay Procedure:
-
Prepare a reaction buffer containing HEPES, ferrous ammonium sulfate, catalase, and DTT.
-
Serially dilute this compound and the reference inhibitor (pCPA) in the reaction buffer.
-
Add the recombinant TPH1 or TPH2 enzyme to the wells of a microplate containing the diluted inhibitors.
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a mixture of L-Tryptophan and BH4 to each well.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a quenching agent, such as perchloric acid.
-
Quantify the amount of 5-hydroxytryptophan (5-HTP) produced. This can be achieved using an HPLC method with fluorescence or electrochemical detection, or by measuring the fluorescence of 5-HTP directly in a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based TPH Inhibition Assay (RBL-2H3 cells)
This protocol is a generalized representation based on methodologies described in the literature.[1][4]
1. Reagents and Materials:
-
Rat basophilic leukemia (RBL-2H3) cell line (endogenously expresses TPH1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound
-
Lysis buffer
-
Reagents for serotonin quantification (e.g., ELISA kit or HPLC system)
2. Assay Procedure:
-
Culture RBL-2H3 cells in appropriate cell culture flasks until they reach a suitable confluency.
-
Seed the cells into multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release their intracellular contents, including serotonin.
-
Quantify the serotonin concentration in the cell lysates using a validated method such as an ELISA kit or HPLC with electrochemical detection.
-
Calculate the percentage of serotonin reduction compared to untreated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The available data indicates that this compound is a potent inhibitor of both TPH1 and TPH2 in vitro. Its observed peripheral selectivity in vivo is a consequence of its pharmacokinetic properties, specifically its poor penetration of the blood-brain barrier. Researchers should consider this lack of enzymatic selectivity when designing experiments and interpreting results, particularly in studies where the distinction between central and peripheral serotonin synthesis is critical. The provided experimental protocols offer a foundation for the independent verification and further characterization of LP-533401's inhibitory profile.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Rapid turnover of tryptophan hydroxylase is driven by proteasomes in RBL2H3 cells, a serotonin producing mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of LP-533401 Hydrochloride and Next-Generation TPH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tryptophan hydroxylase 1 (TPH1) inhibitor, LP-533401 hydrochloride, with next-generation TPH1 inhibitors. The content is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental methodologies to inform research and development in this therapeutic area.
Introduction to TPH1 Inhibition
Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3] Elevated peripheral serotonin levels are implicated in the pathophysiology of various diseases, including carcinoid syndrome, pulmonary arterial hypertension (PAH), and inflammatory bowel disease.[2][4] Consequently, the inhibition of TPH1 presents a promising therapeutic strategy for these conditions. This compound was one of the early potent TPH1 inhibitors, demonstrating significant reductions in peripheral serotonin without affecting central nervous system levels due to its inability to cross the blood-brain barrier.[5] More recently, a new wave of "next-generation" TPH1 inhibitors, such as telotristat ethyl (the first FDA-approved TPH1 inhibitor), rodatristat ethyl, and TPT-004, have emerged with the aim of improved efficacy, selectivity, and clinical utility.
Quantitative Comparison of TPH1 Inhibitor Efficacy
The following tables summarize the available quantitative data on the in vitro potency and in vivo efficacy of LP-533401 and various next-generation TPH1 inhibitors. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency of TPH1 Inhibitors
| Compound | Target | IC50 | Assay System | Reference |
| LP-533401 | Human TPH1 | 103 nM | Biochemical Assay | [6][7] |
| Human TPH2 | 32 nM | Biochemical Assay | [6][7] | |
| Rat RBL2H3 cells (5-HT production) | 400 nM | Cell-based Assay | [5] | |
| Telotristat (LP-778902) | Human TPH1 | 592 nM | Biochemical Assay | [1] |
| Human TPH2 | - | - | ||
| In vivo (unspecified) | 28 nM | In vivo Assay | [8] | |
| Rodatristat Ethyl | - | - | - | |
| TPT-004 | Human TPH1 | 33.38 nM | Biochemical Assay | [1] |
| Human TPH2 | 16 nM | Biochemical Assay | [8] | |
| Compound 18i | TPH1 | 37 nM | In vitro Assay | [9] |
Table 2: In Vivo Efficacy of TPH1 Inhibitors in Animal Models
| Compound | Animal Model | Disease | Key Findings | Reference |
| LP-533401 | Ovariectomized rodents | Osteoporosis | Prevented bone loss and increased bone formation. | |
| Hyperlipidemic mice | Vascular & Bone Calcification | Reduced development of aortic calcification in young mice. | ||
| Telotristat Ethyl | Xenograft mouse model | Cholangiocarcinoma | Enhanced antitumor efficacy of standard chemotherapy. | [10][11] |
| Xenograft mouse model | Neuroendocrine tumors | Reduced tumor formation in vivo. | [12] | |
| Rodatristat Ethyl | Monocrotaline/Sugen-hypoxia rat | Pulmonary Hypertension | Dose-dependently decreased serum, gut, and lung serotonin levels; reduced pulmonary vessel wall thickening. | [3] |
| TPT-004 | Sugen-hypoxia rat | Pulmonary Hypertension | Reversed severe PAH and prevented associated right ventricular dysfunction. | [2][13] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Selective Inhibition of Peripheral Serotonin Synthesis in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of serotonin biosynthesis in neuroendocrine neoplasm suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of LP-533401 and Other TPH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of LP-533401, a novel tryptophan hydroxylase (TPH) inhibitor, with other known TPH inhibitors. The data presented is compiled from various studies to facilitate a comprehensive understanding of their relative potencies and selectivities. This document is intended for research, scientific, and drug development professionals interested in the modulation of serotonin biosynthesis.
Data Presentation: In Vitro Potency of TPH Inhibitors
The following table summarizes the in vitro potency of LP-533401 and other selected TPH inhibitors against the two isoforms of tryptophan hydroxylase, TPH1 and TPH2. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to compare the efficacy of these compounds. Lower values indicate higher potency.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| LP-533401 | Human TPH1 | Enzyme Assay | 0.7 | 0.31 (competitive vs. tryptophan) | [1] |
| Human TPH1 | Enzyme Assay | - | 0.81 (uncompetitive vs. pterin) | [2] | |
| Human TPH1 | Biochemical | 0.103 | - | [3] | |
| Human TPH2 | Biochemical | 0.032 | - | [3] | |
| Rat TPH1 | Cell-based (RBL-2H3) | 0.4 | - | [1] | |
| Telotristat (LP-778902) | Human TPH1 | Enzyme Assay | 0.028 | - | [4] |
| Human TPH2 | Enzyme Assay | 0.032 | - | [4] | |
| Telotristat Ethyl (LX1032/LX1606) | Human TPH1 | Enzyme Assay | 0.8 | - | [4] |
| Human TPH2 | Enzyme Assay | 1.21 | - | [4] | |
| LX-1031 | TPH1 | In vitro | 0.01 - 0.1 | - | [5][6][7] |
| p-Chlorophenylalanine (pCPA) | TPH1 | Biochemical | 4.49 | - | [3] |
| TPH2 | Biochemical | 1.55 | - | [3] | |
| Rodatristat (KAR5417) | TPH1 | - | 0.033 | - | [8] |
| TPH2 | - | 0.007 | - | [8] | |
| TPT-004 | TPH1 | - | 0.077 | - | [8] |
| TPH2 | - | 0.016 | - | [8] | |
| Omeprazole | TPH1 | Enzyme Assay | 3.09 | - |
Experimental Protocols
The following methodologies are representative of the in vitro assays used to determine the potency of TPH inhibitors.
In Vitro TPH1 Inhibition Assay (Enzyme-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TPH1.
-
Preparation of Reagents:
-
A solution of purified human TPH1 enzyme is prepared in a suitable assay buffer (e.g., 40 mM Na HEPES).
-
A substrate/cofactor solution is prepared containing L-tryptophan and a cofactor such as tetrahydrobiopterin (BH4).
-
The test inhibitor (e.g., LP-533401) is serially diluted to various concentrations.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To the test wells, the TPH1 enzyme solution, the inhibitor dilution, and the substrate/cofactor solution are added.
-
Positive control wells contain the enzyme, assay buffer (instead of the inhibitor), and the substrate/cofactor solution.
-
Negative control wells contain assay buffer (instead of the enzyme and inhibitor) and the substrate/cofactor solution.
-
The plate is incubated at 37°C for a specified time (e.g., 60 minutes).[9]
-
-
Detection and Data Analysis:
-
The reaction is stopped by adding a quenching solution.
-
The amount of 5-hydroxytryptophan (5-HTP) produced is quantified. This can be done using various methods, including fluorescence-based detection or HPLC with fluorimetric detection.[9]
-
The percent inhibition at each inhibitor concentration is calculated relative to the positive control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[9]
-
Cell-Based TPH Inhibition Assay
This assay measures the ability of a compound to inhibit serotonin production in a cellular context.
-
Cell Culture:
-
Assay Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test inhibitor or vehicle control (e.g., DMSO).
-
The cells are incubated for a predetermined period (e.g., 24-48 hours) to allow for TPH inhibition and its effect on serotonin production.[9]
-
-
Detection and Data Analysis:
-
After incubation, the concentration of serotonin in the cell culture supernatant or cell lysate is measured, often by ELISA or HPLC.
-
The serotonin levels are typically normalized to the total protein content of the cell lysates.
-
The percent reduction in serotonin production at each inhibitor concentration is calculated compared to the vehicle control.
-
The IC50 value is determined by plotting the percent reduction against the logarithm of the inhibitor concentration.[9]
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate key processes.
References
- 1. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. LX-1031 | TPH inhibitor | Probechem Biochemicals [probechem.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Reproducibility of Bone Anabolic Effects of LP-533401 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bone anabolic effects of LP-533401 hydrochloride with other established anabolic agents. The information is based on available preclinical data, as clinical trial data for LP-533401 in osteoporosis is not publicly available.
Mechanism of Action: A Novel Anabolic Pathway
This compound is a potent and specific inhibitor of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the synthesis of gut-derived serotonin (GDS).[1][2][3] GDS has been identified as a powerful inhibitor of bone formation.[1] By reducing the levels of circulating serotonin originating from the gut, LP-533401 effectively removes this inhibitory signal, leading to an increase in osteoblast proliferation and activity, and consequently, enhanced bone formation.[1][4] This mechanism is distinct from other anabolic agents that typically target the parathyroid hormone (PTH) or sclerostin pathways.[5][6] Notably, LP-533401 does not appear to cross the blood-brain barrier, thus avoiding effects on brain-derived serotonin, which plays a different role in bone metabolism.[1][2][4]
References
- 1. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proof of concept for 'new bone pill' | NICS Well [nicswell.co.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Anabolic treatments for osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
The Competitive Edge: A Comparative Analysis of LP-533401 Hydrochloride in Tryptophan Hydroxylase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LP-533401 hydrochloride's performance against other tryptophan hydroxylase (TPH) inhibitors, supported by experimental data. The focus is on the advantages conferred by its competitive inhibition mechanism.
This compound is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1] Its mechanism as a competitive inhibitor of the substrate tryptophan offers distinct advantages in modulating serotonin production. This guide delves into a comparative analysis of LP-533401 with other TPH inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of TPH1 Inhibitors
The following tables summarize the quantitative data for this compound and its key comparators. It is important to note that the data presented is derived from separate studies and does not represent a direct head-to-head comparison within a single study.
Table 1: In Vitro Potency and Selectivity of TPH Inhibitors
| Compound | Target | Inhibition Mechanism | K_i (μM) | IC_50 (μM) | Selectivity (TPH1 vs. TPH2) | Reference |
| LP-533401 | TPH1 | Competitive with Tryptophan | 0.31 | 0.103 | ~3-fold selective for TPH2 | [1] |
| Telotristat (LP-778902) | TPH1/TPH2 | Not specified | Not Reported | TPH1: 0.028, TPH2: 0.032 | Non-selective | [1] |
| p-Chlorophenylalanine (pCPA) | TPH1/TPH2 | Irreversible | Not Applicable | TPH1: 4.49, TPH2: 1.55 | Non-selective | |
| TPT-004 | TPH1/TPH2 | Not specified | Not Reported | TPH1: 0.033, TPH2: Not Reported | Highly selective for TPHs over other AAAHs | [1] |
Table 2: In Vivo Efficacy of TPH Inhibitors in Carcinoid Syndrome Models
| Compound | Animal Model | Key Efficacy Endpoint | Results | Reference |
| LP-533401 | Not specified in readily available literature | Not specified in readily available literature | Not specified in readily available literature | |
| Telotristat ethyl | Human (TELESTAR Phase 3 Trial) | Reduction in bowel movement frequency | Mean reduction of 1.7 bowel movements/day | [2] |
| Telotristat ethyl | Human (TELESTAR Phase 3 Trial) | Reduction in urinary 5-HIAA | 40.1 mg/24h mean reduction | [2] |
The Advantage of Competitive Inhibition
LP-533401's competitive inhibition mechanism, where it directly competes with the natural substrate tryptophan for the active site of TPH1, presents several therapeutic advantages:
-
Substrate-Dependent Regulation: The degree of inhibition by LP-533401 is dependent on the concentration of tryptophan. This allows for a more modulated and potentially safer inhibition of serotonin synthesis, as the effect can be overcome by increased substrate levels, preventing complete and sustained shutdown of the pathway.
-
Reversibility: Unlike irreversible inhibitors such as pCPA, the binding of LP-533401 to TPH1 is reversible. This means that upon discontinuation of the drug, enzyme activity can be restored, offering a greater margin of safety and control over the therapeutic effect.
-
Predictable Pharmacodynamics: The competitive nature of inhibition allows for more predictable pharmacokinetic and pharmacodynamic modeling, aiding in dose selection and optimization for clinical applications.
Experimental Protocols
In Vitro TPH1 Inhibition Assay (HPLC-Based)
This protocol outlines a method to determine the inhibitory potential of compounds against TPH1 by measuring the formation of 5-hydroxytryptophan (5-HTP).
Materials:
-
Recombinant human TPH1 enzyme
-
This compound and other test compounds
-
L-tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
HEPES buffer (pH 7.4)
-
Perchloric acid (to stop the reaction)
-
HPLC system with a C18 column and electrochemical or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and BH4.
-
Add the test compound (e.g., LP-533401) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture with the TPH1 enzyme for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for 5-HTP concentration using HPLC.
-
Calculate the percent inhibition for each compound concentration and determine the IC_50 value by fitting the data to a dose-response curve.
In Vivo Carcinoid Syndrome Model (BON Cell Xenograft)
This protocol describes the induction of a carcinoid syndrome-like state in mice using the human carcinoid cell line BON.[3][4]
Materials:
-
BON human carcinoid cell line
-
Athymic nude mice (immunocompromised)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
This compound or other test compounds formulated for oral administration
-
Calipers for tumor measurement
-
Metabolic cages for 24-hour urine collection
Procedure:
-
Culture BON cells under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the BON cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (length × width^2) / 2.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., LP-533401) or vehicle to the respective groups daily via oral gavage.
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At specified time points, place mice in metabolic cages for 24-hour urine collection to measure urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a biomarker of serotonin production.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, serotonin levels).
Visualizing the Mechanisms and Pathways
Serotonin Synthesis Pathway and Inhibition
Caption: The serotonin synthesis pathway, highlighting the rate-limiting step catalyzed by TPH1 and the competitive inhibition by LP-533401.
Competitive Inhibition Mechanism
Caption: The logical relationship of competitive inhibition, where LP-533401 competes with tryptophan for the TPH1 active site.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for evaluating the in vivo efficacy of TPH1 inhibitors in a mouse xenograft model of carcinoid syndrome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and characterization of a human carcinoid in nude mice and effect of various agents on tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peripherally-Restricted Tryptophan Hydroxylase Inhibitor LP-533401 Hydrochloride: A Comparative Guide to its Lack of Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LP-533401 hydrochloride with alternative tryptophan hydroxylase (TPH) inhibitors, focusing on its confirmed lack of central nervous system (CNS) effects. The data presented herein is supported by experimental evidence and detailed methodologies to assist researchers in evaluating its potential for peripheral serotonin-related disorders without the confounding influence of central serotonergic modulation.
Introduction to this compound
LP-533401 is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin in the periphery, primarily in the gastrointestinal (GI) tract.[1][2][3][4] Unlike the centrally-acting isoform TPH2, which is responsible for serotonin synthesis in the brain, TPH1 is the predominant isoform in enterochromaffin cells.[5][6] By selectively inhibiting TPH1, LP-533401 reduces peripheral serotonin levels without affecting central serotonin concentrations, a critical feature for therapeutic applications targeting peripheral pathologies without inducing CNS-related side effects.[1][2][6]
Comparative Analysis of CNS Effects
The key differentiator of LP-533401 from other TPH inhibitors is its inability to cross the blood-brain barrier (BBB). This characteristic is crucial for avoiding the centrally-mediated side effects observed with non-selective or CNS-penetrant inhibitors.
Quantitative Comparison of CNS Penetration and Effects
The following table summarizes the key differences in CNS effects between LP-533401 and other notable TPH inhibitors.
| Compound | Primary Target(s) | CNS Penetration | Effect on Brain Serotonin (5-HT) | Documented CNS Side Effects |
| This compound | TPH1 | Negligible (Brain-to-plasma ratio ~1%)[7] | No significant change [1][2] | None reported in preclinical studies |
| p-Chlorophenylalanine (pCPA) | TPH1 and TPH2 | Yes | Significant depletion (reduces whole brain 5-HT to ~9.4% of control)[8] | Depression, weight loss, ataxia, debilitation[9] |
| Telotristat Etiprate | TPH1 | Minimal (designed not to cross the BBB)[1] | No significant change [1] | Rare instances of depression reported in clinical trials, but causality is not firmly established[2][10] |
| LX-1031 | TPH1 | Minimal (does not readily cross the BBB)[9][11] | No effect on brain 5-HT [11][12] | Unlikely to cause affective disorders due to low systemic exposure and lack of CNS penetration[12] |
Experimental Evidence for Lack of CNS Effects
Preclinical studies have consistently demonstrated the peripheral selectivity of LP-533401. Pharmacokinetic analyses in rodents have shown that brain concentrations of LP-533401 are negligible following oral administration.[1][2][13] In stark contrast, direct measurement of brain tissue in mice treated with LP-533401 showed no significant reduction in serotonin levels, even at doses that markedly decreased serotonin in the gut, lungs, and blood.[1][2]
Conversely, the non-selective TPH inhibitor p-chlorophenylalanine (pCPA) readily crosses the blood-brain barrier and causes a profound depletion of central serotonin, leading to a range of behavioral and neurological side effects.[8][9] This makes pCPA a useful experimental tool for studying the effects of central serotonin depletion, but unsuitable for therapeutic applications where peripheral selectivity is desired.
Other peripherally-selective TPH inhibitors, such as telotristat etiprate and LX-1031, have also been developed with molecular properties that limit their ability to cross the blood-brain barrier, thus minimizing the risk of CNS-related adverse events.[1][2][9][11][12]
Experimental Protocols
To provide a clear understanding of the methodologies used to confirm the lack of CNS effects of LP-533401, a representative experimental protocol is detailed below. This protocol is a synthesis of standard procedures described in the literature for similar preclinical studies.
Protocol: Assessment of Brain Serotonin Levels in Mice Following Oral Administration of LP-533401
1. Animal Handling and Drug Administration:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Mice are acclimated to the facility for at least one week prior to the experiment.
-
Drug Preparation: this compound is suspended in a vehicle solution (e.g., 0.5% methylcellulose in water).
-
Administration: A single dose of LP-533401 (e.g., 100 mg/kg) or vehicle is administered orally via gavage. The volume is calculated based on the individual animal's body weight.
2. Brain Tissue Collection and Homogenization:
-
Euthanasia: At a predetermined time point post-administration (e.g., 2 hours), mice are euthanized by cervical dislocation.
-
Brain Dissection: The brain is rapidly excised, rinsed in ice-cold saline, and dissected on an ice-cold plate. Specific brain regions (e.g., striatum, hippocampus, cortex) can be isolated.
-
Homogenization: The brain tissue is weighed and homogenized in a 10-fold volume of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard). A mechanical or ultrasonic homogenizer is used.[7][10]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.
-
Supernatant Collection: The resulting supernatant, containing the neurotransmitters, is carefully collected.
3. Serotonin Quantification by HPLC-ECD:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) is used for the sensitive and selective quantification of serotonin.[12][14]
-
Chromatographic Separation: An aliquot of the supernatant is injected onto a reverse-phase C18 column. The mobile phase composition and flow rate are optimized for the separation of serotonin from other neurochemicals.
-
Electrochemical Detection: The ECD is set at an oxidizing potential that is optimal for the detection of serotonin.
-
Quantification: The concentration of serotonin in the sample is determined by comparing the peak area of serotonin to a standard curve generated with known concentrations of serotonin. The results are normalized to the weight of the brain tissue.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Signaling pathway of peripheral serotonin synthesis and the inhibitory action of LP-533401.
Caption: Workflow for assessing the CNS effects of LP-533401 in a preclinical model.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Homogenization and MSD Protocol for Mouse Brain and Serum [protocols.io]
- 4. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different properties of the central and peripheral forms of human tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. mdpi.com [mdpi.com]
- 13. NIBSC - Brain Tissue Preparation [nibsc.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Assessing the Specificity of LP-533401 Hydrochloride in Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LP-533401 hydrochloride, a selective inhibitor of Tryptophan Hydroxylase 1 (TPH1), with other notable TPH1 inhibitors. The following sections present quantitative data on inhibitor potency and selectivity, detailed experimental protocols for biochemical assays, and visualizations of the relevant biological pathways and experimental workflows. This information is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to TPH1 Inhibition
Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). There are two isoforms of TPH: TPH1, found predominantly in the gut and pineal gland, and TPH2, the primary isoform in the central nervous system. Peripheral serotonin, produced by TPH1, is implicated in a variety of physiological and pathological processes. Consequently, selective inhibition of TPH1 is a promising therapeutic strategy for conditions associated with peripheral serotonin dysregulation. This compound is a potent TPH1 inhibitor that has been investigated for its therapeutic potential.[1] This guide assesses its specificity in biochemical assays relative to other known TPH1 inhibitors.
Comparative Analysis of TPH1 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and its alternatives against TPH1 and other related aromatic amino acid hydroxylases.
Table 1: Potency of TPH1 Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |
| This compound | Human TPH1 | 0.103 | 0.31 (competitive vs. Tryptophan) | Biochemical Assay | [2] |
| Rat TPH1 | 0.4 | - | RBL-2H3 cells | ||
| Telotristat (active metabolite of Telotristat ethyl) | Human TPH1 | 0.028 | - | In vitro | |
| p-Ethynylphenylalanine | TPH | - | 32.6 | In vitro | [3] |
| Rodatristat (active metabolite of Rodatristat ethyl) | TPH1 | Nanomolar range | - | In vitro | [4][5] |
| TPT-004 | Human TPH1 | 0.077 | - | Biochemical Assay | [5] |
Table 2: Selectivity Profile of TPH1 Inhibitors
| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | PAH IC50 (µM) | TH IC50 (µM) | Selectivity (TPH2/TPH1) | Reference |
| This compound | 0.103 | 0.032 | Not Available | Not Available | 0.31 | [2] |
| Telotristat | 0.028 | 0.032 | >10 | >10 | 1.14 | |
| p-Ethynylphenylalanine | - | - | No inhibition | Little inhibition | - | [3] |
| Rodatristat | Potent TPH1 inhibitor | - | Not Available | Not Available | - | [4][5] |
| TPT-004 | 0.077 | 0.016 | >10 | >10 | 0.21 | [5] |
Experimental Protocols
In Vitro TPH1 Enzyme Inhibition Assay (Fluorescence-based)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the TPH1 enzyme.
Materials:
-
Recombinant human TPH1 enzyme
-
TPH1 assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., perchloric acid)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Prepare a reaction mixture containing TPH1 assay buffer, L-Tryptophan, BH4, DTT, and catalase.
-
Prepare an enzyme solution by diluting the recombinant human TPH1 enzyme in TPH1 assay buffer.
-
-
Assay Setup:
-
Add a small volume of the diluted test compounds to the wells of a 96-well plate.
-
Include control wells:
-
Positive control: Vehicle (DMSO) without the test compound.
-
Negative control: Assay buffer without the TPH1 enzyme.
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the TPH1 enzyme solution to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding the quenching solution to all wells.
-
-
Detection:
-
Measure the fluorescence of the product (5-hydroxytryptophan) using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Serotonin Synthesis Pathway and TPH1 Inhibition
Caption: Inhibition of TPH1 by this compound blocks serotonin synthesis.
Experimental Workflow for TPH1 Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of LP-533401 Hydrochloride
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of investigational compounds like LP-533401 hydrochloride are paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this specific tryptophan hydroxylase 1 (Tph1) inhibitor, ensuring laboratory safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
Key Handling Principles:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the generation of dust when handling the solid form.
II. Step-by-Step Disposal Protocol
Given the lack of a specific SDS, the disposal of this compound must adhere to general best practices for laboratory chemical waste. The following protocol is designed to ensure safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of definitive data, this compound waste must be treated as hazardous chemical waste.[1]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[2] Keep it separate from acidic, basic, and reactive wastes to prevent unforeseen chemical reactions.[3]
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weigh paper, and disposable labware, in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: If this compound is in a solution (e.g., dissolved in DMSO), collect it in a separate, compatible liquid waste container.[4] Do not pour any amount down the drain.[5][6]
-
Step 2: Container Selection and Labeling
-
Use Appropriate Containers: All waste containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[2][7]
-
Proper Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[5][7] Include the date the waste was first added to the container.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[3][5] This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Secondary Containment: Place all liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.[6]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): The most critical step is to contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office.[1] They will provide specific guidance on the final disposal procedures in accordance with federal, state, and local regulations.
-
Provide Necessary Information: Be prepared to provide the EHS office with all available information about the compound, including its name, CAS number (1040526-12-2), and the nature of the waste (solid, liquid, and any solvents used).
-
Do Not Attempt Unapproved Disposal Methods: Never attempt to neutralize or dispose of the chemical through methods not explicitly approved by your institution's EHS department. Evaporation of chemical waste is not an acceptable disposal method.[7]
III. Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, compiled from various chemical suppliers.
| Property | Value |
| CAS Number | 1040526-12-2 |
| Molecular Formula | C₂₇H₂₃ClF₄N₄O₃ |
| Molecular Weight | 562.94 g/mol |
| Purity | >98% (typically verified by HPLC) |
| Solubility | Soluble in DMSO |
| Storage Temperature | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[8][9] |
| Appearance | Solid powder, off-white to white.[9] |
IV. Signaling Pathway and Experimental Workflow
This compound is an inhibitor of Tryptophan Hydroxylase 1 (Tph1), the rate-limiting enzyme in the biosynthesis of serotonin in the periphery.[8][9] The following diagram illustrates this signaling pathway and the point of inhibition.
Caption: Inhibition of the Tryptophan Hydroxylase 1 (Tph1) pathway by this compound.
This guide provides a foundational framework for the safe disposal of this compound. However, it is imperative to remember that all laboratory procedures, especially those concerning waste disposal, must be conducted in strict accordance with the guidelines and protocols established by your institution's Environmental Health and Safety department.
References
- 1. benchchem.com [benchchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. odu.edu [odu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nswai.org [nswai.org]
- 8. medkoo.com [medkoo.com]
- 9. LP-533401 HCl|CAS 1040526-12-2|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
Personal protective equipment for handling LP-533401 hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LP-533401 hydrochloride. The following procedures are designed to ensure safe operational handling and disposal of this research chemical.
This compound is an inhibitor of tryptophan hydroxylase-1 (Tph-1) and is intended for research use only.[1][2][3] It is not for human or veterinary use.[1] While it is shipped as a non-hazardous chemical under ambient conditions, proper laboratory safety protocols for handling a powdered chemical compound and a hydrochloride salt should be strictly followed.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, appropriate personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Full-face Shield | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or latex gloves are recommended to prevent direct skin contact.[4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5] If a fume hood is not available, a respirator may be necessary. |
| Footwear | Closed-toe Shoes | Essential for protecting feet from spills.[5] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage Conditions:
| Condition | Short-term (days to weeks) | Long-term (months to years) |
| Temperature | 0 - 4 °C | -20 °C |
| Environment | Dry and dark | Dry and dark |
Source: MedKoo Biosciences, Sun-shine Chem[1][6]
Handling Procedures:
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of unnecessary items and ensuring spill control materials are readily accessible.
-
Weighing : When weighing the powdered compound, perform the task in a fume hood or a designated containment area to minimize the risk of inhalation and contamination.
-
Dissolving : If creating a solution, slowly add the compound to the solvent. For hydrochloride salts, be aware that solutions may be acidic.
-
General Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]
Spill Response Plan
In the event of a spill, a clear and immediate response is essential to mitigate any potential hazards.
Step-by-Step Spill Cleanup:
-
Alert and Evacuate : Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.[8]
-
Assess the Spill : Determine the extent of the spill and the associated risks. For small spills (<1 L), trained personnel with appropriate PPE may proceed with cleanup.[9] For larger spills, contact your institution's environmental health and safety office.[8][9]
-
Containment : Use absorbent materials or a spill kit to contain the spill and prevent it from spreading.[9]
-
Neutralization (for acidic solutions) : For spills of dissolved this compound, which may be acidic, slowly apply a neutralizing agent like sodium bicarbonate, starting from the outside of the spill and working inwards.[8][10] The cessation of fizzing indicates neutralization is complete.[4]
-
Cleanup : Carefully scoop or sweep up the contained and neutralized material into a designated, labeled hazardous waste container.[8]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Disposal : Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste according to your institution's and local regulations.[8]
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
-
Waste Collection : Collect all waste containing this compound, including unused compound, contaminated labware, and spill cleanup materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Neutralization : For acidic waste solutions, neutralization with a base like sodium bicarbonate is recommended before disposal.[4][10][11] Always add the base slowly to the acidic solution. Monitor the pH to ensure it is neutral (pH 7) before proceeding.[4]
-
Consult Local Regulations : Disposal protocols can vary significantly by location.[4] Always consult and adhere to your institution's environmental health and safety guidelines and local hazardous waste disposal regulations.[4][12] Do not pour chemical waste down the drain unless explicitly permitted by these regulations for neutralized solutions.[4]
-
Professional Disposal : Arrange for the collection and disposal of hazardous waste through a licensed contractor or your institution's designated service.[12]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 1040526-12-2 | MOLNOVA [molnova.com]
- 3. scbt.com [scbt.com]
- 4. laballey.com [laballey.com]
- 5. quora.com [quora.com]
- 6. LP-533401 HCl|CAS 1040526-12-2|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. Learn How to Handle Small Hydrochloric Acid Spills Safely [northindustrial.net]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
